B1579029 N-α-Acetyl-L-lysine

N-α-Acetyl-L-lysine

Cat. No.: B1579029
M. Wt: 188.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-α-Acetyl-L-lysine is a useful research compound. Molecular weight is 188.2. The purity is usually 95%.
BenchChem offers high-quality N-α-Acetyl-L-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-α-Acetyl-L-lysine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

188.2

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of N-α-Acetyl-L-lysine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-acetylation, the covalent modification of the α-amino group of the N-terminal amino acid of proteins, is one of the most common protein modifications in eukaryotes, affecting an estimated 80% of all human proteins.[1][2] This modification, which results in the formation of N-α-acetyl-L-lysine when the N-terminal residue is lysine (B10760008) (following the removal of the initiator methionine), plays a critical role in a vast array of cellular processes. Unlike the well-studied ε-lysine acetylation, N-α-acetylation is generally considered an irreversible modification.[1] Its biological significance extends from regulating protein stability and folding to influencing protein-protein interactions and subcellular localization. Dysregulation of N-α-acetylation has been implicated in various pathological conditions, including cancer and neurodegenerative diseases. This technical guide provides an in-depth exploration of the biological significance of N-α-acetyl-L-lysine, detailing the enzymatic machinery, its role in key signaling pathways, and comprehensive experimental protocols for its study.

Introduction to N-α-Acetylation

N-α-acetylation involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of the N-terminal amino acid of a polypeptide chain.[2] This modification neutralizes the positive charge of the N-terminus, increasing its hydrophobicity.[1] The enzymes responsible for this modification are the N-terminal acetyltransferases (NATs).[3] In eukaryotes, there are several distinct NAT complexes (NatA, NatB, NatC, NatD, NatE, and NatF), each with specific substrate specificities determined by the first few amino acids of the protein.[1][3]

The Enzymatic Machinery: N-terminal Acetyltransferases (NATs)

The NATs are a family of enzymes that catalyze N-α-acetylation. They exhibit a conserved GCN5-related N-acetyltransferase (GNAT) fold and follow an ordered Bi-Bi reaction mechanism where acetyl-CoA binds first, followed by the protein substrate.[3]

Classification and Substrate Specificity of NATs

The major NATs and their substrate specificities are summarized in the table below. N-α-acetyl-L-lysine formation can be catalyzed by NatF, which has specificity for N-terminal methionine followed by lysine.[3]

N-terminal Acetyltransferase (NAT)Catalytic SubunitAuxiliary Subunit(s)Substrate Specificity (N-terminal amino acids)Percentage of Human Proteome Targeted (approx.)
NatA NAA10NAA15A-, S-, T-, V-, G-, C- (after iMet cleavage)~40%[3]
NatB NAA20NAA25MD-, ME-, MN-, MQ-~21%[3]
NatC NAA30NAA35, NAA38ML-, MI-, MF-, MW-, MV-, MM-, MH-, MK-Not specified
NatD NAA40NoneS-G- (Histones H2A and H4)Highly specific
NatE NAA50NAA10/NAA15M- followed by various residuesNot specified
NatF NAA60NoneML-, MI-, MF-, MY-, MK-Not specified

Table 1: Classification and substrate specificities of the major eukaryotic N-terminal acetyltransferases.[3]

Kinetic Parameters of NATs

The catalytic efficiency of NATs can be described by their Michaelis-Menten constants (KM) for their substrates, acetyl-CoA and the target peptide.

NAT ComplexSubstrateKM (µM)
Human NatAAcetyl-CoA~2
C. albicans NatBAcetyl-CoA~50
S. pombe NatAAcetyl-CoA~50
Human NatAPeptide~30
C. albicans NatBPeptide~700

Table 2: Reported KM values for selected N-terminal acetyltransferases.[4]

Biological Functions and Signaling Pathways

N-α-acetylation of proteins, including the formation of N-α-acetyl-L-lysine, has profound effects on cellular function, primarily by influencing protein stability and mediating protein-protein interactions.

Regulation of Protein Stability: The Ac/N-end Rule Pathway

A primary function of N-α-acetylation is to create a degradation signal, or "degron," that is recognized by the Ac/N-end rule pathway, a branch of the ubiquitin-proteasome system. This pathway targets proteins with acetylated N-termini for ubiquitination and subsequent proteasomal degradation. The recognition of the N-terminal acetyl group is mediated by specific E3 ubiquitin ligases, known as Ac/N-recognins.[5]

Ac_N_end_Rule_Pathway cluster_synthesis Protein Synthesis & Modification cluster_degradation Ac/N-end Rule Pathway Nascent_Polypeptide Nascent Polypeptide (Met-Lys-...) NAT N-terminal Acetyltransferase (NAT) Nascent_Polypeptide->NAT Substrate Acetylated_Protein N-α-acetylated Protein (Ac-Lys-...) NAT->Acetylated_Protein Catalysis Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT Acetyl Donor E3_Ligase Ac/N-recognin (E3 Ubiquitin Ligase) Acetylated_Protein->E3_Ligase Recognition of Ac/N-degron Ubiquitinated_Protein Polyubiquitinated Protein E3_Ligase->Ubiquitinated_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Targeting Degradation_Products Amino Acids Proteasome->Degradation_Products Degradation

Diagram 1: The Ac/N-end Rule Pathway for Protein Degradation.
Metabolic Regulation of Apoptosis via Bcl-xL

Recent studies have revealed a link between cellular metabolism, N-α-acetylation, and apoptosis, orchestrated by the anti-apoptotic protein Bcl-xL.[6][7] Bcl-xL can reduce the mitochondrial production of citrate, a precursor for cytosolic acetyl-CoA. This leads to a decrease in the overall level of N-α-acetylation, which in turn promotes cell survival by inhibiting apoptosis.[6] This regulation is independent of the canonical Bax/Bak-inhibitory function of Bcl-xL.

BclxL_Apoptosis_Pathway cluster_metabolism Cellular Metabolism cluster_acetylation N-α-Acetylation cluster_apoptosis Apoptosis Regulation Mitochondrion Mitochondrion Citrate Citrate Mitochondrion->Citrate Production Acetyl_CoA Cytosolic Acetyl-CoA Citrate->Acetyl_CoA Conversion NATs N-terminal Acetyltransferases (NATs) Acetyl_CoA->NATs Acetylated_Proteins N-α-acetylated Proteins NATs->Acetylated_Proteins Proteins Cellular Proteins Proteins->NATs Apoptosis Apoptosis Acetylated_Proteins->Apoptosis Sensitizes Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Apoptosis Bcl_xL Bcl-xL Bcl_xL->Mitochondrion Inhibits Citrate Export Bcl_xL->Apoptosis Inhibits

Diagram 2: Bcl-xL-mediated regulation of apoptosis through N-α-acetylation.
Mediation of Protein-Protein Interactions

N-α-acetylation can create a hydrophobic binding surface on a protein, facilitating interactions with other proteins. A well-characterized example is the interaction between the E2 ubiquitin-conjugating enzyme UBE2M (UBC12) and DCN1, a component of an E3 ligase complex for the ubiquitin-like protein NEDD8. The acetylated N-terminal methionine of UBE2M docks into a hydrophobic pocket on DCN1, an interaction essential for the neddylation of cullin proteins.[8]

Experimental Protocols for the Study of N-α-Acetyl-L-lysine

A variety of techniques are available to investigate N-α-acetylation, from in vitro enzymatic assays to in vivo proteomic analyses.

In Vitro N-terminal Acetylation Assay using [14C]-Acetyl-CoA

This is a classic and highly sensitive method to measure the activity of NATs.[9]

Materials:

  • Purified recombinant NAT enzyme or cell lysate containing NAT activity.

  • Synthetic peptide substrate with the desired N-terminal sequence.

  • [14C]-Acetyl-Coenzyme A.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 10% glycerol).

  • P81 phosphocellulose filter paper.

  • Wash buffer (e.g., 10 mM Tris-HCl pH 8.0).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 25 µL reaction contains:

    • 5 µL of 5x reaction buffer.

    • 1 µL of [14C]-Acetyl-CoA (e.g., 0.1 µCi).

    • 1 µL of peptide substrate (e.g., 1 mM stock).

    • X µL of NAT enzyme or lysate.

    • ddH2O to a final volume of 25 µL.

  • Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 filter paper.

  • Wash the filter paper three times for 5 minutes each in a large volume of wash buffer to remove unincorporated [14C]-Acetyl-CoA.

  • Rinse the filter paper briefly in acetone (B3395972) and let it air dry.

  • Place the dried filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Mass Spectrometry-based Identification and Quantification of N-α-Acetylation

Mass spectrometry is the gold standard for identifying and quantifying post-translational modifications, including N-α-acetylation.

Workflow Overview:

  • Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides, typically using trypsin.

  • Enrichment of N-terminal Peptides (Optional but Recommended): Due to the high abundance of internal tryptic peptides, enrichment for N-terminal peptides is often necessary. This can be achieved using methods like Strong Cation Exchange (SCX) chromatography.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting spectra are searched against a protein database to identify peptides. The mass shift of 42.0106 Da on the N-terminus of a peptide is indicative of acetylation. For N-α-acetyl-L-lysine, a diagnostic immonium ion at m/z 143.1 can also be monitored.[10]

Quantitative Analysis: For stoichiometry determination, a common method involves isotopic labeling.[11][12]

  • A protein sample is chemically acetylated with a heavy isotope-labeled acetic anhydride (B1165640) (e.g., d6-acetic anhydride). This labels all unmodified lysine and N-terminal amino groups.

  • The sample is then analyzed by LC-MS/MS.

  • The ratio of the signal intensity of the endogenously (light) acetylated peptide to the chemically (heavy) acetylated peptide allows for the calculation of the stoichiometry of acetylation at a specific site.

MS_Workflow Protein_Sample Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Sample->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Enrichment N-terminal Peptide Enrichment (Optional) Peptide_Mixture->Enrichment LC_MSMS LC-MS/MS Analysis Peptide_Mixture->LC_MSMS Direct Analysis Enrichment->LC_MSMS Data_Analysis Database Searching & Quantification LC_MSMS->Data_Analysis Results Identified & Quantified N-α-acetylated Peptides Data_Analysis->Results

Diagram 3: General workflow for mass spectrometric analysis of N-α-acetylation.
Site-Directed Mutagenesis to Study the Function of N-α-Acetylation

To investigate the functional consequence of N-α-acetylation at a specific lysine residue, site-directed mutagenesis can be employed to create protein variants that either mimic or prevent acetylation.

Principle:

  • Acetylation Mimic: Mutate the N-terminal lysine to glutamine (K to Q). Glutamine has a similar size and is uncharged, thus partially mimicking the acetylated state.

  • Non-acetylatable Control: Mutate the N-terminal lysine to arginine (K to R). Arginine retains a positive charge and cannot be acetylated, thus representing the unmodified state.

General Protocol (using PCR-based mutagenesis):

  • Design overlapping primers containing the desired mutation.

  • Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type gene as a template.

  • Digest the parental, methylated template DNA with the restriction enzyme DpnI.

  • Transform the mutated plasmid into competent E. coli.

  • Select for transformed colonies and verify the mutation by DNA sequencing.

  • Express the mutant proteins and assess their stability, localization, or interaction partners compared to the wild-type protein.

Conclusion and Future Perspectives

N-α-acetyl-L-lysine, as a specific instance of the widespread N-α-acetylation, is a critical modification in cellular physiology. Its roles in protein stability, protein-protein interactions, and the metabolic regulation of apoptosis underscore its importance in maintaining cellular homeostasis. The development of advanced proteomic techniques has significantly expanded our understanding of the "N-terminal acetylome" and its dynamic regulation.

For drug development professionals, the enzymes involved in N-α-acetylation, the NATs, and the recognition components of the Ac/N-end rule pathway, the E3 ligases, represent potential therapeutic targets. Modulating the N-α-acetylation status of key proteins could offer novel strategies for the treatment of diseases characterized by protein instability or aberrant cell survival. Further research is needed to fully elucidate the complex interplay between N-α-acetylation and other post-translational modifications and to identify the complete repertoire of proteins whose function is governed by this modification. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the biological significance of N-α-acetyl-L-lysine.

References

N-α-Acetyl-L-lysine: A Technical Guide to its Discovery, History, and Role in Cellular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-acetyl-L-lysine is a naturally occurring acetylated amino acid with emerging significance in cellular biology. While the acetylation of lysine (B10760008) residues within proteins, particularly histones, has been a subject of intense research for decades, the discovery and functional characterization of free N-α-acetyl-L-lysine have unveiled new layers of regulatory complexity. This technical guide provides an in-depth exploration of the discovery, history, and cellular biology of N-α-acetyl-L-lysine, tailored for researchers, scientists, and drug development professionals. We will delve into the key experiments that led to its identification, the enzymatic pathways governing its metabolism, and its multifaceted roles in cellular processes, supported by detailed experimental protocols and quantitative data.

Discovery and History: From a Metabolic Byproduct to a Potential Regulator

The journey to understanding N-α-acetyl-L-lysine is intertwined with the broader history of protein acetylation. The initial focus of acetylation research, dating back to the mid-20th century, was on the modification of proteins, with the discovery of N-acetylglutamate as an essential activator of the urea (B33335) cycle being a landmark finding.[1] For many years, free N-acetylated amino acids were largely considered to be byproducts of protein degradation.

The existence of free N-α-acetyl-L-lysine in biological systems is a direct consequence of two primary cellular processes: the enzymatic acetylation of L-lysine and the breakdown of N-terminally acetylated proteins. The degradation of proteins with an N-terminal acetylated lysine releases this modified amino acid into the cellular milieu.

Early Observations and Analytical Techniques

Early investigations into the composition of biological fluids and tissues relied on techniques like paper chromatography. While not initially aimed at identifying N-α-acetyl-L-lysine specifically, these methods laid the groundwork for separating and identifying a wide range of amino acid derivatives.

The Enzymatic Basis of N-α-Acetyl-L-lysine Synthesis and Degradation

The discovery of specific enzymes capable of synthesizing and degrading N-α-acetyl-L-lysine was a pivotal moment in recognizing its distinct metabolic identity.

  • Synthesis: Lysine N-acetyltransferase (EC 2.3.1.32) was identified as the enzyme responsible for the direct acetylation of L-lysine, utilizing acetyl-CoA as the acetyl donor.[2] This discovery demonstrated a dedicated pathway for the de novo synthesis of N-α-acetyl-L-lysine, independent of protein turnover.

  • Degradation: Acylpeptide hydrolase (APEH) was found to catalyze the removal of N-acetylated amino acids from the N-terminus of peptides.[3][4][5][6][7] This enzyme plays a crucial role in the catabolism of N-terminally acetylated proteins, releasing free N-α-acetyl-L-lysine as a product.

Biochemical Pathways and Regulation

The cellular concentration of N-α-acetyl-L-lysine is maintained through a dynamic balance between its synthesis and degradation.

Synthesis of N-α-Acetyl-L-lysine

Free L-lysine is acetylated at its α-amino group by lysine N-acetyltransferase, a reaction that consumes acetyl-CoA. This process links the availability of free lysine and the central carbon metabolism (via acetyl-CoA) to the production of N-α-acetyl-L-lysine.

Degradation of N-α-Acetyl-L-lysine

N-α-acetyl-L-lysine can be deacetylated back to L-lysine by specific deacetylases, although the enzymes responsible for the deacetylation of free N-α-acetyl-L-lysine are not as well characterized as those for protein deacetylation. Additionally, it can be further metabolized through pathways of amino acid catabolism.

The primary source of free N-α-acetyl-L-lysine is the degradation of proteins that have undergone N-terminal acetylation. N-terminal acetyltransferases (NATs) are a family of enzymes that co-translationally acetylate the N-terminal α-amino group of a large proportion of eukaryotic proteins.[8] When these proteins are degraded by cellular proteases, N-acetylated peptides are generated, which are then substrates for acylpeptide hydrolase, releasing free N-α-acetyl-L-lysine.

cluster_synthesis Synthesis cluster_degradation Degradation L-Lysine L-Lysine Lysine_N_acetyltransferase Lysine_N_acetyltransferase L-Lysine->Lysine_N_acetyltransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->Lysine_N_acetyltransferase N_alpha_Acetyl_L_lysine N_alpha_Acetyl_L_lysine Lysine_N_acetyltransferase->N_alpha_Acetyl_L_lysine N_terminally_acetylated_proteins N_terminally_acetylated_proteins Proteases Proteases N_terminally_acetylated_proteins->Proteases N_acetylated_peptides N_acetylated_peptides Proteases->N_acetylated_peptides Acylpeptide_hydrolase Acylpeptide_hydrolase N_acetylated_peptides->Acylpeptide_hydrolase Free_N_alpha_Acetyl_L_lysine Free_N_alpha_Acetyl_L_lysine Acylpeptide_hydrolase->Free_N_alpha_Acetyl_L_lysine

Biosynthesis and Degradation of N-α-Acetyl-L-lysine.

Cellular Functions and Biological Significance

While initially viewed as a simple metabolite, emerging evidence suggests that free N-α-acetyl-L-lysine may have distinct biological roles.

Role in Metabolic Regulation

Given its direct link to acetyl-CoA and lysine metabolism, N-α-acetyl-L-lysine levels can reflect the metabolic state of the cell.[9][10][11][12][13] Fluctuations in its concentration may influence metabolic pathways that are sensitive to the availability of these precursors.

Potential Signaling Roles

The possibility of N-α-acetyl-L-lysine acting as a signaling molecule is an active area of investigation. Its accumulation under certain physiological or pathological conditions could trigger specific cellular responses. For instance, in individuals with hyperlysinemia, elevated levels of N-α-acetyl-L-lysine are observed in urine, suggesting a role as a biomarker for this condition.[14]

Link to Disease

Aberrant levels of N-α-acetyl-L-lysine have been associated with certain metabolic disorders. Further research is needed to elucidate its precise role in the pathophysiology of these diseases and to explore its potential as a therapeutic target or diagnostic marker.

Quantitative Data

The following table summarizes key quantitative data related to N-α-acetyl-L-lysine and its associated enzymes.

ParameterValueOrganism/SystemReference
Lysine N-acetyltransferase
EC Number2.3.1.32[2]
SubstratesL-lysine, Acetyl-CoA[2]
ProductsN-α-acetyl-L-lysine, CoA[2]
Acylpeptide Hydrolase
EC Number3.4.19.1[4]
SubstratesN-acetylated peptides[3][4]
ProductsN-acetylated amino acids, peptides[3][4]
Cellular Concentration
N-α-acetyl-L-lysineVaries with cell type and metabolic stateMammalian cells[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of N-α-acetyl-L-lysine.

Enzymatic Synthesis of N-α-Acetyl-L-lysine

This protocol describes the in vitro synthesis of N-α-acetyl-L-lysine using a purified lysine N-acetyltransferase.

Materials:

  • Purified lysine N-acetyltransferase

  • L-lysine hydrochloride

  • Acetyl-CoA lithium salt

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Reaction termination solution (e.g., 10% trichloroacetic acid)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM L-lysine, and 5 mM acetyl-CoA.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a purified lysine N-acetyltransferase to a final concentration of 1-5 µg/mL.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant for the presence of N-α-acetyl-L-lysine using reverse-phase HPLC.

A Prepare Reaction Mixture (Buffer, L-Lysine, Acetyl-CoA) B Pre-incubate at 37°C A->B C Initiate with Lysine N-acetyltransferase B->C D Incubate at 37°C C->D E Stop Reaction (Trichloroacetic Acid) D->E F Centrifuge E->F G Analyze Supernatant by HPLC F->G

Workflow for the enzymatic synthesis of N-α-Acetyl-L-lysine.
Quantification of N-α-Acetyl-L-lysine by Mass Spectrometry

This protocol outlines a general workflow for the identification and quantification of N-α-acetyl-L-lysine in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., ¹³C-labeled N-α-acetyl-L-lysine)

  • Protein precipitation solution (e.g., ice-cold acetonitrile)

  • LC-MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample, add a known amount of the internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase or HILIC column.

    • Separate the analytes using a suitable gradient of mobile phases.

    • Detect and quantify N-α-acetyl-L-lysine and the internal standard using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer or by extracting the accurate mass on a high-resolution instrument.

  • Data Analysis:

    • Calculate the concentration of N-α-acetyl-L-lysine in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis A Add Internal Standard B Protein Precipitation A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC Separation E->F G Mass Spectrometry Detection F->G H Quantification G->H

Workflow for quantification of N-α-Acetyl-L-lysine by LC-MS.

Conclusion and Future Directions

The study of N-α-acetyl-L-lysine has evolved from its initial consideration as a mere byproduct of protein metabolism to the recognition of its distinct synthesis and potential regulatory functions. For researchers in cellular biology and drug development, understanding the dynamics of free N-α-acetyl-L-lysine offers a new perspective on the intricate interplay between protein modification, metabolism, and cellular signaling.

Future research should focus on several key areas:

  • Elucidation of specific signaling pathways: Identifying the direct molecular targets and downstream effects of free N-α-acetyl-L-lysine is crucial to establishing its role as a signaling molecule.

  • Characterization of dedicated enzymes: A more thorough characterization of the enzymes responsible for the synthesis and deacetylation of free N-α-acetyl-L-lysine will provide valuable insights into its regulation.

  • Development of specific analytical tools: The creation of highly specific antibodies and probes for N-α-acetyl-L-lysine will facilitate its detection and localization within cells and tissues.

  • Exploration of therapeutic potential: Investigating the role of N-α-acetyl-L-lysine in various diseases may lead to the development of novel diagnostic and therapeutic strategies.

As our understanding of the "acetylome" continues to expand, the significance of free N-α-acetyl-L-lysine in cellular biology is poised to become increasingly apparent, offering exciting new avenues for scientific discovery and therapeutic innovation.

References

N-α-Acetyl-L-lysine structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Acetyl-L-lysine is a derivative of the essential amino acid L-lysine, characterized by an acetyl group attached to its α-amino group. This modification alters its chemical properties and biological functions compared to its parent molecule. This technical guide provides an in-depth overview of the structure, chemical properties, synthesis, and analysis of N-α-Acetyl-L-lysine. It is intended to be a valuable resource for researchers in biochemistry, drug development, and related scientific fields.

Introduction

N-α-Acetyl-L-lysine is an endogenous metabolite found in various organisms, from bacteria to humans.[1] It plays a role as a biologically available N-terminal capped form of the proteinogenic α-amino acid L-lysine.[2] The acetylation of the α-amino group neutralizes its positive charge at physiological pH, which can impact its interaction with other molecules and its metabolic fate. This guide details the fundamental chemical and structural characteristics of N-α-Acetyl-L-lysine, provides experimental protocols for its preparation and analysis, and discusses its biological significance.

Structure and Chemical Properties

N-α-Acetyl-L-lysine is an aliphatic amino acid derivative. The presence of the acetyl group at the α-amino position and a free ε-amino group are key structural features that dictate its chemical behavior.

Table 1: Chemical Identifiers and Properties of N-α-Acetyl-L-lysine
PropertyValueReference(s)
IUPAC Name (2S)-2-acetamido-6-aminohexanoic acid[3]
Synonyms N2-Acetyl-L-lysine, Ac-Lys-OH[3]
CAS Number 1946-82-3[3]
Molecular Formula C₈H₁₆N₂O₃[3]
Molecular Weight 188.22 g/mol [3]
Appearance White to off-white powder/crystals[4][5]
Melting Point 256-258 °C (decomposes)[3][6]
Solubility in Water 38 mg/mL[4], Estimated: 8.037 g/L at 25°C[6], 16.1 g/L[4][6][7]
pKa (Strongest Acidic) ~3.89 (predicted)[7]
pKa (Strongest Basic) ~10.21 (predicted)[7]
Specific Optical Rotation No experimental value found in searches.

Experimental Protocols

Synthesis of N-α-Acetyl-L-lysine

The selective N-α-acetylation of L-lysine can be achieved by controlling the reaction conditions to favor the more nucleophilic α-amino group over the ε-amino group. The following protocol is adapted from established methods for the N-acetylation of amino acids.[8][9]

Objective: To synthesize N-α-Acetyl-L-lysine from L-lysine and acetic anhydride (B1165640).

Materials:

  • L-lysine

  • Acetic anhydride

  • Pyridine-acetate buffer (0.1 M, pH 6.0)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Dissolve L-lysine (1 equivalent) in 0.1 M pyridine-acetate buffer (pH 6.0) in a round bottom flask, placed in an ice bath with continuous stirring.

  • Slowly add a solution of acetic anhydride (1.1 equivalents) in anhydrous THF to the L-lysine solution. The controlled addition and low temperature help to favor the N-α acetylation.[8]

  • Allow the reaction to proceed on ice for 5-10 minutes.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) to observe the formation of the product and consumption of the starting material.

  • Once the reaction is complete, acidify the mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 3-4.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted acetic anhydride and by-products.

  • Concentrate the aqueous layer under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Objective: To purify the crude N-α-Acetyl-L-lysine.

Materials:

  • Crude N-α-Acetyl-L-lysine

  • Ethanol

  • Water

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Dissolve the crude product in a minimal amount of hot water.

  • Slowly add ethanol to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol, followed by cold diethyl ether.

  • Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized N-α-Acetyl-L-lysine.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (500 MHz, H₂O, pH 7.0): Characteristic peaks are expected around δ 1.64-1.77 (m, 4H, β,γ-CH₂), δ 2.99 (t, 2H, ε-CH₂), and signals corresponding to the α-CH and the acetyl methyl protons.[3]

    • ¹³C NMR (15.08 MHz, D₂O): Expected chemical shifts include signals for the carbonyl carbons (carboxyl and amide), the α-carbon, the carbons of the lysine (B10760008) side chain, and the acetyl methyl carbon.[3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 189.12.[3] Fragmentation patterns can further confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a suitable reversed-phase column and a mobile phase gradient of water and acetonitrile (B52724) with an appropriate additive like trifluoroacetic acid.

Biological Role and Significance

While the acetylation of lysine residues within proteins is a well-established post-translational modification crucial for regulating gene expression and other cellular processes, the specific signaling role of free N-α-Acetyl-L-lysine is less defined.[5] It is recognized as a human metabolite and can be produced through the action of N-acetyltransferases.[6][10]

dot

N_alpha_Acetyl_L_lysine_Metabolism cluster_synthesis Biosynthesis cluster_fate Potential Fates L_Lysine L-Lysine NAT N-α-acetyltransferase (GNAT superfamily) L_Lysine->NAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT N_alpha_Acetyl_L_lysine N-α-Acetyl-L-lysine NAT->N_alpha_Acetyl_L_lysine Acetylation Protein_Synthesis Incorporation into Peptides (research applications) N_alpha_Acetyl_L_lysine->Protein_Synthesis Metabolic_Degradation Further Metabolism N_alpha_Acetyl_L_lysine->Metabolic_Degradation Excretion Urinary Excretion N_alpha_Acetyl_L_lysine->Excretion

Caption: Biosynthesis and metabolic fate of N-α-Acetyl-L-lysine.

The diagram above illustrates the primary route of N-α-Acetyl-L-lysine biosynthesis, catalyzed by N-α-acetyltransferases which belong to the GNAT (GCN5-related N-acetyltransferase) superfamily. The resulting molecule can then be incorporated into peptides for research purposes, further metabolized, or excreted.[6]

Conclusion

N-α-Acetyl-L-lysine is a chemically and biologically significant molecule. This guide provides a foundational understanding of its properties and the experimental approaches for its synthesis and characterization. The detailed information and protocols presented herein are intended to support researchers in their investigations involving this modified amino acid, potentially leading to new discoveries in areas such as enzymology, metabolic studies, and the development of novel therapeutics.

References

N-α-Acetyl-L-lysine: A Technical Guide to its Role in Post-Translational Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-acetylation, the covalent addition of an acetyl group to the α-amino group of the N-terminal amino acid of a protein, is one of the most common post-translational modifications in eukaryotes, affecting an estimated 80% of all human proteins.[1][2] This modification, which involves the transfer of an acetyl moiety from acetyl-coenzyme A (Ac-CoA), is catalyzed by a family of enzymes known as N-α-acetyltransferases (NATs).[1][2] Far from being a simple static modification, N-α-acetylation plays a critical role in regulating a wide array of cellular processes, including protein stability, subcellular localization, protein-protein interactions, and the modulation of key signaling pathways. Dysregulation of N-α-acetylation has been implicated in various pathologies, including cancer and neurodegenerative diseases, making the enzymes and pathways involved attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of N-α-acetyl-L-lysine's role in post-translational modification, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the signaling pathways it governs.

Introduction to N-α-Acetyl-L-lysine

N-α-acetyl-L-lysine is an acetylated derivative of the essential amino acid L-lysine, where the acetyl group is attached to the α-amino group.[3] This modification is distinct from N-ε-acetylation, which occurs on the ε-amino group of lysine (B10760008) residues within a polypeptide chain. N-α-acetylation is a widespread and highly conserved process in eukaryotes.[4] It can occur co-translationally, as the nascent polypeptide chain emerges from the ribosome, or post-translationally.[1][2] The addition of the acetyl group neutralizes the positive charge of the N-terminal amino group, increasing its hydrophobicity and size, which can have profound effects on the protein's structure and function.

The Enzymatic Machinery of N-α-Acetylation

The process of N-α-acetylation is primarily regulated by a family of enzymes called N-α-acetyltransferases (NATs). These enzymes exhibit specificity for different N-terminal amino acid sequences. In humans, there are seven major NATs, designated NatA through NatF and NatH.[1] The removal of the N-terminal methionine by methionine aminopeptidases (MetAPs) often precedes acetylation by NATs, further diversifying the N-termini of proteins.

The reverse reaction, N-terminal deacetylation, is less well understood than lysine deacetylation, and N-α-acetylation is generally considered to be an irreversible modification.

Quantitative Data on N-α-Acetylation

The study of N-α-acetylation has benefited from quantitative proteomics approaches, which have provided insights into the kinetics of NATs and the stoichiometry of this modification on a proteome-wide scale.

Table 1: Kinetic Parameters of Selected N-α-Acetyltransferases (NATs)
EnzymeSubstrate (Peptide)K_m_ (Peptide) (µM)K_m_ (Acetyl-CoA) (µM)V_max_ (pmol/min/pmol enzyme)OrganismReference
hNatA SESS-peptide~30~2Not ReportedHuman[1]
hNaa10 (NatA) EEE-peptideNot ReportedNot ReportedNot ReportedHuman
caNatB MDSEVA-peptide~700~50Not ReportedC. albicans[1]
spNatA SASEA-peptideNot Reported~50Not ReportedS. pombe[1]
hNAA50 (NatE) M-A-A-A peptide132.65Not ReportedHuman[5]
hNAA50 (NatE) L-A-A-A peptide126.1Not ReportedNot ReportedHuman[5]

Note: Kinetic parameters can vary depending on the specific peptide substrate and experimental conditions.

Table 2: Stoichiometry of N-α-Acetylation on Selected Proteins
ProteinAcetylation SiteStoichiometry (%)Cellular CompartmentMethodReference
Histone H4 Ser1HighNucleusMass Spectrometry[3]
Actin Asp2/Asp3HighCytoplasmMass Spectrometry
Tropomyosin Met1HighCytoplasmMass Spectrometry
Ribosomal proteins VariousHighRibosomeMass Spectrometry
Mitochondrial proteins VariousLowMitochondriaMass Spectrometry[3]
Cytoplasmic proteins VariousLowCytoplasmMass Spectrometry[3]

Note: Stoichiometry can be dynamic and may change in response to cellular conditions.

Functional Consequences of N-α-Acetylation

The addition of an acetyl group to the N-terminus of a protein can have a multitude of functional effects:

  • Protein Stability: N-α-acetylation can either protect proteins from degradation or create a degradation signal (degron) recognized by the ubiquitin-proteasome system, depending on the specific N-terminal residue.

  • Protein Folding: By neutralizing the N-terminal charge, acetylation can influence the folding and conformation of proteins.

  • Protein-Protein Interactions: The acetylated N-terminus can serve as a binding motif for other proteins, facilitating the formation of protein complexes.

  • Subcellular Localization: N-α-acetylation can act as a signal for targeting proteins to specific subcellular compartments, such as the Golgi apparatus.

Role in Signaling Pathways

N-α-acetylation is increasingly recognized as a key regulatory mechanism in various signaling pathways.

Apoptosis Regulation by Bcl-xL

The anti-apoptotic protein Bcl-xL can reduce cellular levels of acetyl-CoA, leading to a decrease in global N-α-acetylation. This reduction in N-α-acetylation contributes to apoptotic resistance. Restoring acetyl-CoA levels and, consequently, N-α-acetylation can sensitize cells to apoptotic stimuli. This pathway highlights a direct link between cellular metabolism, N-α-acetylation, and the regulation of apoptosis.

Bcl_xL_Apoptosis_Pathway Metabolism Cellular Metabolism Acetyl_CoA Acetyl-CoA Metabolism->Acetyl_CoA produces Bcl_xL Bcl-xL Bcl_xL->Acetyl_CoA reduces Apoptosis Apoptosis Bcl_xL->Apoptosis inhibits NATs N-α-acetyltransferases (NATs) Acetyl_CoA->NATs co-substrate Protein_NA_Acetylation Protein N-α-Acetylation NATs->Protein_NA_Acetylation catalyzes Protein_NA_Acetylation->Apoptosis sensitizes to Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Apoptosis

Bcl-xL Regulation of Apoptosis via N-α-Acetylation
Regulation of Autophagy

N-α-acetylation plays a critical role in regulating autophagy, a cellular process for degrading and recycling cellular components. The N-terminal acetyltransferase NatB, composed of the Nat3 catalytic subunit and the Mdm20 auxiliary subunit, is essential for autophagy.[6] NatB acetylates key proteins involved in this process, including actin (Act1) and the dynamin-like GTPase Vps1.[6] Acetylation of Act1 is crucial for the formation of actin filaments that facilitate the trafficking of Atg9 vesicles, which are necessary for autophagosome formation.[6] Acetylation of Vps1 promotes its interaction with SNARE proteins, which is required for the fusion of autophagosomes with vacuoles (in yeast) or lysosomes (in mammals).[6]

Autophagy_Regulation_Pathway NatB NatB (Nat3/Mdm20) Act1 Actin (Act1) NatB->Act1 acetylates Vps1 Vps1 NatB->Vps1 acetylates Acetylated_Act1 N-α-acetylated Act1 Act1->Acetylated_Act1 Actin_Filaments Actin Filament Formation Acetylated_Act1->Actin_Filaments promotes Atg9_Vesicles Atg9 Vesicle Trafficking Actin_Filaments->Atg9_Vesicles enables Autophagosome_Formation Autophagosome Formation Atg9_Vesicles->Autophagosome_Formation contributes to Autophagy Autophagy Autophagosome_Formation->Autophagy Acetylated_Vps1 N-α-acetylated Vps1 Vps1->Acetylated_Vps1 SNAREs SNARE Proteins Acetylated_Vps1->SNAREs promotes interaction Autophagosome_Vacuole_Fusion Autophagosome-Vacuole/Lysosome Fusion SNAREs->Autophagosome_Vacuole_Fusion mediates Autophagosome_Vacuole_Fusion->Autophagy

N-α-Acetylation in Autophagy Regulation
TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[7][8] Dysregulation of this pathway is implicated in fibrosis and cancer. Recent evidence suggests that protein acetylation plays a regulatory role in TGF-β signaling.[8] While much of the focus has been on N-ε-acetylation of Smad proteins, the impact of N-α-acetylation on components of this pathway is an emerging area of research. For instance, TGF-β1 has been shown to alter acetyl-CoA metabolism, which could in turn affect the N-α-acetylation status of various proteins, thereby modulating the cellular response to TGF-β.[9]

TGF_beta_Signaling_Pathway TGF_beta TGF-β Receptor TGF-β Receptor Complex TGF_beta->Receptor binds Acetyl_CoA_Metabolism Acetyl-CoA Metabolism TGF_beta->Acetyl_CoA_Metabolism modulates Smad Smad Proteins Receptor->Smad phosphorylates pSmad Phosphorylated Smad Smad->pSmad Smad_Complex Smad Complex pSmad->Smad_Complex forms complex with Smad4 Nucleus Nucleus Smad_Complex->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription regulates Cellular_Response Cellular Response (e.g., Fibrosis, Growth Arrest) Transcription->Cellular_Response NA_Acetylation N-α-Acetylation Acetyl_CoA_Metabolism->NA_Acetylation affects NA_Acetylation->Cellular_Response modulates

Potential Influence of N-α-Acetylation on TGF-β Signaling

Experimental Protocols

The study of N-α-acetyl-L-lysine relies on a combination of biochemical and proteomic techniques. Below are detailed methodologies for key experiments.

Immunoprecipitation of N-α-Acetylated Proteins

This protocol describes the enrichment of N-α-acetylated proteins from a complex protein mixture using an antibody that specifically recognizes acetylated lysine residues.

Materials:

  • Cell or tissue lysate

  • Anti-acetyl-lysine antibody conjugated to agarose (B213101) beads

  • IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) with protease and deacetylase inhibitors

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Microcentrifuge tubes

  • Rotating wheel or rocker at 4°C

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysate in IP Lysis/Wash Buffer containing protease and deacetylase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.

  • Antibody-Bead Preparation: Wash the anti-acetyl-lysine agarose beads three times with cold IP Lysis/Wash Buffer.

  • Immunoprecipitation: Incubate 1-2 mg of protein lysate with the prepared antibody-beads overnight at 4°C on a rotating wheel.

  • Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three to five times with 1 mL of cold IP Lysis/Wash Buffer.

  • Elution: Elute the bound proteins by adding 2x sample buffer for Western blot analysis or a low-pH elution buffer for mass spectrometry. If using a low-pH buffer, incubate the beads with the buffer for 5-10 minutes at room temperature, then centrifuge and collect the supernatant. Neutralize the eluate with Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest or by mass spectrometry.

IP_Workflow Lysate Cell/Tissue Lysate Incubation Incubation (4°C, overnight) Lysate->Incubation AntibodyBeads Anti-acetyl-lysine Antibody-Agarose Beads AntibodyBeads->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution Analysis Analysis (Western Blot / Mass Spectrometry) Elution->Analysis

Immunoprecipitation Workflow for Acetylated Proteins
N-Terminal Peptide Enrichment for Mass Spectrometry (N-terminomics)

This protocol outlines a method for the specific enrichment of N-terminal peptides from a complex peptide mixture for analysis by mass spectrometry. This allows for the identification and quantification of N-terminally acetylated proteins.

Materials:

  • Protein extract

  • Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Acetic anhydride

  • Amine-reactive resin (e.g., NHS-activated sepharose)

  • Solvents for HPLC (e.g., acetonitrile, formic acid)

  • Mass spectrometer

Procedure:

  • Protein Denaturation, Reduction, and Alkylation: Denature proteins in 8 M urea. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Blocking of Primary Amines: Acetylate the primary amines (N-termini and lysine side chains) of the intact proteins with acetic anhydride.

  • Proteolytic Digestion: Dilute the urea concentration and digest the proteins with trypsin. This will generate peptides with blocked N-termini (the original N-terminal peptides) and peptides with newly generated free N-termini (internal peptides).

  • Enrichment of N-terminal Peptides: Remove the internal peptides by capturing them on an amine-reactive resin. The N-terminally blocked peptides will not react with the resin and will be collected in the flow-through.

  • LC-MS/MS Analysis: Desalt the enriched N-terminal peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences and post-translational modifications.

N_terminomics_Workflow Proteins Protein Extract Denature_Reduce_Alkylate Denature, Reduce, Alkylate Proteins->Denature_Reduce_Alkylate Block_Amines Block Primary Amines (Acetylation) Denature_Reduce_Alkylate->Block_Amines Digestion Proteolytic Digestion (e.g., Trypsin) Block_Amines->Digestion Enrichment Enrichment of N-terminal Peptides (Amine-reactive resin) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

N-terminomics Workflow for N-α-Acetylation Analysis

Conclusion and Future Directions

N-α-acetyl-L-lysine is a fundamental and widespread post-translational modification that plays a crucial role in regulating protein function and cellular signaling. The development of advanced proteomic techniques has significantly expanded our understanding of the N-acetylome and its dynamic nature. Future research will likely focus on elucidating the full spectrum of N-α-acetylated proteins and their specific functions, uncovering the roles of N-terminal deacetylases, and developing novel therapeutic strategies that target the enzymes and pathways involved in N-α-acetylation for the treatment of human diseases. The continued exploration of this vital modification promises to reveal new layers of complexity in cellular regulation and open up new avenues for drug discovery and development.

References

The Natural Occurrence of N-α-Acetyl-L-lysine in Eukaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-α-acetylation is one of the most common protein modifications in eukaryotes, with an estimated 80-90% of human proteins being acetylated at their N-terminus.[1][2][3] This prevalence makes N-α-Acetyl-L-lysine a significant, albeit often transient, component of the cellular environment, primarily arising from the catabolism of N-terminally acetylated proteins. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and physiological relevance of N-α-Acetyl-L-lysine in eukaryotic organisms. It is intended for researchers, scientists, and professionals in drug development who are interested in the roles of protein acetylation in cellular regulation and disease. The guide details the enzymatic machinery responsible for N-terminal acetylation, summarizes quantitative proteomics data, outlines key experimental protocols for the detection and analysis of N-terminal acetylation, and visualizes the central signaling pathway involving this modification.

Introduction: The Ubiquity of N-Terminal Acetylation

N-α-Acetyl-L-lysine is a derivative of the essential amino acid L-lysine, where an acetyl group is covalently attached to the α-amino group. While free N-α-Acetyl-L-lysine is not a primary metabolite, its prevalence is intrinsically linked to one of the most widespread protein modifications in eukaryotes: N-terminal acetylation (NTA).[4] This modification is a co-translational process occurring on nascent polypeptide chains as they emerge from the ribosome.[5]

The addition of an acetyl group neutralizes the positive charge of the N-terminal amino group, altering the protein's physical and chemical properties.[1] This seemingly simple modification has profound implications for protein function, stability, localization, and interaction with other molecules.[4][6] The primary source of free N-α-Acetyl-L-lysine in the cell is the proteolytic degradation of the vast pool of N-terminally acetylated proteins.[7][8]

Biosynthesis and Metabolism of N-α-Acetyl-L-lysine

The lifecycle of N-α-Acetyl-L-lysine is intrinsically tied to protein metabolism. There are two primary pathways that contribute to its presence in eukaryotic cells.

  • Co-translational N-Terminal Acetylation and Subsequent Proteolysis: This is the major pathway for the generation of N-α-Acetyl-L-lysine.

    • Protein Synthesis: As a nascent polypeptide chain is synthesized on the ribosome, and after the potential removal of the initiator methionine, the new N-terminal residue (in this case, lysine) is acetylated.[5]

    • Enzymatic Acetylation: This reaction is catalyzed by a family of enzymes called N-terminal acetyltransferases (NATs).[9] The NATs transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of the N-terminal amino acid.[1]

    • Protein Function and Turnover: The N-terminally acetylated protein performs its biological function until it is targeted for degradation.

    • Proteolysis: The protein is broken down into smaller peptides and individual amino acids by the proteasome and other proteases. This process releases N-α-Acetyl-L-lysine.[7]

  • Direct Acetylation of Free L-lysine: While less documented for the α-position, free L-lysine can be acetylated by lysine (B10760008) N-acetyltransferases, although these enzymes are more commonly associated with ε-acetylation.[7]

The degradation of N-α-Acetyl-L-lysine is presumed to be carried out by specific hydrolases, though this area is less extensively studied.

Key Enzymes in N-α-Acetyl-L-lysine Metabolism
  • N-Terminal Acetyltransferases (NATs): Eukaryotes possess several distinct NAT complexes (NatA, NatB, NatC, etc.), each with specific substrate specificities determined by the first few amino acids of the polypeptide chain.[9][10] For instance, the human NatA complex typically acetylates small N-terminal residues like serine, alanine, and threonine, while other NATs handle different N-terminal amino acids.[7][11] The substrate specificity of NATs for N-terminal lysine is less common than for other residues but is catalyzed by specific NATs, such as NatF in higher eukaryotes.[5][9]

  • N-acylpeptide Hydrolases: These enzymes are involved in the breakdown of N-acylated peptides, which would release N-α-Acetyl-L-lysine from short peptides generated during protein degradation.[7]

Quantitative Data on N-Terminal Acetylation

Direct quantification of free N-α-Acetyl-L-lysine in tissues is challenging due to its likely transient nature. However, extensive proteomic studies have quantified the vast extent of N-terminal acetylation on proteins, which is the direct precursor pool.

Organism/SystemExtent of N-Terminal AcetylationReference
Human ~80-90% of all proteins are N-terminally acetylated.[1][2][3]
Yeast (S. cerevisiae) ~50-70% of all proteins are N-terminally acetylated.[3]
Human Cell Line (HeLa) 180 human NatB substrates identified.[3]
Human Cell Line (A-431) 1498 unique N-termini identified, with 87% being acetylated. 182 N-termini showed reduced acetylation upon NatA knockdown.[12]
Mouse Tissues (Liver, Brain, Embryo) 839 nonredundant N-terminally acetylated tryptic peptides identified.[13]

Physiological and Pathological Significance

N-terminal acetylation, and by extension the metabolism of N-α-Acetyl-L-lysine, is crucial for numerous cellular processes.

  • Protein Stability and Degradation: N-terminal acetylation has a dual role in protein stability. It can protect proteins from degradation by masking N-terminal degradation signals (N-degrons).[1][6] Conversely, the acetylated N-terminus itself can act as a degradation signal, termed an Ac/N-degron, targeting the protein for ubiquitination and proteasomal degradation via the Ac/N-end rule pathway.[14][15] This pathway is critical for protein quality control and the regulation of protein stoichiometry in complexes.[15][16]

  • Protein-Protein Interactions: The acetylated N-terminus can serve as a specific binding motif, mediating interactions with other proteins.[6]

  • Subcellular Localization: N-terminal acetylation can influence the targeting of proteins to specific cellular compartments, such as membranes.[5]

  • Disease Relevance: Dysregulation of N-terminal acetylation has been implicated in various diseases.

    • Cancer: Altered activity of NATs is observed in several cancers.[4]

    • Neurodegenerative Diseases: N-terminal acetylation of proteins like α-synuclein can affect its aggregation properties, which is relevant to Parkinson's disease.[1]

    • Genetic Disorders: In rare cases, elevated urinary excretion of N-α-Acetyl-L-lysine can be a biomarker for metabolic disorders such as hyperlysinemia.[7]

Signaling Pathways and Logical Relationships

Overview of N-α-Acetyl-L-lysine Biosynthesis and Fate

The following diagram illustrates the central role of protein metabolism in the generation of N-α-Acetyl-L-lysine.

cluster_synthesis Protein Synthesis & Modification cluster_degradation Protein Degradation Ribosome Ribosome (Translation) Nascent_Protein Nascent Protein (N-terminal Lysine) Ribosome->Nascent_Protein Acetylated_Protein N-Terminally Acetylated Protein (Ac-Lys...) Nascent_Protein->Acetylated_Protein Co-translational Acetylation NATs N-Terminal Acetyltransferases (NATs) NATs->Acetylated_Protein AcCoA Acetyl-CoA AcCoA->NATs Proteasome Proteasome & Other Proteases Acetylated_Protein->Proteasome Protein Turnover node_function Biological Function (Stability, Interaction, etc.) Acetylated_Protein->node_function Free_NAL Free N-α-Acetyl-L-lysine Proteasome->Free_NAL cluster_acetylation N-Terminal Acetylation cluster_recognition Recognition and Ubiquitination cluster_degradation Degradation cluster_protection Protection from Degradation Nascent_Protein Nascent Protein (N-terminal Lys, Ala, Ser, etc.) Acetylated_Protein Nt-Acetylated Protein (Ac/N-degron exposed) Nascent_Protein->Acetylated_Protein Acetylation NATs NATs Acetylation Acetylation NATs->Acetylation Ub_Protein Poly-ubiquitinated Protein Acetylated_Protein->Ub_Protein Recognition & Tagging Folded_Protein Properly Folded or Complexed Protein (Ac/N-degron shielded) Acetylated_Protein->Folded_Protein Folding or Complex Assembly E3_Ligase E3 Ubiquitin Ligase (e.g., Doa10) Recognition & Tagging Recognition & Tagging E3_Ligase->Recognition & Tagging Ubiquitin Ubiquitin Ubiquitin->Recognition & Tagging Proteasome Proteasome Ub_Protein->Proteasome Targeting Degradation_Products Peptides & Free N-α-Acetyl-L-lysine Proteasome->Degradation_Products Folded_Protein->E3_Ligase Inhibits Recognition Stable_Protein Stable Protein Folded_Protein->Stable_Protein cluster_enrichment Enrichment Options A 1. Protein Extraction (Cells/Tissues) B 2. Reduction, Alkylation & Trypsin Digestion A->B C 3. Enrichment of N-terminal Peptides B->C D 4. LC-MS/MS Analysis C->D C1 Antibody-based (Positive Selection) C->C1 C2 Chemical Derivatization (Negative Selection) C->C2 E 5. Database Search & Data Analysis D->E

References

N-α-Acetyl-L-lysine vs. L-lysine: A Technical Examination of Bioavailability and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current scientific understanding of the bioavailability and absorption of N-α-acetyl-L-lysine compared to its parent amino acid, L-lysine. While L-lysine is a well-characterized essential amino acid with high bioavailability, data on N-α-acetyl-L-lysine is less direct. This document synthesizes the available literature, presenting data on L-lysine absorption and metabolism, and juxtaposing it with findings on N-α-acetyl-L-lysine. The critical role of the free α-amino group in the intestinal transport of amino acids is highlighted as a key determinant in the differential absorption of these two molecules. This guide also outlines a comprehensive experimental protocol for a head-to-head comparative bioavailability study and provides visualizations of relevant metabolic pathways and experimental workflows to facilitate further research in this area.

Introduction

L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through the diet. It serves as a fundamental building block for proteins and is crucial for numerous physiological functions, including collagen synthesis, calcium absorption, and carnitine production[1][2][3]. Its high bioavailability from dietary sources and supplements like L-lysine HCl is well-documented[2][4].

N-α-acetyl-L-lysine is a derivative of L-lysine where an acetyl group is attached to the α-amino group[5]. This modification is a naturally occurring post-translational modification in proteins, playing a significant role in regulating gene expression and other cellular processes[6][7][8]. While it is an important biological molecule, its bioavailability and potential as an oral source of L-lysine are not well-established. Understanding the comparative absorption and metabolic fate of N-α-acetyl-L-lysine and L-lysine is critical for applications in drug development, nutritional science, and cellular biology.

L-lysine Bioavailability and Absorption

The intestinal absorption of L-lysine occurs primarily in the small intestine via active transport systems[2]. These transporters recognize the free α-amino group of the amino acid. Once absorbed, L-lysine enters the portal circulation and is transported to the liver and other tissues for protein synthesis and other metabolic processes[2]. The bioavailability of L-lysine from supplements is generally high and comparable to that from dietary proteins[2].

Quantitative Data on L-lysine Bioavailability
L-lysine Source Relative Bioavailability Animal Model Reference
L-lysine HCl101.4% (vs. casein)Chicks[4]
L-lysine HCl~18% (after mixing in corn silage)Sheep[9][10]
Lipid-coated L-lysine15-23% (after mixing in corn silage)Sheep[9][10]

Note: The lower bioavailability in sheep is likely due to the specific experimental conditions of mixing with silage.

N-α-Acetyl-L-lysine: Inferred Bioavailability and Absorption

Direct comparative studies on the oral bioavailability of N-α-acetyl-L-lysine versus L-lysine are scarce in the scientific literature. However, existing research on related compounds allows for a scientifically grounded inference.

A critical factor is the acetylation of the α-amino group. Intestinal amino acid transporters typically require a free α-amino group for recognition and transport[11]. A study on the intestinal absorption of amino acid derivatives in rats demonstrated that N-α-acetyl-L-lysine methyl esters did not inhibit the absorption of L-lysine-p-nitroanilide, suggesting that the N-acetylated form does not effectively compete for the same transport mechanisms as L-lysine derivatives with a free α-amino group[11].

Furthermore, a growth assay study in mice found that α-N-acetyl-L-lysine was not utilized by the animals when substituted for L-lysine in their diet, indicating poor bioavailability or metabolic unavailability[12].

Metabolic Pathways

L-lysine Metabolism

Once absorbed, L-lysine is primarily utilized for protein synthesis. Excess L-lysine is catabolized in the liver through two main pathways that converge to produce acetyl-CoA[13].

  • Saccharopine Pathway: This is the major catabolic route in mammals. L-lysine and α-ketoglutarate are converted to saccharopine, which is then metabolized to α-aminoadipate-semialdehyde and ultimately to acetyl-CoA[1][13].

  • Pipecolate Pathway: This pathway is more prominent in the brain. L-lysine is converted to pipecolic acid, which is then metabolized to join the latter part of the saccharopine pathway[13].

L_lysine_metabolism cluster_liver Saccharopine Pathway (Liver) cluster_brain Pipecolate Pathway (Brain) L_lysine L-lysine Protein Protein Synthesis L_lysine->Protein Saccharopine Saccharopine L_lysine->Saccharopine α-ketoglutarate Pipecolic_acid Pipecolic Acid L_lysine->Pipecolic_acid alpha_aminoadipate α-Aminoadipate-semialdehyde Saccharopine->alpha_aminoadipate Acetyl_CoA Acetyl-CoA alpha_aminoadipate->Acetyl_CoA Pipecolic_acid->alpha_aminoadipate Brain Brain Liver Liver

L-lysine Metabolic Pathways
N-α-Acetyl-L-lysine Metabolism

N-α-acetyl-L-lysine is a product of protein degradation where the N-terminal amino acid is acetylated[14]. It can also be synthesized from L-lysine and acetyl-CoA by lysine (B10760008) N-acetyltransferase[14]. In vivo, the acetyl group can be removed by deacetylases, a process crucial for regulating protein function[8][15]. If absorbed intact, N-α-acetyl-L-lysine would likely require deacetylation to release free L-lysine for it to be metabolically available. The efficiency of this deacetylation in relevant tissues following oral administration is a key unknown.

Acetylation_Deacetylation L_lysine L-lysine Residue (in Protein) N_acetyl_L_lysine N-acetyl-L-lysine Residue (in Protein) L_lysine->N_acetyl_L_lysine Acetylation N_acetyl_L_lysine->L_lysine Deacetylation KAT Lysine Acetyltransferase (KAT) KAT->L_lysine CoA CoA KAT->CoA KDAC Lysine Deacetylase (KDAC) KDAC->N_acetyl_L_lysine Acetate Acetate KDAC->Acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT

Protein Lysine Acetylation and Deacetylation Cycle

Experimental Protocols for a Comparative Bioavailability Study

To definitively compare the bioavailability of N-α-acetyl-L-lysine and L-lysine, a rigorous experimental protocol is required.

Animal Model
  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Individually housed in metabolic cages to allow for urine and feces collection.

  • Diet: Fed a standard chow diet ad libitum. Fasted overnight (12 hours) before the experiment with free access to water.

Study Design
  • Groups:

    • Control (vehicle only)

    • L-lysine HCl (e.g., 100 mg/kg)

    • N-α-acetyl-L-lysine (equimolar dose to L-lysine HCl)

  • Administration: Oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) collected from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes.

  • Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

Analytical Method
  • Technique: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Analytes: L-lysine and N-α-acetyl-L-lysine.

  • Sample Preparation: Plasma protein precipitation with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard.

  • Validation: The method should be validated for linearity, accuracy, precision, and recovery.

Pharmacokinetic Analysis

The following pharmacokinetic parameters will be calculated for both L-lysine and N-α-acetyl-L-lysine from the plasma concentration-time data:

  • Cmax (Maximum plasma concentration)

  • Tmax (Time to reach Cmax)

  • AUC (Area under the plasma concentration-time curve)

  • t1/2 (Elimination half-life)

Bioavailability Calculation

Relative bioavailability (F) of N-α-acetyl-L-lysine will be calculated as: F = (AUC_N-acetyl-L-lysine / Dose_N-acetyl-L-lysine) / (AUC_L-lysine / Dose_L-lysine) * 100

Experimental_Workflow start Start: Fasted Rats dosing Oral Gavage (Vehicle, L-lysine, N-α-acetyl-L-lysine) start->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling processing Plasma Separation and Storage sampling->processing analysis HPLC-MS/MS Analysis (Quantify L-lysine and N-α-acetyl-L-lysine) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis bioavailability Calculate Relative Bioavailability pk_analysis->bioavailability end End: Comparative Bioavailability Data bioavailability->end

Workflow for a Comparative Bioavailability Study

Conclusion

The available evidence strongly suggests that the bioavailability of N-α-acetyl-L-lysine is significantly lower than that of L-lysine. The acetylation of the α-amino group likely hinders its recognition and transport by intestinal amino acid transporters. While N-α-acetyl-L-lysine is a key molecule in cellular metabolism, its utility as an oral supplement for delivering L-lysine appears limited based on current knowledge. The provided experimental protocol offers a clear framework for future research to definitively quantify the oral bioavailability of N-α-acetyl-L-lysine and elucidate its metabolic fate following administration. Such studies are essential for a complete understanding of the nutritional and pharmacological potential of this L-lysine derivative.

References

N-α-Acetyl-L-lysine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-α-Acetyl-L-lysine is an endogenous metabolite in humans, playing a role in lysine (B10760008) metabolism and potentially influencing broader physiological and pathological processes. This technical guide provides a comprehensive overview of N-α-acetyl-L-lysine, including its biosynthesis, degradation, and known biological roles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for its quantification and visualizations of its metabolic context. While N-α-acetyl-L-lysine has been identified in various human biofluids, quantitative data in healthy individuals remains limited. This guide summarizes the current state of knowledge and provides the methodological framework for future investigations into this intriguing metabolite.

Introduction

N-α-Acetyl-L-lysine is an acetylated derivative of the essential amino acid L-lysine, where the acetyl group is attached to the α-amino group.[1][2] It is a naturally occurring metabolite in eukaryotes, from yeast to humans.[1][2] Its presence in human biofluids such as blood, urine, and feces has been confirmed, although comprehensive quantitative data in healthy populations are not yet widely available.[1]

This metabolite can be formed through two primary routes: the direct N-acetylation of L-lysine by lysine N-acetyltransferases and as a product of the degradation of N-terminally acetylated proteins.[1] N-α-Acetyl-L-lysine is distinct from the more extensively studied N-ε-acetyl-L-lysine, where the acetylation occurs on the ε-amino group of the lysine side chain. This latter modification is a critical post-translational modification of proteins, particularly histones, and plays a key role in the epigenetic regulation of gene expression.[3]

Elevated levels of N-α-acetyl-L-lysine in urine are associated with the inborn error of metabolism known as hyperlysinemia, which results from a deficiency in the enzyme L-lysine-alpha-ketoglutarate reductase.[1] In high concentrations, many N-acetylated amino acids, including potentially N-α-acetyl-L-lysine, are classified as uremic toxins, which can accumulate in kidney disease and contribute to its pathology.[1][4]

This guide will delve into the biochemical pathways involving N-α-acetyl-L-lysine, present available data, and provide detailed experimental protocols for its analysis, aiming to facilitate further research into its physiological and pathological significance.

Biosynthesis and Degradation

The metabolism of N-α-acetyl-L-lysine is intricately linked to overall lysine and protein metabolism. Its formation and breakdown are governed by specific enzymatic activities.

Biosynthesis

There are two main pathways for the biosynthesis of N-α-acetyl-L-lysine in humans:

  • Direct N-acetylation of L-lysine: This process is catalyzed by lysine N-acetyltransferases, which transfer an acetyl group from acetyl-CoA to the α-amino group of free L-lysine.[1]

  • Proteolytic degradation of N-acetylated proteins: A significant portion of human proteins are acetylated at their N-terminus.[1] The breakdown of these proteins by proteases and peptidases, such as N-acylpeptide hydrolase, can release N-α-acetyl-L-lysine.[1]

Biosynthesis of N-α-Acetyl-L-lysine cluster_0 Direct Acetylation cluster_1 Protein Degradation L-lysine L-lysine Lysine N-acetyltransferase Lysine N-acetyltransferase L-lysine->Lysine N-acetyltransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->Lysine N-acetyltransferase N-α-Acetyl-L-lysine_1 N-α-Acetyl-L-lysine Lysine N-acetyltransferase->N-α-Acetyl-L-lysine_1 N-terminally Acetylated Proteins N-terminally Acetylated Proteins Proteases/Peptidases Proteases/Peptidases N-terminally Acetylated Proteins->Proteases/Peptidases N-α-Acetyl-L-lysine_2 N-α-Acetyl-L-lysine Proteases/Peptidases->N-α-Acetyl-L-lysine_2 Degradation of N-α-Acetyl-L-lysine N-α-Acetyl-L-lysine N-α-Acetyl-L-lysine Aminoacylase 1 (ACY1) Aminoacylase 1 (ACY1) N-α-Acetyl-L-lysine->Aminoacylase 1 (ACY1) L-lysine L-lysine Aminoacylase 1 (ACY1)->L-lysine Acetate Acetate Aminoacylase 1 (ACY1)->Acetate LC-MS/MS Sample Preparation Workflow Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Methanol + IS Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Drying Drying Supernatant Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Context of N-α-Acetyl-L-lysine in Cellular Acetylation cluster_0 Metabolic Pool cluster_1 Protein Acetylation Cycle cluster_2 Cellular Processes L-lysine L-lysine N-α-Acetyl-L-lysine N-α-Acetyl-L-lysine L-lysine->N-α-Acetyl-L-lysine Acetylation Acetyl-CoA Acetyl-CoA KATs Lysine Acetyltransferases (KATs) Acetyl-CoA->KATs N-α-Acetyl-L-lysine->L-lysine Deacetylation Protein (Lys) Protein (unacetylated lysine) Protein (Lys)->KATs Protein (Ac-Lys) Protein (acetylated lysine) KDACs Lysine Deacetylases (KDACs) Protein (Ac-Lys)->KDACs Gene Expression Gene Expression Protein (Ac-Lys)->Gene Expression Enzyme Activity Enzyme Activity Protein (Ac-Lys)->Enzyme Activity Protein Stability Protein Stability Protein (Ac-Lys)->Protein Stability KATs->Protein (Ac-Lys) KDACs->Protein (Lys)

References

An In-depth Technical Guide on the Enzymatic Regulation of N-α-Acetyl-L-lysine Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-Acetyl-L-lysine is a derivative of the essential amino acid L-lysine, characterized by the acetylation of its α-amino group.[1][2] While the post-translational modification of lysine (B10760008) residues on proteins, particularly histones, has been extensively studied as a key epigenetic regulator, the dynamics of free N-α-Acetyl-L-lysine are less understood.[3] This molecule can be generated through the direct enzymatic acetylation of L-lysine or from the breakdown of acetylated proteins.[1] Its levels are intricately linked to cellular metabolism, particularly the availability of acetyl-CoA.[3] This technical guide provides a comprehensive overview of the enzymatic regulation of N-α-Acetyl-L-lysine, detailing the enzymes involved, quantitative data, experimental protocols, and the broader context of its metabolic and potential signaling roles.

Enzymatic Synthesis and Degradation of N-α-Acetyl-L-lysine

The cellular concentration of N-α-Acetyl-L-lysine is maintained by a balance between its synthesis and degradation, catalyzed by specific enzyme families.

Synthesis: N-α-Lysine Acetyltransferases (KATs)

The acetylation of the α-amino group of free L-lysine is catalyzed by a class of enzymes known as N-α-acetyltransferases. These enzymes utilize acetyl-CoA as the acetyl group donor. While the broader family of lysine acetyltransferases (KATs) is well-characterized for their action on protein substrates, specific members that act on free L-lysine are also being identified.[4]

One notable example is a novel family of plastid-localized GCN5-related N-acetyltransferases (GNATs) that exhibit dual specificity, capable of catalyzing both N-α-acetylation and ε-lysine acetylation.[4]

Degradation: N-α-Acetyl-L-lysine Deacetylases

The removal of the acetyl group from N-α-Acetyl-L-lysine, regenerating free L-lysine, is presumed to be carried out by deacetylases. The well-characterized histone deacetylases (HDACs) and sirtuins (SIRTs) are responsible for the deacetylation of acetylated lysine residues in proteins.[3] While their activity on free N-α-Acetyl-L-lysine is not extensively documented, it is plausible that some members of these families, or other yet-to-be-identified hydrolases, perform this function.

Additionally, N-acetylated amino acids can be released from the degradation of acetylated proteins by N-acylpeptide hydrolases.[1]

Quantitative Data on Enzymatic Regulation

Quantitative understanding of the enzymes governing N-α-Acetyl-L-lysine levels is crucial for modeling its metabolic fate and regulatory roles. While data for enzymes specifically targeting the α-amino group of free lysine is sparse, some information is available for related enzymes.

Table 1: Kinetic Parameters of a Lysine N6-Acetyltransferase from Saccharomyces cerevisiae

SubstrateApparent Michaelis Constant (Km)
Acetyl-CoA0.8 mM
L-lysine5.8 mM
DL-5-hydroxylysine2.8 mM
L-thialysine100 mM

This table presents kinetic data for an enzyme that acetylates the ε-amino group of L-lysine, providing a reference for the potential kinetic parameters of N-α-acetyltransferases.

Signaling and Metabolic Pathways

The regulation of N-α-Acetyl-L-lysine is intrinsically linked to central metabolism through its precursor, acetyl-CoA. The levels of this key metabolite reflect the cell's energetic state.

metabolic_regulation Metabolism Central Metabolism (Glycolysis, TCA Cycle) AcetylCoA Acetyl-CoA Metabolism->AcetylCoA Produces N_alpha_Acetyl_L_lysine N-α-Acetyl-L-lysine AcetylCoA->N_alpha_Acetyl_L_lysine Donates acetyl group L_Lysine L-Lysine L_Lysine->N_alpha_Acetyl_L_lysine Substrate Protein_Degradation Acetylated Protein Degradation Protein_Degradation->N_alpha_Acetyl_L_lysine Releases

Caption: Metabolic inputs into N-α-Acetyl-L-lysine synthesis.

The signaling implications of free N-α-Acetyl-L-lysine are an emerging area of research. While protein acetylation is a well-established signaling mechanism, it is plausible that the concentration of free N-α-Acetyl-L-lysine could act as a metabolic sensor, influencing cellular processes.

signaling_pathway Metabolic_State Cellular Metabolic State AcetylCoA_Levels Acetyl-CoA Levels Metabolic_State->AcetylCoA_Levels KAT_Activity N-α-Acetyltransferase Activity AcetylCoA_Levels->KAT_Activity NaAL_Levels N-α-Acetyl-L-lysine Levels KAT_Activity->NaAL_Levels Synthesis Downstream_Effects Potential Downstream Signaling Effects NaAL_Levels->Downstream_Effects Deacetylase_Activity Deacetylase Activity Deacetylase_Activity->NaAL_Levels Degradation lc_ms_workflow Sample Biological Sample (Cells, Plasma, Tissue) Extraction Metabolite Extraction Sample->Extraction Cleanup Protein Precipitation & Sample Cleanup Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase C18) Cleanup->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis MS/MS Analysis (SRM/PRM) ESI->MS_Analysis Quantification Quantification (Standard Curve) MS_Analysis->Quantification deacetylase_assay_workflow Reaction_Mix Prepare Reaction Mixture: - Buffer - N-α-Acetyl-L-lysine (Substrate) - Enzyme/Lysate - NAD+ (for Sirtuins) Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Terminate Reaction Incubation->Termination Analysis Analyze L-lysine Production (e.g., LC-MS/MS) Termination->Analysis Activity Determine Deacetylase Activity Analysis->Activity

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-α-Acetyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-Acetyl-L-lysine is a derivative of the essential amino acid L-lysine, characterized by the acetylation of its α-amino group. This modification is of significant interest in various fields of biochemical and medical research. It serves as a key molecule in studies related to protein structure and function, enzyme kinetics, and as a building block in the synthesis of peptidomimetics and other complex organic molecules. In vivo, N-terminal acetylation is a common post-translational modification that plays a crucial role in protein stability and regulation.[1] The ability to synthesize N-α-Acetyl-L-lysine in the laboratory with high purity is therefore essential for advancing research in these areas.

This document provides detailed protocols for two distinct and reliable methods for the chemical synthesis of N-α-Acetyl-L-lysine in a laboratory setting. The first method describes a direct, selective acetylation of L-lysine by carefully controlling the reaction conditions. The second method employs a more traditional approach involving the protection of the ε-amino group of L-lysine prior to acetylation, which can offer higher yields and purity.

Data Presentation

The following table summarizes the key quantitative parameters for the two synthesis methods described in this document, allowing for a direct comparison of their respective advantages and requirements.

ParameterMethod 1: Direct Selective AcetylationMethod 2: Acetylation with ε-Amino Protection
Starting Material L-lysine monohydrochlorideε-N-Benzyloxycarbonyl-L-lysine
Acetylation Reagent Acetic Anhydride (B1165640)Acetic Anhydride
Key Reaction Principle Exploitation of pKa differenceOrthogonal protection strategy
Reaction pH ~6.0Not strictly controlled (basic conditions)
Reaction Temperature 0°C to room temperature0°C to room temperature
Typical Reaction Time 1-3 hours2-4 hours (acetylation step)
Purification Method Ion-exchange chromatography, RecrystallizationAcid-base extraction, Recrystallization, Hydrogenolysis
Overall Yield Moderate (e.g., ~40-60%)High (e.g., >80%)
Purity Good to HighVery High
Key Advantage Fewer reaction stepsHigh selectivity and yield
Key Disadvantage Potential for side productsLonger overall synthesis

Experimental Protocols

Method 1: Direct Selective N-α-Acetylation of L-lysine

This method leverages the difference in the pKa values of the α-amino group (pKa ≈ 9) and the ε-amino group (pKa ≈ 10.5) of L-lysine. By maintaining the reaction pH around 6, the more basic ε-amino group is predominantly protonated and thus less nucleophilic, allowing for the preferential acetylation of the α-amino group.[2]

Materials:

  • L-lysine monohydrochloride

  • Acetic anhydride

  • Pyridine (B92270)

  • Dowex 50W-X8 resin (H+ form)

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with cooling bath

  • Rotary evaporator

Protocol:

  • Preparation of L-lysine solution: Dissolve L-lysine monohydrochloride (1.83 g, 10 mmol) in 50 mL of deionized water in a 250 mL beaker.

  • pH Adjustment: While stirring the solution at room temperature, slowly add pyridine dropwise until the pH of the solution reaches 6.0. Monitor the pH using a calibrated pH meter.

  • Cooling: Place the beaker in an ice-water bath and continue stirring for 15 minutes to cool the solution to 0-5°C.

  • Acetylation Reaction: Slowly add acetic anhydride (1.02 g, 10 mmol) dropwise to the cooled L-lysine solution over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, and then let it slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification using Ion-Exchange Chromatography:

    • Acidify the reaction mixture to pH 3 with 1 M HCl.

    • Load the acidified solution onto a column packed with Dowex 50W-X8 resin (H+ form).

    • Wash the column with deionized water to remove unreacted acetic acid and other byproducts.

    • Elute the desired N-α-Acetyl-L-lysine with a 0.5 M ammonium (B1175870) hydroxide (B78521) solution.

    • Collect the fractions and monitor for the presence of the product using TLC.

  • Isolation and Recrystallization:

    • Pool the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting solid in a minimal amount of hot ethanol.

    • Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: The final product can be characterized by its melting point (256-258 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[3]

Method 2: N-α-Acetylation of ε-N-Protected L-lysine

This method involves the protection of the more reactive ε-amino group of L-lysine with a benzyloxycarbonyl (Cbz or Z) group. The α-amino group is then acetylated, followed by the removal of the Cbz protecting group by catalytic hydrogenation to yield the final product. This approach generally provides higher yields and purity due to the enhanced selectivity of the acetylation step.

Materials:

  • ε-N-Benzyloxycarbonyl-L-lysine

  • Acetic anhydride

  • Sodium bicarbonate

  • Dioxane

  • 1 M Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Palladium on charcoal (10% Pd/C)

  • Methanol (B129727)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Hydrogenation apparatus

Protocol:

  • Acetylation of ε-N-Cbz-L-lysine:

    • Dissolve ε-N-Benzyloxycarbonyl-L-lysine (2.80 g, 10 mmol) in a mixture of 20 mL of dioxane and 20 mL of a saturated aqueous sodium bicarbonate solution in a 100 mL round-bottom flask.

    • Cool the solution to 0°C in an ice bath with stirring.

    • Slowly add acetic anhydride (1.12 g, 11 mmol) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up and Extraction:

    • After the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain N-α-acetyl-ε-N-benzyloxycarbonyl-L-lysine as a solid.

  • Deprotection by Catalytic Hydrogenation:

    • Dissolve the protected intermediate (10 mmol) in 50 mL of methanol in a hydrogenation flask.

    • Carefully add 10% Palladium on charcoal (100 mg) to the solution.

    • Subject the mixture to hydrogenation (using a balloon filled with hydrogen or a Parr hydrogenator) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

  • Isolation of the Final Product:

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting solid is N-α-Acetyl-L-lysine. It can be further purified by recrystallization from an ethanol/water mixture if necessary.

  • Characterization: Confirm the identity and purity of the product using melting point determination and spectroscopic analysis as described in Method 1.

Visualizations

Workflow for Method 1: Direct Selective Acetylation

Method1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A Dissolve L-lysine monohydrochloride in water B Adjust pH to 6.0 with Pyridine A->B C Cool solution to 0°C B->C D Add Acetic Anhydride dropwise at 0°C C->D E Stir and monitor reaction progress (TLC) D->E F Ion-Exchange Chromatography E->F G Evaporate solvent F->G H Recrystallize from Ethanol/Ether G->H I N-α-Acetyl-L-lysine (Final Product) H->I

Caption: Workflow for the direct selective N-α-acetylation of L-lysine.

Workflow for Method 2: Acetylation with ε-Amino Protection

Method2_Workflow cluster_protection Acetylation of Protected Lysine cluster_deprotection Deprotection cluster_isolation Isolation A Start with ε-N-Cbz-L-lysine B Acetylate with Acetic Anhydride in basic solution A->B C Acidify and Extract with Ethyl Acetate B->C D Isolate N-α-acetyl- ε-N-Cbz-L-lysine C->D E Dissolve in Methanol D->E F Catalytic Hydrogenation (Pd/C, H2) E->F G Filter catalyst F->G H Evaporate solvent G->H I N-α-Acetyl-L-lysine (Final Product) H->I

Caption: Workflow for the synthesis of N-α-Acetyl-L-lysine via an ε-amino protection strategy.

References

Application Note: Quantification of N-α-Acetyl-L-lysine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of N-α-Acetyl-L-lysine in human plasma using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the retention of polar analytes like N-α-Acetyl-L-lysine. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals investigating the role of N-α-Acetyl-L-lysine in various biological processes.

Introduction

N-α-Acetyl-L-lysine is an acetylated derivative of the essential amino acid L-lysine.[1][2] Unlike the more extensively studied N-ε-acetylation of lysine (B10760008) residues within proteins, which plays a crucial role in epigenetic regulation and cellular signaling, the biological significance of free N-α-Acetyl-L-lysine is an emerging area of research.[3] Accurate quantification of this small molecule in biological matrices is essential to understand its metabolism, physiological function, and potential as a biomarker. Mass spectrometry-based methods offer the necessary sensitivity and specificity for this purpose.[4] This protocol provides a detailed procedure for the reliable quantification of N-α-Acetyl-L-lysine in human plasma.

Experimental

Materials and Reagents
  • N-α-Acetyl-L-lysine (Sigma-Aldrich, Cat. No. A2010 or equivalent)[1]

  • N-α-Acetyl-L-lysine-13C6,15N2 (Toronto Research Chemicals, Cat. No. A185542 or equivalent)[5]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from a reputable supplier)

Sample Preparation

A simple and efficient protein precipitation method is used to extract N-α-Acetyl-L-lysine from human plasma.

  • Thaw Samples : Thaw frozen human plasma samples on ice.

  • Prepare Spiking Solutions : Prepare a stock solution of N-α-Acetyl-L-lysine in ultrapure water. Prepare a separate stock solution of the internal standard, N-α-Acetyl-L-lysine-13C6,15N2, in ultrapure water.

  • Spike Internal Standard : To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Protein Precipitation : Add 200 µL of cold acetonitrile to each sample.

  • Vortex : Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile with 10 mM Ammonium Formate and 0.15% Formic Acid).

  • Centrifuge and Transfer : Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates. Transfer the clear supernatant to an LC-MS vial for analysis.

Liquid Chromatography

Chromatographic separation is performed using a HILIC column to achieve good retention and peak shape for the polar analyte.

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : Waters XBridge Amide column (3.0 mm × 150 mm, 3 µm) or equivalent HILIC column.[6]

  • Mobile Phase A : 95% Water, 5% Acetonitrile, 10 mM Ammonium Formate, 0.15% Formic Acid.[6]

  • Mobile Phase B : 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, 0.15% Formic Acid.[6]

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • Column Temperature : 40°C

  • Gradient :

Time (min)% Mobile Phase B
0.095
5.050
5.15
7.05
7.195
10.095
Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • MRM Transitions : The following MRM transitions are proposed. Note: Collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-α-Acetyl-L-lysine189.1126.150Optimize
N-α-Acetyl-L-lysine189.184.150Optimize
N-α-Acetyl-L-lysine-13C6,15N2 (IS)197.1132.150Optimize
N-α-Acetyl-L-lysine-13C6,15N2 (IS)197.190.150Optimize

The product ion at m/z 126.1 corresponds to the characteristic immonium ion of acetylated lysine after the loss of ammonia, which is known to be a specific and sensitive fragment.[7][8] The ion at m/z 84.1 is a common fragment of lysine-containing molecules.[9]

Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.

Results

The described method allows for the selective and sensitive quantification of N-α-Acetyl-L-lysine in human plasma. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in sample preparation, ensuring high accuracy and precision.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for illustrative purposes.

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µM)
Blank01,500,0000.000Not Detected
Standard 115,0001,480,0000.0100.1
Standard 278,0001,520,0000.0510.5
Standard 3155,0001,490,0000.1041.0
Standard 4760,0001,510,0000.5035.0
Standard 51,530,0001,500,0001.02010.0
QC Low29,0001,470,0000.0200.2
QC Mid380,0001,530,0000.2482.5
QC High1,150,0001,480,0000.7777.5
Plasma Sample 1225,0001,510,0000.1491.45
Plasma Sample 245,0001,490,0000.0300.29

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma spike Spike Internal Standard plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to LC-MS Vial centrifuge2->vial lc HILIC Separation vial->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratios integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of N-α-Acetyl-L-lysine.

signaling_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation/Utilization lysine L-Lysine synthesis Lysine N-acetyltransferase lysine->synthesis acetyl_coa Acetyl-CoA acetyl_coa->synthesis naal N-α-Acetyl-L-lysine synthesis->naal hydrolase N-acylpeptide hydrolase naal->hydrolase metabolism Further Metabolism naal->metabolism Potential Biological Roles hydrolase->metabolism

Caption: Simplified metabolic context of N-α-Acetyl-L-lysine.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive tool for the quantification of N-α-Acetyl-L-lysine in human plasma. The protocol is straightforward, employing a simple protein precipitation step and HILIC chromatography. This method will be valuable for researchers investigating the biological roles of N-α-Acetyl-L-lysine and its potential as a biomarker in health and disease.

References

Application Notes and Protocols for Utilizing N-α-Acetyl-L-lysine in Lysyl Oxidase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-α-Acetyl-L-lysine as a substrate in the study of lysyl oxidase (LOX), an enzyme pivotal in extracellular matrix maturation and implicated in various pathologies, including fibrosis and cancer. This document outlines the necessary protocols for enzyme activity assays, data interpretation, and explores the broader context of LOX in cellular signaling pathways.

Introduction to N-α-Acetyl-L-lysine as a Lysyl Oxidase Substrate

N-α-Acetyl-L-lysine is an acetylated derivative of the essential amino acid L-lysine. The acetylation of the α-amino group makes it a specific substrate for lysyl oxidase, which primarily acts on the ε-amino group of lysine (B10760008) residues within its protein substrates, collagen and elastin. By using a small, soluble, and well-defined substrate like N-α-Acetyl-L-lysine, researchers can perform kinetic studies and inhibitor screenings of lysyl oxidase in a controlled and reproducible manner. The enzymatic reaction catalyzed by lysyl oxidase involves the oxidative deamination of the ε-amino group of the lysine moiety, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The production of H₂O₂ is often utilized for indirect quantification of enzyme activity through coupled assays.

Data Presentation

While specific kinetic parameters for N-α-Acetyl-L-lysine as a substrate for lysyl oxidase are not extensively reported in publicly available literature, this section provides a framework for the presentation of such data once determined experimentally. Additionally, comparative data for other substrates and IC₅₀ values for common inhibitors are presented.

Table 1: Kinetic Parameters of Lysyl Oxidase with Various Substrates

SubstrateK_m_ (μM)V_max_ (units/mg)k_cat_ (s⁻¹)Source
N-α-Acetyl-L-lysineData not availableData not availableData not availableRequires experimental determination
Tropoelastin7--[Reference]
Collagen Type I10--[Reference]
Alkylamine substrates100 - 1000--[Reference]

Note: The kinetic parameters for lysyl oxidase can vary depending on the source of the enzyme, purity, and assay conditions.

Table 2: IC₅₀ Values of Common Lysyl Oxidase Inhibitors

InhibitorIC₅₀ (μM)Cell/Enzyme SourceAssay ConditionsSource
β-Aminopropionitrile (BAPN)10 - 100VariesVaries[Reference]
CCT365623Sub-micromolarLOX enzyme activity assay-[Reference]
PXS-5505--In clinical trials[Reference]

Experimental Protocols

The following are detailed methodologies for key experiments involving N-α-Acetyl-L-lysine and lysyl oxidase.

Protocol 1: Spectrophotometric Assay for Lysyl Oxidase Activity

This protocol is a generalized method for a coupled spectrophotometric assay to determine lysyl oxidase activity using N-α-Acetyl-L-lysine as a substrate. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the lysyl oxidase reaction, using a horseradish peroxidase (HRP) and a chromogenic substrate system.

Materials:

  • Recombinant human lysyl oxidase (or other purified source)

  • N-α-Acetyl-L-lysine

  • Horseradish peroxidase (HRP)

  • Amplex® Red (or other suitable chromogenic HRP substrate)

  • Assay Buffer: 1.2 M Urea, 50 mM Sodium Borate Buffer, pH 8.2

  • 96-well microplate (black, clear bottom for fluorescence)

  • Microplate reader with absorbance or fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of N-α-Acetyl-L-lysine in deionized water. The final concentration in the assay will need to be optimized, but a starting range of 1-10 mM is recommended.

    • Prepare a stock solution of Amplex® Red in DMSO. Protect from light.

    • Prepare a working solution of HRP in Assay Buffer.

    • Prepare the lysyl oxidase enzyme solution by diluting the stock in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically.

  • Assay Reaction:

    • In each well of the 96-well plate, add the following in order:

      • 50 µL of Assay Buffer

      • 10 µL of Amplex® Red working solution

      • 10 µL of HRP working solution

      • 10 µL of N-α-Acetyl-L-lysine solution at various concentrations (for kinetic studies) or a fixed saturating concentration.

    • To initiate the reaction, add 20 µL of the diluted lysyl oxidase enzyme solution.

    • For a negative control, add 20 µL of Assay Buffer instead of the enzyme. To test for inhibition, pre-incubate the enzyme with the inhibitor before adding it to the reaction mixture.

  • Measurement:

    • Immediately place the microplate in the plate reader.

    • Measure the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen chromogenic substrate (e.g., for Amplex® Red, excitation ~530-560 nm, emission ~590 nm).

    • Record readings every 1-5 minutes for a total of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the reaction curve (absorbance/fluorescence vs. time).

    • If performing kinetic studies, plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Based Assay

This method allows for the direct measurement of the aldehyde product of the lysyl oxidase reaction with N-α-Acetyl-L-lysine after derivatization.

Materials:

  • Recombinant human lysyl oxidase

  • N-α-Acetyl-L-lysine

  • Derivatizing agent (e.g., o-phenylenediamine)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

  • Reaction buffer (e.g., 50 mM sodium borate, pH 8.2)

  • Quenching solution (e.g., ice-cold acid)

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture containing the reaction buffer, N-α-Acetyl-L-lysine, and lysyl oxidase in a microcentrifuge tube.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the quenching solution.

  • Derivatization:

    • Add the derivatizing agent to the reaction mixture to react with the aldehyde product.

    • Incubate under conditions appropriate for the chosen derivatizing agent (this may involve heating).

  • HPLC Analysis:

    • Centrifuge the derivatized sample to remove any precipitate.

    • Inject a known volume of the supernatant onto the HPLC column.

    • Elute the derivatized product using a suitable mobile phase gradient.

    • Detect the product at the appropriate wavelength.

  • Quantification:

    • Create a standard curve using a known concentration of the derivatized aldehyde product.

    • Quantify the amount of product formed in the enzymatic reaction by comparing the peak area to the standard curve.

Visualizations

Signaling Pathways

Lysyl oxidase is not only a structural enzyme but also a key player in various signaling cascades that are crucial in development and disease.

LOX_TGF_Beta_Signaling TGFB TGF-β1 LOX Lysyl Oxidase (LOX) TGFB->LOX Induces Expression TGFBR TGF-β Receptor TGFB->TGFBR Binds LOX->TGFB Binds & Regulates FAK FAK LOX->FAK Activates SMAD Smad2/3 TGFBR->SMAD Phosphorylates pSMAD p-Smad2/3 SMAD->pSMAD SMAD4 Smad4 pSMAD->SMAD4 Complexes with Nucleus Nucleus SMAD4->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates GSK3B GSK3β FAK->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Prevents Degradation Fibroblast_Activation Fibroblast Activation Beta_Catenin->Fibroblast_Activation Promotes

Caption: LOX and TGF-β Signaling Interaction.

LOX_PDGF_Signaling PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates LOX Lysyl Oxidase (LOX) LOX->PDGFR Oxidizes AKT Akt PI3K->AKT Activates Cell_Migration Cell Migration & Chemotaxis AKT->Cell_Migration Promotes

Caption: LOX Modulation of PDGF Signaling.

LOX_EGFR_Signaling cluster_cell Cell Membrane LOX Lysyl Oxidase (LOX) TGFB_signaling TGF-β1 Signaling LOX->TGFB_signaling Suppresses HTRA1 HTRA1 (Protease) TGFB_signaling->HTRA1 Regulates MATN2 Matrilin-2 HTRA1->MATN2 Degrades EGFR EGFR MATN2->EGFR Traps at Tumor_Progression Tumor Progression EGFR->Tumor_Progression Promotes EGF EGF EGF->EGFR Activates Cell_Surface Cell Surface

Caption: LOX-mediated Regulation of EGFR.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effect of inhibitors on lysyl oxidase activity using N-α-Acetyl-L-lysine.

LOX_Inhibitor_Screening_Workflow start Start prepare_reagents Prepare Reagents: - Lysyl Oxidase - N-α-Acetyl-L-lysine - Assay Buffer - Detection Reagents start->prepare_reagents prepare_inhibitors Prepare Inhibitor Stock Solutions start->prepare_inhibitors assay_setup Set up Assay Plate: - Controls (no enzyme, no inhibitor) - Enzyme + Substrate - Enzyme + Substrate + Inhibitor prepare_reagents->assay_setup prepare_inhibitors->assay_setup incubation Incubate at 37°C assay_setup->incubation measurement Measure Signal (Absorbance/Fluorescence) Kinetically incubation->measurement data_analysis Data Analysis: - Calculate Initial Velocities - Determine % Inhibition measurement->data_analysis ic50_determination IC₅₀ Determination: Plot % Inhibition vs. Inhibitor Concentration data_analysis->ic50_determination end End ic50_determination->end

Caption: LOX Inhibitor Screening Workflow.

Conclusion

N-α-Acetyl-L-lysine serves as a valuable tool for the in vitro characterization of lysyl oxidase activity. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the enzymatic properties of lysyl oxidase and for the screening of potential inhibitors. It is important to note the current lack of publicly available, specific kinetic data for N-α-Acetyl-L-lysine, highlighting an opportunity for further research in this area. The intricate involvement of lysyl oxidase in critical signaling pathways underscores its importance as a therapeutic target, and the methodologies described here are instrumental in advancing such drug discovery efforts.

Application Notes and Protocols for Incorporating N-α-Acetyl-L-lysine into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Acetyl-L-lysine is an acetylated derivative of the essential amino acid L-lysine, where the acetyl group is attached to the alpha-amino group. This modification can alter the molecule's bioavailability, stability, and interaction with cellular machinery.[1][2] In cell culture applications, the supplementation of media with amino acid derivatives can be crucial for studying cellular metabolism, protein synthesis, and the effects of post-translational modifications. These notes provide a detailed protocol for the incorporation of N-α-Acetyl-L-lysine into cell culture media, along with relevant technical information for experimental design and execution.

While specific protocols for N-α-Acetyl-L-lysine in cell culture are not extensively documented in peer-reviewed literature, this document provides a comprehensive guide based on the biochemical properties of the compound and established methodologies for handling similar amino acid derivatives, such as N-ε-Acetyl-L-lysine.

Physicochemical Properties and Rationale for Use

N-α-Acetyl-L-lysine is a stable, biologically available form of L-lysine.[2] Its acetylation at the N-terminus makes it a useful tool for investigating processes involving protein acetylation, a key post-translational modification that regulates gene expression and cellular functions.[3] The enhanced stability of the acetylated form may also be advantageous in long-term cell culture experiments.[1]

Table 1: Physicochemical Properties of N-α-Acetyl-L-lysine

PropertyValueReference
Molecular FormulaC8H16N2O3[4]
Molecular Weight188.22 g/mol [4]
FormPowder[2]
ColorColorless to white[2]
Melting Point256-258 °C (decomposes)[2]
Storage Temperature-20°C[2]
Solubility (Water)38 mg/mL[5]
Solubility (DMSO)Insoluble[5]
Solubility (Ethanol)Insoluble[5]

Experimental Protocols

I. Preparation of N-α-Acetyl-L-lysine Stock Solution

A sterile, concentrated stock solution is essential for accurate and reproducible supplementation of cell culture media.

Materials:

  • N-α-Acetyl-L-lysine powder (≥98% purity)

  • Sterile, tissue culture-grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Pipettes and sterile tips

  • Vortex mixer

Protocol:

  • Calculate the required mass: Determine the desired stock solution concentration (e.g., 100 mM). Use the molecular weight (188.22 g/mol ) to calculate the mass of N-α-Acetyl-L-lysine needed.

    • For a 10 mL, 100 mM stock solution: 0.1 mol/L * 0.01 L * 188.22 g/mol = 0.18822 g (188.22 mg)

  • Dissolution: Aseptically weigh the N-α-Acetyl-L-lysine powder and transfer it to a sterile conical tube. Add the desired volume of sterile water or PBS.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C. For short-term use (up to one week), the solution can be stored at 4°C.

II. Supplementation of Cell Culture Media

The optimal concentration of N-α-Acetyl-L-lysine will vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal working concentration. Based on studies with the related compound N-ε-Acetyl-L-lysine, a starting concentration range of 2-10 mM can be considered.[6][7]

Protocol:

  • Thaw the stock solution: Thaw an aliquot of the N-α-Acetyl-L-lysine stock solution at room temperature or in a 37°C water bath.

  • Dilution: Add the appropriate volume of the stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make 100 mL of media with a final concentration of 5 mM from a 100 mM stock, add 5 mL of the stock solution to 95 mL of media.

  • Mixing and Equilibration: Gently mix the supplemented medium. If necessary, allow the medium to equilibrate in a 37°C, 5% CO2 incubator before adding it to the cells.

  • Cell Seeding and Culture: Proceed with your standard cell seeding and culture protocols using the supplemented medium.

III. Assessing the Effects of N-α-Acetyl-L-lysine Supplementation

It is crucial to evaluate the impact of N-α-Acetyl-L-lysine on cell health and the specific endpoints of your experiment.

Recommended Assays:

  • Cell Viability and Proliferation: Perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) or a metabolic activity assay (e.g., MTT or CCK-8) at various time points to assess the effect on cell growth.

  • Western Blotting: Analyze changes in protein acetylation levels using pan-acetyl-lysine antibodies. This can also be used to investigate the expression levels of proteins in relevant signaling pathways.

  • Mass Spectrometry: For a more global and unbiased view of changes in protein acetylation, proteomic analysis can be performed.

  • Functional Assays: Depending on the research question, specific functional assays should be conducted. For example, if studying metabolism, assays for glucose uptake or lactate (B86563) production could be employed.

Data Presentation

Table 2: Example Dose-Response Experiment for N-α-Acetyl-L-lysine on Cell Viability

Concentration (mM)Cell Viability (%) after 48hFold Change in Proliferation vs. Control
0 (Control)95 ± 21.00
194 ± 31.05 ± 0.08
2.596 ± 11.10 ± 0.05
593 ± 40.98 ± 0.10
1085 ± 50.80 ± 0.12
2060 ± 70.55 ± 0.15

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data.

Visualizations

Experimental_Workflow cluster_assays Examples of Assays prep Prepare N-α-Acetyl-L-lysine Stock Solution (100 mM) dose_response Dose-Response Experiment (e.g., 0, 1, 2.5, 5, 10, 20 mM) prep->dose_response Dilute to working concentrations cell_culture Culture Cells with Supplemented Media dose_response->cell_culture assays Perform Cellular Assays cell_culture->assays At defined time points data_analysis Data Analysis and Interpretation assays->data_analysis viability Viability/Proliferation (MTT, Trypan Blue) western Western Blot (Pan-Acetyl-Lysine) mass_spec Mass Spectrometry (Proteomics)

Caption: Experimental workflow for incorporating and evaluating N-α-Acetyl-L-lysine.

Lysine_Acetylation_Signaling cluster_processes Examples of Regulated Processes acetyl_coa Acetyl-CoA (Metabolic State) kat Lysine (B10760008) Acetyltransferases (KATs) acetyl_coa->kat lysine Lysine Residue on Protein lysine->kat acetylated_lysine Acetylated Lysine Residue kdac Lysine Deacetylases (KDACs) acetylated_lysine->kdac cellular_processes Regulation of Cellular Processes acetylated_lysine->cellular_processes kat->acetylated_lysine Acetylation kdac->lysine Deacetylation gene_expression Gene Expression protein_stability Protein Stability metabolism Enzyme Activity autophagy Autophagy

Caption: General overview of lysine acetylation signaling pathway.

Potential Applications in Drug Development

  • Studying Epigenetic Modulators: N-α-Acetyl-L-lysine can be used in cell-based assays to study the effects of drugs that target lysine acetyltransferases (KATs) and lysine deacetylases (KDACs/HDACs), which are important targets in cancer and other diseases.

  • Modulating Protein Stability: As lysine acetylation can compete with ubiquitination, supplementing with N-α-Acetyl-L-lysine may influence the stability of certain proteins.[8] This could be relevant for studying diseases associated with protein aggregation or degradation.

  • Investigating Metabolic Pathways: Lysine acetylation is a key regulator of metabolic enzymes.[9] The addition of N-α-Acetyl-L-lysine to cell culture could be used to probe the interplay between nutrient availability and metabolic regulation.

Troubleshooting

  • Precipitation in Media: If precipitation is observed after adding the stock solution, try preparing a more dilute stock solution or warming the media to 37°C before and after supplementation. Ensure the pH of the final medium is not significantly altered.

  • Cell Toxicity: If significant cell death is observed, perform a more detailed dose-response curve with lower concentrations. Ensure the purity of the N-α-Acetyl-L-lysine powder.

  • No Observable Effect: If no effect is observed, consider increasing the concentration or extending the incubation time. Also, confirm the acetylation status of your target proteins using Western blotting to ensure the compound is being utilized by the cells.

Conclusion

The incorporation of N-α-Acetyl-L-lysine into cell culture media offers a valuable tool for researchers studying a wide range of cellular processes. By following the detailed protocols and considering the potential applications outlined in these notes, scientists can effectively design and execute experiments to investigate the role of N-terminal acetylation and its impact on cell biology and drug discovery. Careful optimization of experimental conditions for each specific cell line and research question is paramount to obtaining reliable and meaningful results.

References

Application Notes & Protocols: Detection of N-α-Acetyl-L-lysine in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-α-Acetyl-L-lysine is a post-translational modification (PTM) where an acetyl group is attached to the alpha-amino group of a lysine (B10760008) residue. This modification, along with the more common N-ε-acetylation, plays a crucial role in regulating protein function, stability, and cellular signaling.[1][2] Dysregulation of protein acetylation is implicated in various diseases, including cancer and neurodegenerative disorders, making its detection and quantification in tissues a key area of research.[3][4]

These application notes provide an overview and detailed protocols for the primary analytical techniques used to identify and quantify N-α-Acetyl-L-lysine in tissue samples, with a focus on mass spectrometry-based proteomics and high-performance liquid chromatography (HPLC).

Section 1: Mass Spectrometry-Based Acetylome Profiling

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the cornerstone for identifying and quantifying lysine acetylation sites on a proteome-wide scale.[3] The typical workflow involves protein extraction from tissue, enzymatic digestion, enrichment of acetylated peptides, and subsequent analysis by LC-MS/MS.

Acetylome_Workflow General Workflow for Tissue Acetylome Analysis cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization & Lysis Tissue->Homogenization Extraction Protein Extraction & Quantification Homogenization->Extraction Digestion Protein Digestion (e.g., Trypsin) Extraction->Digestion Enrichment Immunoaffinity Enrichment (Anti-Acetyl-Lysine Ab) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data Data Analysis: - Peptide ID - Site Localization - Quantification LCMS->Data

Caption: General workflow for tissue acetylome analysis.
Protocol 1: Immunoaffinity Enrichment and LC-MS/MS Analysis of Acetylated Peptides

This protocol outlines the steps for analyzing the acetylome from various mouse tissues, such as liver, brain, or muscle.[5]

1. Protein Extraction and Digestion:

  • Homogenize flash-frozen tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (like Sodium Butyrate).

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Perform in-solution digestion:

    • Reduce proteins with DTT (dithiothreitol).

    • Alkylate with iodoacetamide.

    • Digest with an appropriate protease, such as Trypsin or Arg-C, overnight at 37°C.[6]

  • Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction (SPE) cartridge.

2. Immunoaffinity Enrichment:

  • Use an anti-acetyl-lysine antibody conjugated to agarose (B213101) beads.[5]

  • Incubate the desalted peptide digest with the antibody-bead conjugate (e.g., for 2-4 hours at 4°C with gentle rotation) in an immunoaffinity purification buffer.

  • Wash the beads multiple times to remove non-specifically bound peptides. A common wash sequence is twice with immunoaffinity buffer followed by three washes with mass spectrometry-grade water.[7]

  • Elute the enriched acetylated peptides from the beads using a low-pH solution, such as 0.15% TFA.[7]

  • Lyophilize the eluted peptides and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Analyze the enriched peptides using a nano-HPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Q Exactive).[7]

  • Separate peptides on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Identification of acetylated lysine peptides relies on the mass shift of +42.0106 Da on lysine residues and the presence of diagnostic immonium ions at m/z 126.1 and 143.1.[4][6]

Data Presentation: Representative LC Gradient

Time (min)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0-200-12%
20-14012-35%
140-16035-95%
160-17095%
This is an example gradient; optimal conditions must be determined empirically.[6]
Protocol 2: Stoichiometry Determination using Isotope Labeling

Measuring the proportion of a protein that is acetylated at a specific site (stoichiometry) is critical for understanding its functional relevance. This can be achieved using a stable isotope labeling approach.[6]

Stoichiometry_Method Isotopic Labeling for Acetylation Stoichiometry Proteins Protein Digest Labeling Chemical Acetylation with Heavy Acetic Anhydride (13C2-acetic anhydride) Proteins->Labeling Peptides Mixture of Peptides: - Endogenously Acetylated (Light) - Chemically Acetylated (Heavy) Labeling->Peptides Analysis LC-MS/MS Analysis Peptides->Analysis Result Quantification: Ratio of Light (m/z 126.09) to Heavy (m/z 127.09) diagnostic ions determines stoichiometry Analysis->Result

Caption: Isotopic labeling for acetylation stoichiometry.

1. Sample Preparation:

  • Extract and digest proteins from tissue samples as described in Protocol 1, using an enzyme like Arg-C which cleaves after arginine, leaving lysine residues intact for analysis.[6]

2. Isotopic Labeling:

  • After digestion, chemically acetylate all unmodified lysine residues using a heavy isotope-labeled acetylating agent, such as 1,1′-¹³C₂-acetic anhydride.[6] This reaction converts all free amine groups (including N-termini and the ε-amino group of lysine) into their heavy-acetylated form.

3. LC-MS/MS Analysis and Quantification:

  • Analyze the labeled peptide mixture by LC-MS/MS.

  • During MS/MS fragmentation, acetylated lysine residues produce a diagnostic immonium ion.

    • Endogenously acetylated lysines produce a "light" ion at m/z 126.0913 .[6]

    • Chemically labeled (originally unmodified) lysines produce a "heavy" ion at m/z 127.0947 .[6]

  • The stoichiometry of acetylation for a specific lysine site is calculated from the ratio of the intensity of the light diagnostic ion to the sum of the intensities of both light and heavy diagnostic ions.

Data Presentation: Diagnostic Ions for Stoichiometry

Acetylation SourceLabelDiagnostic Ion (m/z)
Endogenous (Biological)Light126.0913
Chemical LabelingHeavy127.0947

Section 2: HPLC-Based Analysis

While LC-MS/MS is the preferred method for proteome-wide discovery, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can be used for the targeted quantification of free N-α-Acetyl-L-lysine or for separating specific acetylated peptides, though often without derivatization for amino acids, detection can be challenging due to the lack of a strong chromophore.[8]

Protocol 3: HILIC-HPLC for Amino Acid Separation

This protocol is adapted from a method for separating underivatized amino acids and can be optimized for N-α-Acetyl-L-lysine.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds like amino acids.

1. Sample Preparation:

  • Perform acid hydrolysis of the tissue sample (e.g., using 6 M HCl at 110°C for 24 hours) to break down proteins into their constituent amino acids.[9] Note: This will not distinguish between protein-derived and free N-α-Acetyl-L-lysine and may not be suitable for all applications.

  • Neutralize the hydrolysate.

  • Filter the sample to remove particulates.

2. HPLC Conditions:

  • Column: A silica-based HILIC column (e.g., Kromasil SIL, 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic solvent. For example, a mixture of 50 mM potassium dihydrogen phosphate (B84403) and acetonitrile (e.g., 30:70 v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a low wavelength (e.g., 200 nm), as acetyl-lysine lacks a strong chromophore.[8]

  • Quantification: Use a standard curve prepared with a pure N-α-Acetyl-L-lysine standard.

Data Presentation: HILIC-HPLC Method Parameters

ParameterCondition
Column Kromasil SIL (250 x 4.6 mm, 5 µm)
Mobile Phase A 50 mM Potassium Dihydrogen Phosphate
Mobile Phase B Acetonitrile
Elution Mode Isocratic (30:70, A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 200 nm
These parameters serve as a starting point and require optimization for specific applications.[8]

Section 3: Summary and Considerations

  • LC-MS/MS with Immunoaffinity Enrichment is the most powerful and widely used technique for identifying and quantifying N-α-Acetyl-L-lysine within the context of proteins in tissue samples. It offers high sensitivity and site-specificity.[3][5]

  • Isotopic Labeling is essential for determining the stoichiometry of acetylation, providing a quantitative measure of the modification's prevalence at a specific site.[6]

  • HPLC-UV methods are less sensitive and specific for acetylome analysis but can be adapted for quantifying total or free N-α-Acetyl-L-lysine after appropriate sample preparation.

  • Method Validation: Regardless of the technique chosen, it is crucial to validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]

References

Application Notes and Protocols: N-α-Acetyl-L-lysine as a Tool for Studying Lysine Acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) acetylation is a critical and ubiquitous post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes, including gene transcription, DNA repair, metabolism, and cell signaling.[1][2][3] The enzymes responsible for this modification are lysine acetyltransferases (KATs), which catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue within a protein substrate.[2][4] Dysregulation of KAT activity is implicated in numerous diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[2]

N-α-acetyl-L-lysine, a derivative of the essential amino acid L-lysine, serves as a valuable tool for researchers studying the intricacies of lysine acetylation. While not a conventional direct substrate for KATs that target ε-amino groups in proteins, its primary and most powerful application lies in the generation of site-specifically acetylated proteins through genetic code expansion. This technique allows for the production of homogeneously modified proteins, which are indispensable for detailed biochemical and structural studies of KATs, lysine deacetylases (KDACs), and the "reader" proteins that recognize acetylated lysine marks.

These application notes provide a comprehensive overview of the use of N-α-acetyl-L-lysine as a tool in lysine acetyltransferase research, complete with detailed protocols, quantitative data, and workflow visualizations.

Application Note 1: Generation of Site-Specifically Acetylated Proteins using N-α-Acetyl-L-lysine

Principle:

The genetic code expansion technique enables the co-translational incorporation of non-canonical amino acids, such as N-α-acetyl-L-lysine, into a protein at a specific site. This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into an expression host, typically E. coli. The engineered aaRS specifically recognizes N-α-acetyl-L-lysine and charges its cognate tRNA. This tRNA possesses an anticodon that recognizes a nonsense codon (e.g., the amber stop codon, UAG) engineered into the gene of interest at the desired lysine position. The host's translational machinery then inserts N-α-acetyl-L-lysine at this site, producing a full-length, site-specifically acetylated protein.

Advantages:

  • Homogeneity: Produces a homogenous population of proteins acetylated at a single, defined site, which is difficult to achieve through in vitro chemical or enzymatic methods.

  • Specificity: Allows for the precise investigation of the functional consequences of acetylation at a specific lysine residue.

  • Versatility: The resulting acetylated proteins can be used as substrates for lysine deacetylase (KDAC) assays, in binding studies with bromodomain-containing "reader" proteins, for structural biology studies, and to investigate the impact of acetylation on protein function and stability.

Workflow for Generating Site-Specifically Acetylated Proteins:

G cluster_prep Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_applications Downstream Applications P1 Gene of Interest (GOI) in Expression Vector P2 Mutagenesis: Introduce UAG codon at target lysine site P1->P2 E1 Co-transform E. coli with both plasmids P2->E1 P3 Vector with orthogonal AcKRS/tRNA(CUA) pair P3->E1 E2 Culture cells in media supplemented with N-α-acetyl-L-lysine E1->E2 E3 Induce protein expression (e.g., with IPTG) E2->E3 PU1 Cell Lysis E3->PU1 PU2 Purification (e.g., Ni-NTA chromatography) PU1->PU2 PU3 Verification (SDS-PAGE, Western Blot, Mass Spectrometry) PU2->PU3 A1 KDAC Assays PU3->A1 Homogenous Acetylated Protein A2 Bromodomain Binding Studies A3 Structural Studies (X-ray, NMR) A4 Functional Assays

Caption: Workflow for site-specific protein acetylation.

Application Note 2: N-α-Acetyl-L-lysine in In Vitro KAT Assays (Exploratory)

Principle:

While the primary substrates for KATs are lysine residues within a peptide or protein context, N-α-acetyl-L-lysine could potentially be used in an exploratory capacity in in vitro assays.

  • As a Minimal Substrate Mimic: Although KATs typically recognize a consensus sequence around the target lysine, some may exhibit low-level activity towards free L-lysine or its derivatives. Testing N-α-acetyl-L-lysine could provide insights into the minimal structural requirements for substrate binding at the active site.

  • As a Potential Competitive Inhibitor: Due to its structural similarity to the lysine side chain, N-α-acetyl-L-lysine could act as a weak competitive inhibitor by binding to the lysine-binding pocket of the KAT, thereby competing with the peptide or protein substrate. This could be useful for initial fragment-based screening or for probing the active site.

Considerations:

  • Low Affinity: The affinity of KATs for free amino acids is expected to be very low. Therefore, high concentrations of N-α-acetyl-L-lysine would likely be required to observe any effect.

  • Assay Sensitivity: A highly sensitive assay format, such as a radioactive assay, would be necessary to detect any potential low-level activity or weak inhibition.

  • Specificity: Any observed effects should be carefully validated to ensure they are specific to the KAT and not an artifact of the high concentrations used.

Quantitative Data for Lysine Acetyltransferases

The following tables summarize key kinetic parameters for various KATs and the inhibitory concentrations for selected small molecules. This data is essential for designing and interpreting experiments.

Table 1: Kinetic Parameters of Selected Lysine Acetyltransferases

KAT FamilyEnzymeSubstrateKmReference
GNAT yGcn5Acetyl-CoA0.8 mM[5]
yGcn5L-Lysine5.8 mM[5]
hGCN5H3 Peptide (1-20)~100 µM[6]
hPCAFH3 Peptide (1-20)~150 µM[6]
p300/CBP hKAT2B (PCAF)Acetyl-CoA116.7 µM[7]
hKAT2B (PCAF)H3 Peptide (19-27)~1 mM[7]
MYST hMOFH4 Peptide (1-20)~50 µM

Note: Km values can vary significantly depending on the specific substrate sequence and assay conditions.

Table 2: IC50 Values of Selected KAT Inhibitors

InhibitorTarget KATIC50Reference
Garcinol p3007 µM[5]
PCAF5 µM[5]
Anacardic Acid p300/CBP5-10 µM
Tip60347.6 µM[5]
MOF43 µM[5]
C646 p3000.4 µM (Ki)[3]
A-485 p300/CBPLow nM range[2]
MG149 KAT8 (MOF)15-47 µM[4]
DC_M01_7 KAT8 (MOF)6 µM[4]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of N-α-Acetyl-L-lysine in E. coli

This protocol is adapted from established methods for genetic code expansion.

Materials:

  • Expression plasmid for the protein of interest (POI) with an amber (UAG) codon at the desired acetylation site and a purification tag (e.g., His6-tag).

  • Plasmid carrying the gene for the orthogonal N-α-acetyl-L-lysine-tRNA synthetase (AcKRS) and its cognate tRNAPylCUA (e.g., pEVOL-AcKRS).

  • E. coli expression strain (e.g., BL21(DE3)).

  • N-α-acetyl-L-lysine (Sigma-Aldrich, A2010).

  • Nicotinamide (B372718).

  • Standard cell culture media (e.g., LB or TB) and antibiotics.

  • IPTG for induction.

  • Buffers for protein purification (e.g., lysis, wash, and elution buffers for Ni-NTA chromatography).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the POI plasmid and the pEVOL-AcKRS plasmid using standard protocols. Plate on selective agar (B569324) plates containing the appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of Terrific Broth (TB) medium containing antibiotics with the overnight starter culture.

  • Supplementation: When the OD600 reaches 0.4-0.6, add N-α-acetyl-L-lysine to a final concentration of 10 mM and nicotinamide to a final concentration of 20 mM (to inhibit endogenous deacetylases).

  • Induction: Continue to grow the culture at 30°C until the OD600 reaches 0.8-1.0. Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Harvest: Incubate the culture for 18-20 hours at 18-20°C with shaking. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Purification: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 20 mM nicotinamide, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation.

  • Affinity Chromatography: Purify the His-tagged acetylated protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

  • Verification: Confirm the successful incorporation of N-α-acetyl-L-lysine and the purity of the protein by SDS-PAGE, Western blotting with an anti-acetyllysine antibody, and mass spectrometry.

Protocol 2: In Vitro Radioactive KAT Assay

This assay measures the transfer of [14C]-acetyl group from [14C]-acetyl-CoA to a histone peptide substrate.

Materials:

  • Recombinant purified KAT enzyme.

  • Histone peptide substrate (e.g., H3 peptide, residues 1-21).

  • [14C]-acetyl-CoA.

  • KAT reaction buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA.

  • P81 phosphocellulose paper discs.

  • Wash buffer: 50 mM sodium bicarbonate, pH 9.0.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, add:

    • 5 µL of 5x KAT reaction buffer.

    • X µL of KAT enzyme (to a final concentration of 50-200 nM).

    • X µL of histone peptide substrate (to a final concentration of 10-50 µM).

    • X µL of nuclease-free water to bring the volume to 24 µL.

  • Initiate Reaction: Start the reaction by adding 1 µL of [14C]-acetyl-CoA (final concentration ~1-5 µM).

  • Incubation: Incubate the reaction at 30°C for 15-60 minutes. The incubation time should be within the linear range of the reaction.

  • Spotting: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper disc.

  • Washing: Immediately place the P81 discs in a beaker with wash buffer. Wash the discs three times for 5 minutes each with gentle agitation to remove unincorporated [14C]-acetyl-CoA.

  • Drying: Briefly wash the discs with acetone (B3395972) and let them air dry completely.

  • Counting: Place each dry disc in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the amount of incorporated [14C]-acetyl groups based on the specific activity of the [14C]-acetyl-CoA and the counts per minute (CPM) obtained.

Protocol 3: In Vitro Fluorescence-Based KAT Assay

This continuous assay measures the production of Coenzyme A (CoA-SH) using a thiol-sensitive fluorescent probe like ThioGlo4.

Materials:

  • Recombinant purified KAT enzyme.

  • Peptide substrate (e.g., H4 peptide, residues 1-8: SGRGKGGK).

  • Acetyl-CoA.

  • ThioGlo4 or other suitable fluorescent probe.

  • Assay buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

  • 384-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, peptide substrate, acetyl-CoA, and ThioGlo4 in the assay buffer.

  • Reaction Setup: In a 384-well plate, prepare a premixture containing the KAT enzyme, ThioGlo4, and acetyl-CoA. For a 20 µL final volume, you might add 10 µL of a 2x premixture. A typical 1x final concentration would be:

    • 100 nM KAT enzyme

    • 15 µM ThioGlo4

    • 10 µM Acetyl-CoA

  • Controls: Include negative controls (no enzyme) and positive controls (if available, a known inhibitor).

  • Initiate Reaction: Start the reaction by adding 10 µL of a 2x solution of the peptide substrate (e.g., 8 µM for a 4 µM final concentration).

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~465 nm.

  • Analysis: Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. For inhibitor screening, calculate the percent inhibition relative to the no-inhibitor control.

Signaling Pathways and Workflows

General Lysine Acetylation Signaling Pathway:

G Signal Cellular Signal (e.g., Growth Factor, Stress) Kinase_Cascade Kinase Cascade Signal->Kinase_Cascade activates TF_inactive Transcription Factor (Inactive) Kinase_Cascade->TF_inactive activates TF_active Transcription Factor (Active) TF_inactive->TF_active Recruits KAT KAT (e.g., p300/CBP) KAT->TF_active Acetylated_Histone Acetylated Histone KAT->Acetylated_Histone Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT Co-substrate TF_active->Acetylated_Histone Histone Histone Acetylated_Histone->Histone Deacetylation Chromatin Chromatin Relaxation Acetylated_Histone->Chromatin Reader Bromodomain 'Reader' Protein Acetylated_Histone->Reader binds Transcription Gene Transcription Chromatin->Transcription KDAC KDAC KDAC->Histone Reader->Transcription promotes

Caption: Lysine acetylation signaling cascade.

In Vitro KAT Inhibition Assay Workflow:

G cluster_reagents Reagent Preparation cluster_assay Assay Plate Setup cluster_detection Detection & Analysis R1 Purified KAT Enzyme A1 Combine KAT, Substrate, and Buffer R1->A1 R2 Peptide Substrate R2->A1 R3 [14C]-Acetyl-CoA A4 Initiate reaction with [14C]-Acetyl-CoA R3->A4 R4 Test Inhibitor (Compound) A2 Add Test Inhibitor (or DMSO control) R4->A2 A1->A2 A3 Pre-incubate A2->A3 A3->A4 D1 Incubate (e.g., 30 min) A4->D1 D2 Spot onto P81 paper D1->D2 D3 Wash & Dry D2->D3 D4 Scintillation Counting D3->D4 D5 Calculate % Inhibition D4->D5

Caption: Workflow of an in vitro KAT inhibition assay.

References

Application of N-α-Acetyl-L-lysine in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Acetyl-L-lysine is a derivative of the essential amino acid L-lysine, where the alpha-amino group is acetylated.[1][2] While research on L-lysine and its polymers (poly-L-lysine) in drug delivery is extensive, the specific application of N-α-Acetyl-L-lysine as a primary component in drug delivery systems is an emerging area with potential yet to be fully explored. Its unique chemical structure, featuring a protected α-amino group and a free ε-amino group, suggests its utility as a versatile building block or modifying agent for various drug delivery platforms. The acetylation enhances bioavailability and may contribute to improved protein stability.[3][4]

These application notes provide an overview of the potential uses of N-α-Acetyl-L-lysine in drug delivery, drawing parallels from studies on related N-α-acylated lysine (B10760008) derivatives and L-lysine-based systems. Detailed protocols, quantitative data from related systems, and conceptual diagrams are presented to guide researchers in exploring the applications of this compound.

Potential Applications in Drug Delivery

The primary hypothesized application of N-α-Acetyl-L-lysine in drug delivery is as a surface-modifying agent for nanoparticles, liposomes, and other drug carriers. The acetylation of the α-amino group prevents its involvement in polymerization or non-specific conjugation, leaving the ε-amino group available for specific chemical modifications or to impart a positive charge to the carrier surface. This can be advantageous for:

  • Targeted Drug Delivery: The free ε-amino group can be conjugated to targeting ligands such as antibodies, peptides, or small molecules to direct the drug carrier to specific cells or tissues.

  • Gene Delivery: The positive charge of the ε-amino group at physiological pH can facilitate the electrostatic interaction with negatively charged nucleic acids (siRNA, plasmid DNA), aiding in the formation of gene delivery complexes.

  • Enhanced Cellular Uptake: The cationic nature of the ε-amino group can promote interaction with the negatively charged cell membrane, potentially leading to increased cellular uptake of the drug carrier.

  • Improved Biocompatibility: As a derivative of a natural amino acid, N-α-Acetyl-L-lysine is expected to be biocompatible and biodegradable.[5]

Additionally, while N-α-Acetyl-L-lysine itself is highly water-soluble, it can be a component of amphiphilic structures. For instance, long-chain fatty acids can be attached to the ε-amino group to create amphiphilic molecules capable of self-assembling into micelles or vesicles for drug encapsulation, similar to other N-α-acylated lysine derivatives.[3][5]

Data Presentation

The following tables summarize quantitative data from studies on related lysine-based drug delivery systems. This data can serve as a benchmark for researchers developing systems with N-α-Acetyl-L-lysine.

Table 1: Physicochemical Properties of N-α-Acyl Lysine Derivatives for Self-Assembly

DerivativeHydrophobic Chain LengthCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γCMC) (mN/m)Reference
Sodium Nα-octanamide lysineC810.542.5[3]
Sodium Nα-capramide lysineC102.835.0[3]
Sodium Nα-lauramide lysineC120.834.5[3]

Table 2: Characteristics of Poly-L-lysine-Based Nanoparticles for Drug Delivery

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
PLL-DOCA-MPEG-cy5.5229 ± 10.30.15 ± 0.03+25.4 ± 1.2N/AN/A[6]
PLL-DOCA-MPEG-cy5.5/CUR246 ± 5.80.18 ± 0.02+22.1 ± 0.98.7 ± 0.587.2 ± 4.5[6]

(PLL: Poly-L-lysine, DOCA: Deoxycholic acid, MPEG: Methoxy polyethylene (B3416737) glycol, CUR: Curcumin)

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from literature on lysine-based systems, to guide the use of N-α-Acetyl-L-lysine in drug delivery research.

Protocol 1: Synthesis of N-α-Acetyl-L-lysine-Modified Nanoparticles

This protocol describes a general method for the surface modification of pre-formed nanoparticles (e.g., PLGA, silica) with N-α-Acetyl-L-lysine using carbodiimide (B86325) chemistry to form a stable amide bond.

Materials:

  • N-α-Acetyl-L-lysine

  • Pre-formed nanoparticles with surface carboxyl groups

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Deionized water

  • Centrifugation tubes

  • Orbital shaker

Procedure:

  • Disperse the carboxylated nanoparticles in MES buffer (pH 6.0) to a concentration of 10 mg/mL.

  • Activate the carboxyl groups by adding EDC (final concentration 10 mM) and NHS (final concentration 20 mM) to the nanoparticle suspension.

  • Incubate the mixture for 30 minutes at room temperature with gentle shaking.

  • Prepare a solution of N-α-Acetyl-L-lysine in MES buffer (pH 6.0) at a concentration of 20 mg/mL.

  • Add the N-α-Acetyl-L-lysine solution to the activated nanoparticle suspension. The molar ratio of N-α-Acetyl-L-lysine to the surface carboxyl groups should be optimized, but a starting point of 10:1 is recommended.

  • Allow the reaction to proceed for 4 hours at room temperature with continuous gentle shaking.

  • Quench the reaction by adding an excess of a primary amine-containing molecule (e.g., Tris buffer).

  • Purify the N-α-Acetyl-L-lysine-modified nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).

  • Remove the supernatant and resuspend the nanoparticle pellet in deionized water.

  • Repeat the washing step (centrifugation and resuspension) three times to remove unreacted reagents.

  • Finally, resuspend the purified nanoparticles in a suitable buffer (e.g., PBS pH 7.4) for characterization and further use.

Characterization:

  • Successful conjugation: Can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

  • Surface charge: Zeta potential measurements should show an increase in positive charge after modification.

  • Size and morphology: Dynamic light scattering (DLS) and transmission electron microscopy (TEM) can be used to assess any changes in particle size and morphology.

Protocol 2: Preparation of N-α-Acetyl-L-lysine-Coated Liposomes

This protocol outlines the thin-film hydration method to prepare liposomes with N-α-Acetyl-L-lysine incorporated on the surface. This can be achieved by synthesizing a lipid-N-α-Acetyl-L-lysine conjugate first.

Part A: Synthesis of a Lipid-N-α-Acetyl-L-lysine Conjugate

  • Select a lipid with a reactive head group (e.g., DSPE-PEG-COOH).

  • Follow a standard carbodiimide coupling reaction (similar to Protocol 1) to conjugate the carboxyl group of the lipid to the ε-amino group of N-α-Acetyl-L-lysine.

  • Purify the resulting lipid-N-α-Acetyl-L-lysine conjugate using chromatography.

Part B: Liposome (B1194612) Formulation Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • Lipid-N-α-Acetyl-L-lysine conjugate

  • Drug to be encapsulated

  • Chloroform (B151607) and methanol (B129727)

  • Hydration buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the primary phospholipid, cholesterol, and the lipid-N-α-Acetyl-L-lysine conjugate in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be 55:40:5 (phospholipid:cholesterol:conjugate).

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the primary lipid.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer (which can contain a hydrophilic drug for passive loading) by vortexing the flask. The temperature should be maintained above the lipid phase transition temperature.

  • Allow the resulting liposomal suspension to swell for 1-2 hours.

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid's phase transition temperature.

  • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

Characterization:

  • Size and PDI: Measured by DLS.

  • Zeta potential: To confirm the surface charge modification.

  • Encapsulation efficiency and drug loading: Determined by separating the free drug from the liposomes and quantifying the drug in each fraction.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis/Provision cluster_activation Surface Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization np Carboxylated Nanoparticles edc_nhs EDC/NHS in MES Buffer np->edc_nhs Dispersion activated_np Activated Nanoparticles edc_nhs->activated_np Activation acetyl_lysine N-α-Acetyl-L-lysine activated_np->acetyl_lysine Reaction conjugated_np N-α-Acetyl-L-lysine Modified Nanoparticles purified_np Purified Nanoparticles conjugated_np->purified_np Washing/Centrifugation characterization Characterization (DLS, Zeta, FTIR) purified_np->characterization Analysis

Caption: Workflow for surface modification of nanoparticles with N-α-Acetyl-L-lysine.

liposome_formation lipids Lipids (DSPC, Cholesterol) + Lipid-N-α-Acetyl-L-lysine Conjugate dissolution Dissolution lipids->dissolution organic_solvent Organic Solvent (Chloroform/Methanol) organic_solvent->dissolution thin_film Thin Film Formation (Rotary Evaporation) dissolution->thin_film hydration Hydration with Aqueous Drug Solution thin_film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (100 nm membrane) mlv->extrusion suv Unilamellar Vesicles (LUVs) extrusion->suv purification Purification (Size Exclusion/Dialysis) suv->purification final_product Drug-Loaded N-α-Acetyl-L-lysine Coated Liposomes purification->final_product

Caption: Protocol for preparing N-α-Acetyl-L-lysine coated liposomes.

logical_relationship acetyl_lysine N-α-Acetyl-L-lysine prop_alpha Protected α-amino group acetyl_lysine->prop_alpha prop_epsilon Free ε-amino group acetyl_lysine->prop_epsilon prop_bio Biocompatible acetyl_lysine->prop_bio app_surface Surface Modification of Drug Carriers prop_alpha->app_surface Enables selective ε-amino chemistry prop_epsilon->app_surface Provides conjugation site and positive charge app_amphiphile Amphiphile Synthesis prop_epsilon->app_amphiphile Site for hydrophobic chain attachment out_targeting Targeted Delivery app_surface->out_targeting out_gene Gene Delivery app_surface->out_gene out_uptake Enhanced Cellular Uptake app_surface->out_uptake out_selfassembly Self-Assembled Systems (Micelles, Vesicles) app_amphiphile->out_selfassembly

Caption: Logical relationships of N-α-Acetyl-L-lysine's properties and applications.

References

Utilizing N-α-Acetyl-L-lysine in Enzymatic Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the use of N-α-Acetyl-L-lysine in various enzymatic assays. This document is intended to serve as a comprehensive resource for researchers investigating enzymes that interact with acetylated lysine (B10760008) residues, particularly at the N-terminal alpha-amino group.

Introduction

N-α-acetylation is a widespread and crucial post-translational modification in eukaryotes, affecting a vast number of proteins.[1] This modification, occurring at the α-amino group of the N-terminal amino acid, is catalyzed by N-terminal acetyltransferases (NATs).[2][3] N-α-acetylation plays a significant role in protein stability, folding, subcellular localization, and protein-protein interactions.[4] Consequently, the enzymes that catalyze and reverse this modification are of significant interest in both basic research and drug development. N-α-Acetyl-L-lysine can serve as a valuable tool in the study of these enzymes, acting as a substrate or a reference compound in various enzymatic assays.

Application 1: N-α-Acetyl-L-lysine as a Substrate for N-terminal Acetyltransferases (NATs)

Principle:

N-terminal acetyltransferases (NATs) catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of a peptide or protein.[3][5] Assays for NAT activity typically monitor the consumption of acetyl-CoA or the formation of the acetylated product. A common method involves detecting the release of Coenzyme A (CoA-SH) using a thiol-sensitive fluorescent probe.[6]

Experimental Protocol: Fluorescence-Based NAT Assay

This protocol is adapted from established methods for NAT activity measurement and can be optimized for use with N-α-Acetyl-L-lysine as a product or L-lysine as a substrate.[6][7]

Materials:

  • N-α-Acetyl-L-lysine (for standard curve)

  • L-lysine (substrate)

  • Acetyl-CoA

  • Recombinant human NAT enzyme (e.g., NatA, NatB)

  • ThioGlo4 or other thiol-sensitive fluorescent probe

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of L-lysine in Assay Buffer.

    • Prepare a 10 mM stock solution of Acetyl-CoA in Assay Buffer.

    • Prepare a 1 mM stock solution of ThioGlo4 in DMSO.

    • Prepare a standard curve of N-α-Acetyl-L-lysine in Assay Buffer.

    • Dilute the recombinant NAT enzyme to the desired concentration in Assay Buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of Assay Buffer

      • 10 µL of L-lysine solution (final concentration will vary for kinetic studies)

      • 10 µL of NAT enzyme solution

    • Incubate the plate at 37°C for 10 minutes to pre-warm the reagents.

    • Initiate the reaction by adding 10 µL of Acetyl-CoA solution (final concentration will vary for kinetic studies).

    • Incubate at 37°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).

    • Add 10 µL of ThioGlo4 solution to each well.

    • Incubate in the dark at room temperature for 15 minutes.

    • Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~465 nm.

Data Analysis:

The rate of the reaction is determined by measuring the increase in fluorescence over time, which corresponds to the amount of CoA-SH produced. For kinetic analysis, vary the concentration of one substrate (e.g., L-lysine) while keeping the other (Acetyl-CoA) at a saturating concentration. Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Quantitative Data Summary:

No specific kinetic data for N-α-Acetyl-L-lysine as a direct substrate or product of a specific NAT enzyme was identified in the search results. The following table is a template for researchers to populate with their experimental data.

EnzymeSubstrate(s)Km (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
e.g., hNatAL-lysine, Acetyl-CoAData not availableData not availableData not availableData not available
e.g., hNatBL-lysine, Acetyl-CoAData not availableData not availableData not availableData not available

Application 2: Investigating the Deacetylation of N-α-Acetyl-L-lysine by Deacetylases (HDACs and Sirtuins)

Principle:

Lysine deacetylases (KDACs), including histone deacetylases (HDACs) and sirtuins, remove acetyl groups from lysine residues.[8][9] While their primary known substrates are N-ε-acetylated lysines in histones and other proteins, it is conceivable that some may also act on N-α-acetylated substrates.[10] A common assay for deacetylase activity involves incubating the enzyme with an acetylated substrate and then detecting the formation of the deacetylated product or the release of acetate.

Experimental Protocol: HPLC-Based Deacetylase Assay

This protocol allows for the direct measurement of both the substrate (N-α-Acetyl-L-lysine) and the product (L-lysine).

Materials:

  • N-α-Acetyl-L-lysine (substrate)

  • Recombinant human HDAC or Sirtuin enzyme (e.g., HDAC1, SIRT1)

  • Deacetylase Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • For Sirtuins: 1 mM NAD+

  • Reaction stop solution: 10% TFA

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 80 µL of Deacetylase Assay Buffer

      • 10 µL of N-α-Acetyl-L-lysine solution (e.g., 10 mM stock)

      • For sirtuins, add 1 µL of 100 mM NAD+.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the deacetylase enzyme solution.

    • Incubate at 37°C for 1-2 hours.

  • Sample Preparation for HPLC:

    • Stop the reaction by adding 10 µL of the stop solution.

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the enzyme.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient of water/acetonitrile with 0.1% TFA to separate N-α-Acetyl-L-lysine and L-lysine.

    • Monitor the elution profile at 214 nm.

    • Quantify the amounts of substrate and product by comparing the peak areas to a standard curve.

Data Analysis:

Calculate the percentage of substrate conversion to product. For inhibitor studies, perform the assay in the presence of varying concentrations of a test compound and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data Summary:

No specific IC50 values or kinetic data for the deacetylation of N-α-Acetyl-L-lysine by HDACs or sirtuins were found in the search results. This table is a template for experimental data.

EnzymeSubstrateInhibitorIC50 (µM)
e.g., HDAC1N-α-Acetyl-L-lysinee.g., Trichostatin AData not available
e.g., SIRT1N-α-Acetyl-L-lysinee.g., NicotinamideData not available

Application 3: N-α-Acetyl-L-lysine as a Potential Substrate for Lysyl Oxidase (LOX)

Principle:

Lysyl oxidase (LOX) is an extracellular enzyme that catalyzes the oxidative deamination of lysine residues in collagen and elastin (B1584352) to form allysine.[11] This process is crucial for the cross-linking of extracellular matrix proteins. While the natural substrates are peptidyl lysine residues, the substrate specificity of LOX is a subject of ongoing research.[12][13] A common assay for LOX activity measures the production of hydrogen peroxide (H2O2), a byproduct of the oxidation reaction, using a fluorometric method.[14]

Experimental Protocol: Fluorometric Lysyl Oxidase Assay

Materials:

  • N-α-Acetyl-L-lysine (potential substrate)

  • Recombinant human Lysyl Oxidase (LOX)

  • LOX Assay Buffer: 50 mM sodium borate, pH 8.2, 1.2 M urea

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Mix Preparation:

    • Prepare a working solution of Amplex Red and HRP in LOX Assay Buffer according to the manufacturer's instructions.

  • Assay Reaction:

    • To each well, add:

      • 50 µL of the Amplex Red/HRP working solution.

      • 25 µL of N-α-Acetyl-L-lysine solution in LOX Assay Buffer.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of LOX enzyme solution.

  • Detection:

    • Immediately begin measuring the fluorescence at an excitation of ~540 nm and an emission of ~590 nm in kinetic mode for 30-60 minutes.

Data Analysis:

The rate of H2O2 production is proportional to the rate of increase in fluorescence. The activity of LOX can be calculated from a standard curve of H2O2.

Quantitative Data Summary:

No specific kinetic data for N-α-Acetyl-L-lysine as a substrate for lysyl oxidase was identified in the search results. This table serves as a template for recording experimental findings.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Lysyl Oxidase (LOX)N-α-Acetyl-L-lysineData not availableData not available

Visualization of Key Processes

experimental_workflow_nat_assay cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Lysine L-lysine Reaction Incubate at 37°C Lysine->Reaction AcCoA Acetyl-CoA AcCoA->Reaction NAT NAT Enzyme NAT->Reaction Probe ThioGlo4 AddProbe Add ThioGlo4 Reaction->AddProbe Stop Reaction Measure Measure Fluorescence (Ex: 380nm, Em: 465nm) AddProbe->Measure signaling_pathway_n_terminal_acetylation cluster_synthesis Protein Synthesis cluster_modification N-terminal Acetylation cluster_consequences Functional Consequences Ribosome Ribosome NascentPeptide Nascent Polypeptide Ribosome->NascentPeptide Translation NAT N-terminal Acetyltransferase (NAT) NascentPeptide->NAT CoA CoA NAT->CoA AcetylatedProtein N-terminally Acetylated Protein NAT->AcetylatedProtein Acetylation AcCoA Acetyl-CoA AcCoA->NAT Stability Altered Protein Stability AcetylatedProtein->Stability Interaction Modified Protein-Protein Interactions AcetylatedProtein->Interaction Localization Changes in Subcellular Localization AcetylatedProtein->Localization logical_relationship_deacetylase_assay Start Start with N-α-Acetyl-L-lysine (Substrate) Incubate Incubate with Deacetylase (HDAC/Sirtuin) Start->Incubate Inhibitor Add Inhibitor Start->Inhibitor Product Formation of L-lysine (Product) Incubate->Product Analysis HPLC Analysis Product->Analysis Quantify Quantify Substrate and Product Peaks Analysis->Quantify IC50 Calculate IC50 Quantify->IC50 Inhibitor->Incubate

References

Application Notes: The Role of N-α-Acetyl-L-lysine in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Acetyl-L-lysine is an acetylated derivative of the essential amino acid L-lysine.[1][2][3] As an endogenous metabolite naturally found in the human body, it plays a role in various biochemical processes.[4][5] In the context of cosmetic science, N-α-Acetyl-L-lysine is emerging as a promising active ingredient. Its unique structure, combining the benefits of L-lysine with an N-acetyl group, suggests potential for enhanced bioavailability and targeted efficacy in skincare.[1] L-lysine is a critical building block for collagen, the primary structural protein responsible for skin firmness and elasticity.[6][7] The acetylation of lysine (B10760008) residues is also a key epigenetic mechanism involved in regulating gene expression and cellular processes like tissue repair.[2][8][9]

These application notes provide a scientific overview of N-α-Acetyl-L-lysine, its proposed mechanisms of action, and detailed protocols for evaluating its efficacy in cosmetic applications targeting skin health and anti-aging.

Proposed Mechanisms of Action

N-α-Acetyl-L-lysine is hypothesized to improve skin health through several key pathways:

  • Support of Collagen Synthesis: As a derivative of L-lysine, it can serve as a readily available precursor for dermal fibroblasts to synthesize procollagen, which is essential for maintaining the skin's structural integrity.[6][10]

  • Antioxidant Properties: The N-acetyl group may confer antioxidant capabilities, similar to other N-acetylated amino acids like N-acetylcysteine, helping to protect skin cells from oxidative stress induced by environmental aggressors such as UV radiation and pollution.[1][11]

  • Moisturization and Barrier Support: By contributing to the skin's natural moisturizing factors (NMFs) and supporting a healthy dermal matrix, it may improve skin hydration and elasticity.[1]

  • Anti-Glycation Potential: Like other amino acid derivatives, N-α-Acetyl-L-lysine may act as a competitive inhibitor of glycation, a process where sugar molecules cross-link with proteins like collagen, leading to dermal stiffening and premature aging.[12]

cluster_0 Dermal Fibroblast cluster_1 Extracellular Matrix NAL N-α-Acetyl-L-lysine Lysine L-Lysine Pool NAL->Lysine Provides Building Block Procollagen Procollagen Synthesis Lysine->Procollagen Collagen Collagen Fibrils Procollagen->Collagen Secretion & Assembly Stabilized Stabilized Collagen Matrix Collagen->Stabilized Cross-linking SkinHealth Improved Skin Firmness & Elasticity Stabilized->SkinHealth A 1. Culture HDFs B 2. Seed cells into 24-well plates A->B C 3. Starve cells to synchronize (24h) B->C D 4. Treat with Test Article (N-α-Acetyl-L-lysine vs Control) C->D E 5. Incubate for 48-72h D->E F 6. Collect cell culture supernatant E->F G 7. Quantify Pro-Collagen I using ELISA kit F->G H 8. Normalize to total protein content (BCA Assay) G->H I 9. Analyze Data H->I A 1. Obtain human skin explants (e.g., from abdominoplasty) B 2. Culture explants at air-liquid interface A->B C 3. Prepare treatment groups: - Control - Glycating Agent (Glucose) - Glycating Agent + N-α-Acetyl-L-lysine B->C D 4. Apply treatments topically and incubate for 5-7 days C->D E 5. Fix, embed, and section the tissue samples D->E F 6. Measure AGEs via autofluorescence microscopy E->F G 7. Optional: Quantify CML via Immunohistochemistry/ELISA F->G Optional H 8. Analyze fluorescence intensity and compare between groups F->H G->H

References

Troubleshooting & Optimization

Improving the yield of N-α-Acetyl-L-lysine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-α-Acetyl-L-lysine during its chemical synthesis.

Frequently Asked Questions (FAQs)

1. What is a common and high-yielding method for the chemical synthesis of N-α-Acetyl-L-lysine?

A novel and efficient synthetic route for N-α-acylation of lysine (B10760008) avoids the traditional need for amino group protection and deprotection, leading to fewer steps and higher yields.[1][2] This method involves a three-step process:

  • Cyclization of L-lysine: L-lysine is heated in n-hexyl alcohol to produce α-amino-ε-caprolactam (ACL).

  • Acylation of ACL: The ACL intermediate is then reacted with an acyl chloride (in this case, acetyl chloride) to form α-amide-ε-caprolactam.

  • Hydrolysis: The final step is the hydrolysis of the α-amide-ε-caprolactam in an aqueous alkaline solution to yield the desired N-α-Acetyl-L-lysine.[1]

This method is advantageous as it selectively acylates the α-amino group due to the higher reactivity of the Nα-lysine compared to the Nε-lysine, which is influenced by electronic and solvation effects.[1]

2. What are the key advantages of using a synthesis route that avoids protection and deprotection of the amino groups of L-lysine?

The primary advantages of a synthesis route that circumvents the need for protection and deprotection steps are:

  • Higher Overall Yield: By eliminating steps, the potential for material loss at each stage is reduced, leading to a better overall yield.[1]

  • Simplified Procedure: The process is less complex and time-consuming, making it more efficient.[1]

  • Cost-Effectiveness: Fewer reagents and purification steps can lead to a reduction in the overall cost of the synthesis.

  • Reduced Waste: A more streamlined process generally produces less chemical waste, making it a more environmentally friendly approach.

3. What are the typical starting materials and reagents required for the synthesis of N-α-Acetyl-L-lysine via the ACL intermediate?

The necessary starting materials and reagents for this synthesis method include:

  • L-lysine

  • n-hexyl alcohol

  • Acetyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Butanol (optional, to increase solubility for longer acyl chains)[1]

4. What are the expected yield and purity of N-α-Acetyl-L-lysine synthesized by this method?

While the provided literature focuses on longer-chain Nα-acylation, the methodology is presented as high-yielding. For a similar compound, sodium Nα-hexanamide lysine, a yield of 85.8% was reported.[1] The purity of the final product is generally high (≥98% by TLC) after proper washing and drying.[3]

5. What analytical techniques are recommended for characterizing the final product?

To confirm the identity and purity of the synthesized N-α-Acetyl-L-lysine, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the molecule.

  • Thin-Layer Chromatography (TLC): To assess the purity of the product.[3]

  • Melting Point Analysis: To compare with the literature value (256-258 °C, dec.).[3]

  • Elemental Analysis: To determine the percentage composition of C, H, and N.[1]

Troubleshooting Guide

Low Yield: My final yield of N-α-Acetyl-L-lysine is significantly lower than expected. What are the potential causes and how can I improve it?

Several factors can contribute to a low yield. The following table outlines potential causes and suggested solutions:

Potential Cause Suggested Solution
Incomplete Cyclization of L-lysine Ensure the reaction is heated sufficiently and for the recommended duration in n-hexyl alcohol to maximize the formation of the ACL intermediate.
Loss of Intermediate during Filtration After the hydrolysis step, the solution should be filtered while hot to remove insoluble impurities before cooling to precipitate the product.[1] Ensure the filter paper has an appropriate pore size to prevent the loss of the intermediate.
Incomplete Hydrolysis Monitor the hydrolysis reaction by TLC to ensure it goes to completion. If necessary, increase the reaction time or the concentration of NaOH.
Suboptimal pH for Precipitation The pH of the filtrate should be carefully adjusted to neutral to ensure maximum precipitation of the product.[1]
Product Loss During Washing Use a minimal amount of cold solvent for washing the filtered product to minimize its dissolution.

Below is a troubleshooting workflow for addressing low yield:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Cyclization Verify ACL Formation (TLC/NMR of aliquot) Start->Check_Cyclization Check_Hydrolysis Monitor Hydrolysis (TLC) Check_Cyclization->Check_Hydrolysis Cyclization Complete Optimize_Cyclization Increase heating time/ temperature for cyclization Check_Cyclization->Optimize_Cyclization Incomplete Check_Precipitation Optimize Precipitation (pH adjustment) Check_Hydrolysis->Check_Precipitation Hydrolysis Complete Optimize_Hydrolysis Increase reaction time/ [NaOH] for hydrolysis Check_Hydrolysis->Optimize_Hydrolysis Incomplete Optimize_Washing Review Washing Procedure Check_Precipitation->Optimize_Washing Precipitation Optimal Optimize_pH Careful neutralization of pH Check_Precipitation->Optimize_pH Suboptimal End Yield Improved Optimize_Washing->End Procedure Optimized Minimize_Washing_Solvent Use minimal cold solvent for washing Optimize_Washing->Minimize_Washing_Solvent Excessive Loss Optimize_Cyclization->Check_Cyclization Optimize_Hydrolysis->Check_Hydrolysis Optimize_pH->Check_Precipitation Minimize_Washing_Solvent->Optimize_Washing

Caption: Troubleshooting workflow for low yield of N-α-Acetyl-L-lysine.

Impurity Formation: I am observing significant impurities in my final product by TLC/NMR. What are the likely side reactions and how can I minimize them?

The most probable side reaction is the di-acetylation of lysine, resulting in the formation of N,N-diacetyl-L-lysine. Although the described method favors mono-acylation at the α-position, some di-substituted product may form.

Minimization Strategies:

  • Control of Acetyl Chloride Stoichiometry: Use a stoichiometric amount or a slight excess of acetyl chloride relative to the ACL intermediate to minimize the chance of di-acetylation.

  • Reaction Temperature: Maintain the recommended reaction temperature during acylation to ensure selectivity.

  • Purification: If impurities persist, consider recrystallization or column chromatography for purification.

Incomplete Hydrolysis: The hydrolysis of the intermediate α-amide-ε-caprolactam is not going to completion. How can I ensure complete conversion to N-α-Acetyl-L-lysine?

Complete hydrolysis is crucial for a good yield. Here's how to ensure it:

  • Reaction Time: The literature suggests a reaction time of 8 hours.[1] Monitor the reaction progress using TLC. If the starting material is still present after 8 hours, extend the reaction time.

  • Concentration of NaOH: Ensure that a sufficient molar excess of NaOH is used to drive the hydrolysis to completion.[1]

  • Temperature: The reaction should be carried out at reflux to ensure an adequate reaction rate.

Product Isolation Issues: I am having difficulty precipitating and isolating the final product from the reaction mixture. What can I do to improve the precipitation and filtration process?
  • Ensure Neutral pH: The product is most likely to precipitate at its isoelectric point, which will be near neutral pH.[1]

  • Cooling: After pH adjustment, cool the solution in an ice bath to reduce the solubility of the product and promote precipitation.

  • Seeding: If precipitation is slow to initiate, adding a small seed crystal of the product can help induce crystallization.

  • Hot Filtration: As mentioned, filter the hot solution after hydrolysis to remove any insoluble impurities before cooling to precipitate the product.[1] This prevents the impurities from co-precipitating with your product.

pH Adjustment Problems: I am struggling to adjust the pH of the solution to neutral for product precipitation. What is the best way to do this without affecting the product?
  • Slow Addition of Acid: Add a dilute acid (e.g., 1M HCl) dropwise with constant stirring to the alkaline solution.

  • Use a pH Meter: Use a calibrated pH meter for accurate measurement and to avoid overshooting the neutral pH.

  • Local Concentration Effects: Add the acid slowly to prevent localized areas of high acidity that could potentially hydrolyze the acetyl group.

Characterization Discrepancies: The NMR or Mass Spec data of my product does not match the expected structure of N-α-Acetyl-L-lysine. What could be the issue?

If your characterization data is unexpected, consider the following:

  • Presence of Di-acetylated Product: The presence of N,N-diacetyl-L-lysine will result in different NMR signals and a higher molecular weight in the mass spectrum.

  • Residual Starting Material: Incomplete reaction will show signals corresponding to the starting materials or intermediates.

  • Salt Form: Depending on the final pH, the product may be in its sodium salt form, which would be reflected in the analytical data. The literature reports the synthesis of the sodium salt of Nα-acylated lysine.[1]

  • Solvent Impurities: Ensure that the solvents used for analysis are free of impurities that could interfere with the characterization.

Experimental Protocols

Synthesis of α-amino-ε-caprolactam (ACL)

  • Add L-lysine to a round-bottom flask.

  • Add n-hexyl alcohol to the flask.

  • Heat the mixture under reflux for the specified time to effect cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and isolate the ACL intermediate.

Synthesis of N-α-Acetyl-L-lysine

  • Dissolve the ACL intermediate in an appropriate solvent.

  • Add acetyl chloride dropwise to the solution while maintaining the temperature.

  • Stir the reaction mixture for the specified duration.

  • After the acylation is complete, add water and sodium hydroxide to the reaction mixture.

  • Heat the mixture at reflux for 8 hours to facilitate hydrolysis.[1]

  • Filter the hot solution to remove any insoluble impurities.[1]

  • Cool the filtrate to room temperature.

  • Adjust the pH of the filtrate to neutral using a suitable acid to precipitate the crude product.[1]

  • Filter the precipitate, wash it with cold water, and dry it to obtain N-α-Acetyl-L-lysine.

The general workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Acylation cluster_step3 Step 3: Hydrolysis & Isolation L_lysine L-lysine ACL α-amino-ε-caprolactam (ACL) L_lysine->ACL n-hexyl alcohol, heat Acyl_Intermediate α-acetyl-amino-ε-caprolactam ACL->Acyl_Intermediate Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Acyl_Intermediate Hydrolysis Hydrolysis (NaOH, H₂O, heat) Acyl_Intermediate->Hydrolysis Purification Purification (Filtration, pH adjustment, Washing, Drying) Hydrolysis->Purification Final_Product N-α-Acetyl-L-lysine Purification->Final_Product

Caption: General workflow for the synthesis of N-α-Acetyl-L-lysine.

References

Overcoming solubility issues of N-α-Acetyl-L-lysine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with N-α-Acetyl-L-lysine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of N-α-Acetyl-L-lysine?

A1: N-α-Acetyl-L-lysine is a moderately polar compound and exhibits good solubility in water. Published data indicates a solubility of up to 38 mg/mL in water.[1] An estimated solubility of approximately 8 g/L at 25°C has also been reported.[2] It is generally considered insoluble in ethanol (B145695) and has limited or conditional solubility in dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: Is N-α-Acetyl-L-lysine soluble in common biological buffers like PBS or Tris?

A2: While specific quantitative solubility data for N-α-Acetyl-L-lysine in various biological buffers is limited in publicly available literature, its zwitterionic nature at physiological pH suggests it should be soluble in common buffers like Phosphate Buffered Saline (PBS) and Tris-HCl.[2] Empirical testing is recommended to determine the optimal concentration for your specific buffer system and experimental conditions.

Q3: How does pH affect the solubility of N-α-Acetyl-L-lysine?

A3: As a zwitterionic compound, the solubility of N-α-Acetyl-L-lysine is influenced by pH.[2] At its isoelectric point, the net charge is zero, which can minimize its solubility in aqueous solutions. Adjusting the pH away from the isoelectric point will increase the net charge of the molecule, thereby enhancing its interaction with water and increasing solubility. For instance, a related compound, N-ε-Acetyl-L-α-lysine, has shown improved stability and activity in acidic conditions (pH 3.0).[3]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be an effective method to increase the dissolution rate and solubility of N-α-Acetyl-L-lysine. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. It is advisable to warm the solution gradually in a water bath while stirring.

Q5: How should I store stock solutions of N-α-Acetyl-L-lysine?

A5: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, sterile-filter the solution and store it in aliquots at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles.[1] The stability of N-α-Acetyl-L-lysine in specific buffers over time should be validated for your experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of N-α-Acetyl-L-lysine.

Issue Possible Cause Recommended Solution
Compound does not dissolve completely The concentration may exceed the solubility limit in the chosen solvent or buffer.- Try preparing a more dilute solution.- Increase the volume of the solvent.- Refer to the solubility data table below.
The temperature of the solvent is too low.Gently warm the solution in a water bath (e.g., 37°C) with constant stirring.
The pH of the buffer is close to the isoelectric point of N-α-Acetyl-L-lysine.Adjust the pH of the buffer slightly up or down to increase the net charge of the molecule.
Precipitation occurs after cooling a warmed solution The solution was supersaturated at the higher temperature.- Maintain the solution at the temperature at which the compound dissolved if experimentally feasible.- Prepare a less concentrated solution that remains stable at the desired storage or experimental temperature.
Solution appears cloudy or hazy Presence of insoluble impurities.- Ensure high-purity N-α-Acetyl-L-lysine is used.- Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Inconsistent results between experiments Degradation of the compound in the stock solution.- Prepare fresh solutions for each experiment.- Aliquot and store stock solutions properly at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Incomplete dissolution of the compound.Use sonication or vortexing in addition to stirring to ensure complete dissolution.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of N-α-Acetyl-L-lysine.

Solvent/Buffer Solubility Temperature Notes
Water38 mg/mLNot Specified[1]
Water~8.0 g/L (estimated)25°C[2]
EthanolInsolubleNot Specified[1]
DMSOInsoluble / Conditionally SolubleNot SpecifiedContradictory reports exist. One source indicates insolubility[1], while another suggests solubility with heating and pH adjustment. Empirical testing is advised.

Experimental Protocols

Protocol 1: Preparation of a 100 mM N-α-Acetyl-L-lysine Stock Solution in Sterile Water

Materials:

  • N-α-Acetyl-L-lysine (MW: 188.22 g/mol )

  • Sterile, nuclease-free water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Vortex mixer or magnetic stirrer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of N-α-Acetyl-L-lysine needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 188.22 g/mol = 0.18822 g (or 188.22 mg)

  • Weigh the compound: Accurately weigh 188.22 mg of N-α-Acetyl-L-lysine powder using an analytical balance and transfer it to a sterile conical tube.

  • Dissolution: Add approximately 8 mL of sterile water to the tube. Vortex or stir the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

  • Volume adjustment: Once the powder is fully dissolved, add sterile water to bring the final volume to 10 mL.

  • Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of N-α-Acetyl-L-lysine in Phosphate Buffered Saline (PBS) for Cell Culture Applications

Materials:

  • 100 mM N-α-Acetyl-L-lysine stock solution in sterile water (from Protocol 1)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile cell culture medium

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 100 mM N-α-Acetyl-L-lysine stock solution at room temperature or in a 37°C water bath.

  • Dilution to working concentration: Aseptically dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium containing 1 mM N-α-Acetyl-L-lysine:

    • Add 100 µL of the 100 mM stock solution to 9.9 mL of cell culture medium.

  • pH check (optional but recommended): For sensitive cell lines, it is good practice to verify that the addition of the N-α-Acetyl-L-lysine solution does not significantly alter the pH of the final culture medium. Adjust the pH with sterile 0.1 M NaOH or 0.1 M HCl if necessary.

  • Immediate use: Use the freshly prepared medium immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh N-α-Acetyl-L-lysine dissolve Dissolve in sterile water weigh->dissolve adjust_vol Adjust to final volume dissolve->adjust_vol filter Sterile filter (0.22 µm) adjust_vol->filter aliquot Aliquot and store at -20/-80°C filter->aliquot thaw Thaw stock solution dilute Dilute to working concentration in buffer/medium thaw->dilute use Use in experiment dilute->use

Experimental workflow for N-α-Acetyl-L-lysine solution preparation.

troubleshooting_flowchart cluster_actions Troubleshooting Actions start Start: Dissolving N-α-Acetyl-L-lysine is_dissolved Is the compound fully dissolved? start->is_dissolved solution_clear Is the solution clear? is_dissolved->solution_clear Yes warm Gently warm solution is_dissolved->warm No end_success Success: Solution is ready for use solution_clear->end_success Yes filter Filter through 0.22 µm filter solution_clear->filter No sonicate Vortex or sonicate warm->sonicate check_conc Check concentration (is it too high?) sonicate->check_conc adjust_ph Adjust buffer pH check_conc->adjust_ph adjust_ph->is_dissolved filter->end_success

Troubleshooting flowchart for solubility issues.

References

Optimizing storage conditions for long-term stability of N-α-Acetyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing storage conditions for the long-term stability of N-α-Acetyl-L-lysine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid N-α-Acetyl-L-lysine?

A1: For long-term stability of solid N-α-Acetyl-L-lysine, it is recommended to store the compound at -20°C.[1] When stored under these conditions, the product is expected to be stable for up to three years.

Q2: How should I store solutions of N-α-Acetyl-L-lysine?

A2: Aqueous solutions of N-α-Acetyl-L-lysine should be prepared fresh for optimal performance. If short-term storage is necessary, it is advisable to store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for longer periods (up to one year). Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: What are the signs of N-α-Acetyl-L-lysine degradation?

A3: Physical signs of degradation in solid N-α-Acetyl-L-lysine can include discoloration (yellowing or browning), clumping, or a change in odor. For solutions, degradation may be indicated by a change in color, the appearance of precipitates, or a decrease in pH. For experimental purposes, a loss of biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC) are definitive signs of degradation.

Q4: Is N-α-Acetyl-L-lysine sensitive to light or moisture?

Q5: What are the potential degradation pathways for N-α-Acetyl-L-lysine?

A5: While specific degradation pathways for N-α-Acetyl-L-lysine are not extensively documented in the literature, based on the chemistry of acetylated amino acids, potential degradation pathways include:

  • Hydrolysis: The acetyl group or the amide bond can be hydrolyzed, especially in aqueous solutions at non-neutral pH, to yield L-lysine and acetic acid.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to various degradation products.

  • Cyclization: Under certain conditions, such as high temperatures, lysine (B10760008) and its derivatives can undergo intramolecular cyclization to form lactams.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Reduced experimental efficacy or inconsistent results. Degradation of N-α-Acetyl-L-lysine stock solution.Prepare a fresh stock solution from solid compound stored at -20°C. Aliquot and store solutions at -80°C for no longer than one year.
Improper storage of solid compound.Ensure the solid compound is stored at -20°C in a tightly sealed container to protect from moisture.
Visible particles or cloudiness in a freshly prepared solution. Poor solubility.N-α-Acetyl-L-lysine has limited solubility in some organic solvents like DMSO and ethanol.[2] Ensure you are using an appropriate solvent (e.g., water) and not exceeding the solubility limit. Gentle warming or sonication can aid dissolution.
Contamination.Use high-purity solvents and sterile techniques when preparing solutions.
Discoloration of solid N-α-Acetyl-L-lysine. Degradation due to improper storage (exposure to heat, light, or moisture).Discard the discolored product and use a fresh batch that has been stored correctly.
Unexpected peaks in HPLC analysis. Presence of impurities from synthesis.Verify the purity of the compound with the supplier's certificate of analysis. If necessary, purify the compound.
Degradation products.Compare the chromatogram with that of a freshly prepared standard. Identify potential degradation products and optimize storage and handling conditions to minimize their formation.

Data on Storage and Stability

Table 1: Recommended Storage Conditions for N-α-Acetyl-L-lysine

Form Storage Temperature Recommended Duration Key Considerations
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed container in a dry environment.
Aqueous Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Aqueous Solution -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.

Note: The stability durations are based on general recommendations from suppliers and best practices. For critical applications, it is advised to perform periodic quality control checks.

Experimental Protocols

Protocol 1: Preparation of N-α-Acetyl-L-lysine Stock Solution
  • Materials:

    • N-α-Acetyl-L-lysine powder (stored at -20°C)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Sterile conical tubes or vials

    • Calibrated balance and pH meter

  • Procedure:

    • Allow the N-α-Acetyl-L-lysine container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of N-α-Acetyl-L-lysine powder using a calibrated balance.

    • Add the powder to a sterile conical tube.

    • Add the required volume of high-purity water to achieve the desired concentration.

    • Vortex or sonicate the solution until the powder is completely dissolved.

    • Measure the pH of the solution and adjust if necessary for your experimental needs using dilute HCl or NaOH.

    • Sterile-filter the solution through a 0.22 µm filter if required for cell culture or other sensitive applications.

    • Aliquot the stock solution into smaller, single-use volumes in sterile vials.

    • Label the vials with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for N-α-Acetyl-L-lysine

This protocol provides a general framework for a stability-indicating HPLC method. Method development and validation are crucial for specific applications.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase and Chromatographic Conditions:

    • A common mobile phase for amino acid analysis is a phosphate (B84403) buffer with an organic modifier like acetonitrile.

    • Example Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

    • Example Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient from low to high organic modifier concentration may be necessary to separate the parent compound from its degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Sample Preparation for Stability Study:

    • Prepare a solution of N-α-Acetyl-L-lysine at a known concentration in the desired matrix (e.g., water, buffer).

    • Divide the solution into several vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature).

    • At specified time points, withdraw a sample from each condition.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Analyze the samples by HPLC and compare the peak area of N-α-Acetyl-L-lysine to that of a freshly prepared standard to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare N-α-Acetyl-L-lysine Solution aliquot Aliquot into Vials prep->aliquot temp_neg_20 -20°C aliquot->temp_neg_20 Store at different conditions temp_4 4°C aliquot->temp_4 Store at different conditions temp_rt Room Temperature aliquot->temp_rt Store at different conditions temp_elevated Elevated Temperature aliquot->temp_elevated Store at different conditions hplc HPLC Analysis temp_neg_20->hplc Analyze at time points temp_4->hplc Analyze at time points temp_rt->hplc Analyze at time points temp_elevated->hplc Analyze at time points data Data Interpretation hplc->data

Caption: Experimental workflow for a stability study of N-α-Acetyl-L-lysine.

logical_relationship cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_consequences Consequences of Degradation temp Temperature hydrolysis Hydrolysis temp->hydrolysis cyclization Cyclization temp->cyclization humidity Humidity humidity->hydrolysis light Light Exposure oxidation Oxidation light->oxidation ph pH (in solution) ph->hydrolysis loss_activity Loss of Biological Activity hydrolysis->loss_activity impurities Formation of Impurities hydrolysis->impurities inconsistent_results Inconsistent Experimental Results hydrolysis->inconsistent_results oxidation->loss_activity oxidation->impurities oxidation->inconsistent_results cyclization->loss_activity cyclization->impurities cyclization->inconsistent_results

Caption: Factors influencing the stability of N-α-Acetyl-L-lysine.

References

Troubleshooting N-α-Acetyl-L-lysine Detection in Western Blotting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the detection of N-α-acetyl-L-lysine through western blotting is a critical technique to study protein regulation and cellular signaling. However, this process can be fraught with challenges, from faint signals to high background. This technical support center provides a comprehensive guide to troubleshoot common issues and optimize your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the detection of acetylated lysine (B10760008) residues.

1. Why am I not seeing any signal or only a very weak signal for my acetylated protein?

  • Low Abundance of Acetylated Protein: Lysine acetylation is a post-translational modification that can be present at very low stoichiometric levels, often less than 1% of the total target protein.[1]

    • Solution: Enrich your sample for acetylated proteins using immunoprecipitation (IP) with an anti-acetyl-lysine antibody before performing the western blot.[1][2]

  • Deacetylase Activity: During sample preparation, histone deacetylases (HDACs) and sirtuins can remove acetyl groups from your target proteins, leading to a loss of signal.

    • Solution: Incorporate deacetylase inhibitors into your lysis buffer. A cocktail of inhibitors is often most effective.[3][4][5]

  • Suboptimal Antibody Dilution: The concentration of your primary anti-acetyl-lysine antibody may not be optimal.

    • Solution: Perform a titration experiment to determine the best antibody concentration. A common starting dilution for anti-acetyl-lysine antibodies is 1:1000.[6][7]

  • Inefficient Protein Transfer: Your protein of interest may not be transferring efficiently from the gel to the membrane.

    • Solution: Optimize transfer time and buffer composition. For larger proteins, adding a low concentration of SDS (e.g., 0.05%) to the transfer buffer can improve transfer efficiency.

2. Why is the background on my western blot so high?

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.

    • Solution: Ensure your blocking buffer is fresh and that you are incubating for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C). Consider trying different blocking agents, such as bovine serum albumin (BSA) or non-fat dry milk. Note that milk contains casein, a phosphoprotein, which may cross-react with some antibodies, so BSA is often preferred for post-translational modification studies.[8]

  • Antibody Concentration is Too High: Both primary and secondary antibody concentrations can contribute to high background.

    • Solution: Reduce the concentration of your antibodies.

  • Inadequate Washing: Insufficient washing will not remove all unbound antibodies.

    • Solution: Increase the number and/or duration of your wash steps. Adding a detergent like Tween-20 to your wash buffer can also help.

3. Why am I seeing multiple non-specific bands?

  • Antibody Cross-Reactivity: The anti-acetyl-lysine antibody may be cross-reacting with other acetylated proteins in your lysate. This is particularly common when not performing an enrichment step.

    • Solution: Perform immunoprecipitation with an antibody specific to your protein of interest first, and then probe the western blot with a pan-anti-acetyl-lysine antibody. Alternatively, enrich with an anti-acetyl-lysine antibody and then detect with an antibody specific to your protein of interest.[1]

  • Sample Degradation: Proteases in your sample can lead to protein degradation, resulting in smaller, non-specific bands.

    • Solution: Always include protease inhibitors in your lysis buffer and keep your samples on ice or at 4°C.

Quantitative Data Summary

For successful and reproducible results, careful optimization of experimental parameters is key. The following tables provide recommended starting concentrations and ranges for critical reagents.

Table 1: Deacetylase Inhibitor Concentrations for Lysis Buffer

InhibitorTargetWorking ConcentrationStock Solution (100x)
Trichostatin A (TSA)Class I/II HDACs0.4 µM40 µM
Sodium ButyrateClass I/II HDACs2 mM200 mM
NicotinamideClass III HDACs (Sirtuins)4 mM400 mM
EX-527SIRT110 µM1 mM

Data compiled from various commercial deacetylase inhibitor cocktails.[3][4][5]

Table 2: Recommended Antibody Dilutions for Western Blotting

Antibody TypeApplicationRecommended Dilution Range
Anti-Acetyl-Lysine (Polyclonal/Monoclonal)Western Blotting1:500 - 1:2000
Anti-Acetyl-Lysine (Polyclonal/Monoclonal)Immunoprecipitation1:50 - 1:200

These are general recommendations. Always refer to the manufacturer's datasheet for your specific antibody.[6][7][9]

Experimental Protocols

Detailed Protocol for Immunoprecipitation and Western Blotting of Acetylated Proteins

This protocol is designed for the enrichment and detection of acetylated proteins from cell lysates.

I. Cell Lysis and Protein Extraction

  • Prepare a fresh lysis buffer containing a protease inhibitor cocktail and a deacetylase inhibitor cocktail (see Table 1 for concentrations). A common lysis buffer is RIPA buffer.

  • Wash cultured cells with ice-cold PBS.

  • Add the prepared lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

II. Immunoprecipitation of Acetylated Proteins

  • To 1 mg of total protein lysate, add the recommended amount of anti-acetyl-lysine antibody (refer to the antibody datasheet, typically 1-5 µg).

  • Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose (B213101) or magnetic beads to the mixture and incubate for 1-3 hours at 4°C with gentle rotation to capture the antibody-protein complexes.[10]

  • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

  • Wash the beads three to five times with ice-old wash buffer (e.g., lysis buffer without inhibitors).

  • Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

III. Western Blotting

  • Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (either an antibody specific to your protein of interest or a pan-anti-acetyl-lysine antibody) diluted in blocking buffer overnight at 4°C.[6]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizing Workflows and Pathways

Experimental Workflow for Acetylated Protein Detection

experimental_workflow start Start: Cell Culture/ Tissue Sample lysis Cell Lysis with Deacetylase & Protease Inhibitors start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant ip Immunoprecipitation with Anti-Acetyl-Lysine Antibody quant->ip wash Wash Beads to Remove Non-specific Proteins ip->wash elute Elute Acetylated Proteins wash->elute sds SDS-PAGE elute->sds transfer Western Blot Transfer sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Anti-Protein of Interest) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect end End: Analysis of Acetylated Protein detect->end

Caption: Workflow for the enrichment and detection of acetylated proteins.

Lysine Acetylation Signaling Pathway

lysine_acetylation_pathway acetyl_coa Acetyl-CoA hat Histone Acetyltransferases (HATs) acetyl_coa->hat donates acetyl group acetylated_protein Acetylated Protein (N-α-acetyl-L-lysine) hat->acetylated_protein adds acetyl group protein Protein (Lysine Residue) hdac Histone Deacetylases (HDACs/Sirtuins) acetylated_protein->hdac removes acetyl group cellular_response Downstream Cellular Responses (e.g., Gene Transcription, Protein Stability) acetylated_protein->cellular_response hdac->protein

Caption: The dynamic regulation of protein lysine acetylation.

References

Technical Support Center: Enhancing the Efficiency of N-α-Acetyl-L-lysine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-α-Acetyl-L-lysine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of N-α-Acetyl-L-lysine in cell-based assays?

A1: N-α-Acetyl-L-lysine is the acetylated form of the amino acid L-lysine. In cell-based assays, it serves as a precursor for the incorporation of acetylated lysine (B10760008) into proteins. This process, known as protein acetylation, is a key post-translational modification that neutralizes the positive charge of lysine residues. This change can alter protein conformation, stability, enzymatic activity, and interactions with other molecules, thereby playing a crucial role in regulating gene expression and other cellular processes.

Q2: What is the recommended concentration range for N-α-Acetyl-L-lysine in cell culture?

A2: The optimal concentration of N-α-Acetyl-L-lysine can vary depending on the cell type and the specific experimental goals. However, a common challenge is its low cellular uptake. Therefore, concentrations in the range of 2-10 mM in the culture medium are frequently reported to achieve sufficient intracellular levels for incorporation into proteins.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store N-α-Acetyl-L-lysine stock solutions?

A3: N-α-Acetyl-L-lysine is readily soluble in water (≥100 mg/mL) but is reported to be insoluble in DMSO.[2][3] For cell culture applications, it is advisable to prepare a concentrated stock solution in sterile water or a suitable buffer, filter-sterilize it through a 0.22 µm filter, and then dilute it to the final working concentration in your culture medium. Stock solutions can be stored at -20°C for about a month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution.[3]

Q4: Can N-α-Acetyl-L-lysine treatment affect cell viability?

A4: High concentrations of N-α-Acetyl-L-lysine, as are often required for efficient cellular uptake, may impact cell viability in some cell lines.[4] It is crucial to perform a cytotoxicity or cell viability assay (e.g., MTT or trypan blue exclusion) to assess the effect of your chosen concentration range on your specific cells. If toxicity is observed, consider reducing the concentration, shortening the incubation time, or exploring alternative methods for enhancing intracellular levels.

Q5: Are there potential off-target effects of using high concentrations of N-α-Acetyl-L-lysine?

A5: While N-α-Acetyl-L-lysine is a relatively specific precursor for protein acetylation, the use of high millimolar concentrations could potentially lead to off-target effects. These may include alterations in cellular metabolism or unintended interactions with other cellular components. Researchers should be mindful of these possibilities and include appropriate controls in their experiments to mitigate and identify any non-specific effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no detection of protein acetylation Insufficient cellular uptake of N-α-Acetyl-L-lysine: Cellular uptake can be a limiting factor.- Increase the concentration of N-α-Acetyl-L-lysine in the culture medium (up to 10 mM, monitor for toxicity).- Increase the incubation time with N-α-Acetyl-L-lysine.- For advanced users, consider genetic code expansion systems that enhance incorporation or in-cell biosynthesis of N-α-Acetyl-L-lysine.[1][5]
Inefficient incorporation into the target protein: The specific protein may have a low turnover rate or the acetylation site may not be accessible.- Ensure the protein of interest is actively being synthesized during the treatment period.- If studying a specific acetylation site, confirm its accessibility and that the necessary lysine acetyltransferases (KATs) are active in your cell model.
Poor antibody recognition: The anti-acetyl-lysine antibody may have low affinity for the specific acetylated site or be of poor quality.- Use a high-quality, validated pan- or site-specific anti-acetyl-lysine antibody.- Optimize your Western blot protocol (e.g., blocking buffer, antibody concentration, incubation time).- Consider immunoprecipitation to enrich for the acetylated protein before Western blotting.[6][7]
High background in Western blots Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins.- Increase the stringency of your washing steps.- Optimize the antibody concentrations (use a higher dilution).- Use a different blocking agent (e.g., BSA instead of milk, or vice versa).
Observed cytotoxicity or decreased cell viability N-α-Acetyl-L-lysine concentration is too high: High concentrations can be toxic to some cell lines.- Perform a dose-response curve to determine the maximum non-toxic concentration for your cells.- Reduce the incubation time with N-α-Acetyl-L-lysine.- If high concentrations are necessary for your experiment, consider using a serum-free medium during treatment to minimize potential interactions.
Inconsistent results between experiments Variability in N-α-Acetyl-L-lysine stock solution: Improper storage or repeated freeze-thaw cycles can degrade the compound.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3]
Inconsistent cell culture conditions: Cell passage number, confluency, and overall health can affect experimental outcomes.- Use cells within a consistent passage number range.- Seed cells at a consistent density to ensure similar confluency at the time of treatment.- Regularly check for mycoplasma contamination.

Quantitative Data Summary

Table 1: Solubility and Storage of N-α-Acetyl-L-lysine

Solvent Solubility Stock Solution Storage
Water≥100 mg/mL (531.29 mM)[2]-20°C for 1 month, -80°C for 6 months[2]
DMSOInsoluble[2][3]Not applicable
EthanolInsoluble[3]Not applicable

Table 2: Typical Experimental Concentrations

Application Concentration Range Cell Line Example Notes
General Protein Acetylation Studies2 - 10 mM[1]Various mammalian cell linesA dose-response should be performed to determine the optimal non-toxic concentration.
Treatment before Immunoprecipitation20 µM (of Trichostatin A, an HDAC inhibitor, to enhance acetylation)[6]VariousThis is an indirect method to increase acetylation for detection.

Experimental Protocols

Protocol 1: Western Blotting for Detection of Acetylated Proteins

This protocol provides a general guideline for detecting changes in protein acetylation following treatment with N-α-Acetyl-L-lysine.

1. Cell Seeding and Treatment: a. Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%). b. Prepare the desired concentration of N-α-Acetyl-L-lysine in fresh culture medium. c. Aspirate the old medium and add the medium containing N-α-Acetyl-L-lysine to the cells. d. Incubate for the desired period (e.g., 24-48 hours). Include an untreated control.

2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. It is crucial to also include a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A, sodium butyrate) in the lysis buffer to preserve the acetylation marks. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).

3. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of your samples with lysis buffer and sample loading buffer. b. Denature the samples by heating at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against acetylated lysine (pan-acetyl-lysine antibody) overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. For a loading control, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) or the total protein of interest.

Protocol 2: Sirtuin Inhibition Assay (Fluorescence-based)

This protocol describes a general method to screen for sirtuin inhibitors. N-α-Acetyl-L-lysine itself is not an inhibitor but is a component of the substrates used in these assays.

1. Reagents and Preparation: a. Sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3). b. Fluorogenic sirtuin substrate (a peptide containing an acetylated lysine residue and a quenched fluorophore). c. NAD+. d. Sirtuin assay buffer. e. Developing solution (containing a protease, e.g., trypsin, to cleave the deacetylated peptide and release the fluorophore). f. Test compounds (potential inhibitors).

2. Assay Procedure: a. In a 96-well plate, add the sirtuin assay buffer. b. Add the test compounds at various concentrations. Include a known sirtuin inhibitor as a positive control and a vehicle control (e.g., DMSO). c. Add the sirtuin enzyme to all wells except for the no-enzyme control. d. Add the fluorogenic sirtuin substrate. e. Initiate the reaction by adding NAD+. f. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). g. Stop the reaction and add the developing solution. h. Incubate at 37°C for a further 15-30 minutes to allow for the release of the fluorophore. i. Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis: a. Subtract the background fluorescence (no-enzyme control). b. Normalize the data to the vehicle control (100% activity). c. Plot the percentage of sirtuin activity against the logarithm of the inhibitor concentration. d. Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Protein Acetylation Cycle Acetyl-CoA Acetyl-CoA KAT Lysine Acetyltransferase (Writer) Acetyl-CoA->KAT Acetyl group donor Lysine Lysine Lysine->KAT Substrate N-alpha-Acetyl-L-lysine N-alpha-Acetyl-L-lysine Unacetylated Protein Unacetylated Protein N-alpha-Acetyl-L-lysine->Unacetylated Protein Incorporation Acetylated Protein Acetylated Protein Unacetylated Protein->Acetylated Protein Acetylation Acetylated Protein->Unacetylated Protein Deacetylation Bromodomain Protein Reader Protein Acetylated Protein->Bromodomain Protein Binding KAT->Unacetylated Protein KDAC Lysine Deacetylase (Eraser) KDAC->Acetylated Protein Downstream Effects Downstream Effects Bromodomain Protein->Downstream Effects Signal Transduction

Caption: The protein acetylation cycle, a dynamic process regulated by "writer" and "eraser" enzymes.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cell_Culture 1. Cell Culture (Choose cell line, seed plates) Prepare_Reagents 2. Prepare N-α-Acetyl-L-lysine (Dissolve in water, filter-sterilize) Cell_Culture->Prepare_Reagents Dose_Response 3. (Optional) Dose-Response (Determine optimal concentration) Prepare_Reagents->Dose_Response Treatment 4. Cell Treatment (Incubate with N-α-Acetyl-L-lysine) Dose_Response->Treatment Harvest_Cells 5. Harvest Cells (Wash and lyse with HDAC inhibitors) Treatment->Harvest_Cells Quantify_Protein 6. Quantify Protein (BCA or Bradford assay) Harvest_Cells->Quantify_Protein Western_Blot 7. Western Blot (Detect with anti-acetyl-lysine Ab) Quantify_Protein->Western_Blot Data_Analysis 8. Data Analysis (Quantify band intensity) Western_Blot->Data_Analysis Interpretation 9. Interpretation of Results Data_Analysis->Interpretation

Caption: A general experimental workflow for studying protein acetylation using N-α-Acetyl-L-lysine.

Troubleshooting_Workflow Start Problem: No Acetylation Signal Check_Uptake Sufficient Uptake? Start->Check_Uptake Increase_Conc Increase Concentration & Incubation Time Check_Uptake->Increase_Conc No Check_Antibody Antibody Working? Check_Uptake->Check_Antibody Yes Increase_Conc->Check_Uptake Optimize_WB Optimize Western Blot (Antibody dilution, blocking) Check_Antibody->Optimize_WB No Check_Lysis HDAC Inhibitors in Lysis Buffer? Check_Antibody->Check_Lysis Yes Optimize_WB->Check_Antibody Add_Inhibitors Add HDAC Inhibitors to Lysis Buffer Check_Lysis->Add_Inhibitors No Consider_IP Consider Immunoprecipitation (Enrichment) Check_Lysis->Consider_IP Yes Add_Inhibitors->Check_Lysis Success Signal Detected Consider_IP->Success

Caption: A troubleshooting workflow for experiments involving N-α-Acetyl-L-lysine.

References

Preventing degradation of N-α-Acetyl-L-lysine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-α-Acetyl-L-lysine during sample preparation for analytical quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of N-α-Acetyl-L-lysine degradation in biological samples?

A1: The primary cause of N-α-Acetyl-L-lysine degradation during sample preparation is enzymatic activity. Biological samples such as cell lysates and plasma contain enzymes called deacetylases (e.g., Histone Deacetylases (HDACs) and Sirtuins) that can rapidly remove the acetyl group. Chemical hydrolysis can also occur, particularly under strong basic conditions, but enzymatic degradation is the more immediate concern.

Q2: How can I prevent enzymatic degradation of N-α-Acetyl-L-lysine during sample collection and lysis?

A2: To prevent enzymatic deacetylation, it is crucial to work quickly at low temperatures (on ice) and to add a cocktail of deacetylase inhibitors to your lysis or extraction buffer immediately before use. These inhibitors block the activity of enzymes that would otherwise degrade your analyte.

Q3: What type of deacetylase inhibitors should I use and at what concentration?

A3: A broad-spectrum deacetylase inhibitor cocktail is recommended. This typically includes inhibitors for both zinc-dependent HDACs (Classes I, II, IV) and NAD+-dependent Sirtuins (Class III). See the table below for commonly used inhibitors and their recommended working concentrations.

Q4: What is the optimal pH and temperature for storing samples containing N-α-Acetyl-L-lysine?

A4: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, snap-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. The amide bond of the acetyl group is generally stable under neutral to acidic conditions. It is best to maintain the sample pH between 4 and 7.

Q5: My N-α-Acetyl-L-lysine peak is tailing in my reversed-phase HPLC/LC-MS analysis. What can I do?

A5: N-α-Acetyl-L-lysine is a polar molecule, which can lead to poor retention and peak tailing on traditional C18 columns due to secondary interactions with residual silanols on the silica (B1680970) surface.[1][2] Please refer to the "Troubleshooting Chromatographic Issues" section for a detailed guide on mitigating this issue.

Data Presentation

Table 1: Common Deacetylase (HDAC) Inhibitors for Sample Stabilization

Inhibitor ClassInhibitor NameTarget DeacetylasesTypical Working ConcentrationSolvent
Pan-HDAC Inhibitors Trichostatin A (TSA)Classes I and II HDACs1-10 µMDMSO
Sodium ButyrateClasses I and II HDACs5-20 mMWater
Vorinostat (SAHA)Classes I, II, and IV HDACs1-5 µMDMSO
Sirtuin Inhibitors Nicotinamide (NAM)Sirtuins (Class III HDACs)5-10 mMWater
EX-527SIRT1 specific1-10 µMDMSO

Note: It is often recommended to use a combination of inhibitors to cover a broad spectrum of deacetylase activity (e.g., TSA and Nicotinamide).

Experimental Protocols

Protocol 1: Extraction of N-α-Acetyl-L-lysine from Cell Culture

This protocol outlines the steps for quenching metabolism, lysing cells, and extracting N-α-Acetyl-L-lysine for LC-MS/MS analysis.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scraper

  • Lysis Buffer: 80% Methanol / 20% Water, pre-chilled to -80°C

  • Deacetylase Inhibitor Cocktail (prepared fresh, see Table 1 for components)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 14,000 x g at 4°C

Procedure:

  • Cell Culture: Grow cells to the desired confluency (typically 80-90%).

  • Metabolism Quenching: Aspirate the culture medium. Immediately wash the cells twice with 5 mL of ice-cold PBS to remove extracellular contaminants and rapidly lower the temperature.

  • Cell Lysis & Extraction: After the final wash, aspirate all PBS. Add 1 mL of pre-chilled (-80°C) Lysis Buffer containing freshly added deacetylase inhibitors to each 10 cm plate.

  • Scraping: Immediately use a cell scraper to scrape the cells into the lysis buffer. The cold solvent will lyse the cells and precipitate proteins simultaneously.

  • Collection: Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.

  • Vortexing: Vortex the tube vigorously for 30 seconds to ensure complete lysis and extraction.

  • Protein Precipitation: Incubate the tube at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted N-α-Acetyl-L-lysine, to a new clean tube. Avoid disturbing the pellet.

  • Sample Storage: The sample is now ready for analysis. If not analyzing immediately, store the supernatant at -80°C.

Mandatory Visualization

cluster_sample Biological Sample cluster_degradation Degradation Pathway Analyte N-α-Acetyl-L-lysine Lysine L-Lysine Analyte->Lysine Deacetylation HDACs HDACs / Sirtuins HDACs->Lysine Acetate Acetate

Caption: Enzymatic degradation pathway of N-α-Acetyl-L-lysine.

A 1. Cell Culture Plate (Wash with ice-cold PBS) B 2. Add Lysis Buffer (-80°C) + Deacetylase Inhibitors A->B C 3. Scrape and Collect Lysate B->C D 4. Vortex Vigorously C->D E 5. Incubate at -20°C (Protein Precipitation) D->E F 6. Centrifuge at 14,000 x g, 4°C E->F G 7. Collect Supernatant F->G H 8. LC-MS/MS Analysis G->H

Caption: Experimental workflow for N-α-Acetyl-L-lysine extraction.

Troubleshooting Guides

Troubleshooting Guide: Sample Preparation
Issue Potential Cause Recommended Solution
Low or no recovery of N-α-Acetyl-L-lysine Enzymatic Degradation: Deacetylase inhibitors were not added, were inactive, or not used at a sufficient concentration.1. Always use a fresh, broad-spectrum deacetylase inhibitor cocktail. 2. Ensure all buffers and equipment are kept ice-cold throughout the procedure. 3. Minimize the time between sample collection and protein precipitation.
Incomplete Cell Lysis: Insufficient lysis buffer volume or inadequate vortexing.1. Ensure the entire cell monolayer is covered with lysis buffer. 2. Increase vortexing time to 60 seconds.
High variability between replicate samples Inconsistent Quenching: Delay in washing with ice-cold PBS allowed metabolic activity to continue.1. Perform the PBS wash step as rapidly as possible. 2. Ensure complete removal of warm culture media before adding PBS.
Incomplete Protein Precipitation: Insufficient organic solvent or incubation time.1. Use a solvent-to-sample ratio of at least 4:1 (v/v) for protein precipitation. 2. Extend the incubation time at -20°C to 1 hour.

Troubleshooting Guide: Chromatographic Issues (HPLC / LC-MS)

cluster_chem Chemical Causes cluster_inst Instrumental/Physical Causes Start Problem: Peak Tailing or Poor Shape Cause1 Secondary Silanol Interactions (Analyte is polar/basic) Start->Cause1 Is the analyte polar? Cause2 Extra-Column Volume (Long tubing, poor connections) Start->Cause2 Are ALL peaks tailing? Sol1a Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Cause1->Sol1a Sol1b Use End-Capped Column or Polar-Embedded Phase Cause1->Sol1b Sol2 Use shorter, narrower ID tubing. Check and remake fittings. Cause2->Sol2 Cause3 Column Contamination / Void Cause2->Cause3 Sol3 Flush column with strong solvent. Replace with guard column or new column. Cause3->Sol3

Caption: Logical workflow for troubleshooting peak tailing.

References

Technical Support Center: N-α-Acetyl-L-lysine Quantification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of N-α-Acetyl-L-lysine in biological samples. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Handling and Preparation

Q1: What are the best practices for collecting and storing biological samples (plasma, urine) to ensure the stability of N-α-Acetyl-L-lysine?

A1: To maintain the integrity of N-α-Acetyl-L-lysine in biological samples, proper collection and storage are crucial. For plasma, it is recommended to use EDTA-coated tubes and process the blood within one hour of collection by centrifuging at 4°C to separate the plasma. For urine, a first-morning void is often preferred to minimize diurnal variation, and samples should be collected in sterile containers.

Immediately after collection and processing, all samples should be stored at -80°C to prevent degradation.[1] Avoid repeated freeze-thaw cycles, as this can compromise the stability of the analyte. It is advisable to aliquot samples into smaller volumes for single-use purposes.

Q2: I am seeing significant protein precipitation in my plasma samples after thawing. How can I minimize this and ensure efficient protein removal before analysis?

A2: Protein precipitation is a common issue with plasma samples. To ensure efficient and reproducible protein removal, a protein precipitation step is necessary. A widely used method is the addition of a cold organic solvent like acetonitrile (B52724) or methanol.[1]

A validated protocol for plasma sample preparation involves adding a precipitation agent, such as a mixture of ethanol (B145695) and phenyl-isothiocyanate in a 1:1 ratio, to the plasma sample.[2] This is followed by the addition of an internal standard solution. The sample is then vortexed and centrifuged at high speed (e.g., 14,000 rpm) for a sufficient time to pellet the precipitated proteins. The resulting supernatant, which contains N-α-Acetyl-L-lysine, can then be carefully collected for analysis.[2]

Q3: Can I use the same sample preparation protocol for both plasma and urine samples?

A3: While the core principles of sample cleanup are similar, the protocols may need to be optimized for different matrices due to variations in protein content and interfering substances. Plasma has a high protein concentration requiring a robust protein precipitation step.[1] Urine typically has a lower protein content, but may contain other metabolites that can interfere with the analysis.[3] Therefore, while a protein precipitation step might still be beneficial for urine samples to remove any cellular debris and proteins, the specific conditions might need adjustment. It is always recommended to validate the sample preparation method for each matrix to ensure accuracy and reproducibility.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Q4: I am observing poor peak shape and inconsistent retention times for N-α-Acetyl-L-lysine. What are the likely causes and how can I troubleshoot this?

A4: Poor peak shape and retention time variability for a polar compound like N-α-Acetyl-L-lysine are common issues in reversed-phase chromatography. Here are some potential causes and solutions:

  • Mobile Phase pH: The pH of the mobile phase is critical for the retention and peak shape of ionizable compounds. Ensure the pH is stable and appropriate for the analyte. For N-α-Acetyl-L-lysine, a mobile phase containing a small amount of a weak acid like formic acid can help to protonate the molecule and improve its retention on a C18 column.

  • Column Choice: A standard C18 column might not be optimal for retaining very polar compounds. Consider using a column with a different stationary phase, such as one with polar end-capping or a hydrophilic interaction liquid chromatography (HILIC) column, which is specifically designed for the separation of polar analytes.[4]

  • Gradient Elution: An optimized gradient elution program can significantly improve peak shape and resolution. Ensure the gradient is not too steep and allows for proper equilibration between injections.

  • System Contamination: Contamination in the LC system, including the column, tubing, or injector, can lead to peak tailing and shifting retention times.[5] Regularly flush the system and use high-purity solvents to minimize contamination.[5]

Q5: My signal intensity for N-α-Acetyl-L-lysine is low and inconsistent. How can I improve the sensitivity and reproducibility of my LC-MS/MS method?

A5: Low and inconsistent signal intensity can be due to several factors, from sample preparation to mass spectrometer settings. Here are some troubleshooting steps:

  • Ion Suppression/Enhancement: The sample matrix can significantly impact the ionization efficiency of the analyte.[6][7] This is known as the matrix effect. To assess and compensate for matrix effects, it is crucial to use a stable isotope-labeled internal standard (SIL-IS) for N-α-Acetyl-L-lysine. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[4]

  • Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated.[5] Optimize the ion source parameters (e.g., gas flows, temperature, and spray voltage) and collision energy for the specific transitions of N-α-Acetyl-L-lysine to maximize signal intensity.

  • Sample Clean-up: Inefficient sample clean-up can lead to the co-elution of interfering substances that suppress the analyte's signal.[8] Consider optimizing the protein precipitation or extraction procedure to remove more of the matrix components.

  • Injection Volume: Increasing the injection volume can sometimes boost the signal, but be mindful of potential overloading of the column, which can lead to poor peak shape.

Q6: I am observing carryover of N-α-Acetyl-L-lysine between injections. What is the best way to eliminate this?

A6: Carryover can be a significant issue, especially when analyzing samples with a wide range of concentrations. To address this:

  • Injector Wash: Implement a robust injector wash protocol between samples. Use a strong solvent or a mixture of solvents that can effectively solubilize N-α-Acetyl-L-lysine.

  • Injection Sequence: Analyze samples with expected high concentrations after those with low concentrations, if possible. Injecting blank samples after high-concentration samples can help to assess and mitigate carryover.

  • System Cleaning: If carryover persists, it may indicate contamination in the injection port, tubing, or even the analytical column.[5] A thorough cleaning of the system components may be necessary.

Experimental Protocols

Detailed Methodology for N-α-Acetyl-L-lysine Quantification in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the quantification of N-α-Acetyl-L-lysine in human plasma.[2]

1. Sample Preparation:

  • To 20 µL of human plasma, add 80 µL of a precipitation agent (e.g., a 1:1 mixture of ethanol and phenyl-isothiocyanate).

  • Add 10 µL of the internal standard solution (N-α-Acetyl-L-lysine-d3).

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic content to ensure the elution and separation of N-α-Acetyl-L-lysine from other plasma components.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-α-Acetyl-L-lysine: Monitor the transition from the precursor ion to a specific product ion.

    • N-α-Acetyl-L-lysine-d3 (Internal Standard): Monitor the corresponding transition for the stable isotope-labeled standard.

  • Optimization: Optimize ion source parameters and collision energies for the specific instrument being used to achieve maximum sensitivity.

Quantitative Data Summary

The following tables summarize the validation data for a published LC-MS/MS method for the quantification of N-α-Acetyl-L-lysine in human plasma.[2]

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range0.5 - 50 µmol/L
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 µmol/L
Limit of Detection (LOD)0.1 µmol/L

Table 2: Accuracy and Precision

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC< 5%< 6%95 - 105%
Medium QC< 4%< 5%97 - 103%
High QC< 3%< 4%98 - 102%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (20 µL) add_precip Add Precipitation Agent (80 µL) plasma->add_precip add_is Add Internal Standard (10 µL) add_precip->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification troubleshooting_logic cluster_peak_issues Peak Shape / Retention Time Issues cluster_sensitivity_issues Sensitivity / Reproducibility Issues start Problem Observed peak_shape Poor Peak Shape or Inconsistent Retention Time start->peak_shape low_signal Low or Inconsistent Signal start->low_signal check_ph Check Mobile Phase pH peak_shape->check_ph check_column Evaluate Column Choice check_ph->check_column optimize_gradient Optimize Gradient check_column->optimize_gradient clean_system Clean LC System optimize_gradient->clean_system use_is Use Stable Isotope-Labeled IS low_signal->use_is tune_ms Tune Mass Spectrometer use_is->tune_ms optimize_cleanup Optimize Sample Cleanup tune_ms->optimize_cleanup

References

Technical Support Center: Site-Specific Incorporation of N-α-Acetyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the site-specific incorporation of N-α-Acetyl-L-lysine (AcK) into proteins.

Troubleshooting Guides

This section provides solutions to common problems encountered during the site-specific incorporation of AcK.

Low Protein Yield

Q: We are observing very low yields of our target protein after purification. What are the potential causes and how can we improve the yield?

A: Low protein yield is a common issue in unnatural amino acid incorporation. Several factors can contribute to this problem. Here’s a breakdown of potential causes and solutions:

Potential CauseRecommended Solution
Low Incorporation Efficiency of AcK Increase the concentration of N-α-Acetyl-L-lysine in the growth media. Concentrations between 2-10 mM are often required for efficient incorporation.[1] Consider using an optimized acetyllysyl-tRNA synthetase (AcKRS) and its cognate tRNA (tRNAPyl) system, as some have been shown to increase suppression of the amber codon by up to 58 times.[1]
Poor Expression of the Target Protein Optimize protein expression conditions such as induction time, temperature, and inducer concentration (e.g., IPTG).[1] Ensure the expression vector and host strain are appropriate for your protein of interest.
Inefficient Cell Lysis and Protein Extraction Use a lysis buffer optimized for your protein and cell type. Mechanical disruption methods like sonication can improve lysis efficiency. The inclusion of protease inhibitors is crucial to prevent protein degradation.
Protein Insolubility The formation of inclusion bodies can significantly reduce the yield of soluble protein. Try expressing the protein at a lower temperature or using a solubility-enhancing tag.
Suboptimal Purification Strategy Ensure the affinity tag is accessible and that the purification resin has sufficient binding capacity. Optimize the wash and elution buffers to minimize protein loss while effectively removing contaminants.
Deacetylation of Incorporated AcK In E. coli, the deacetylase CobB can remove the acetyl group from the incorporated lysine (B10760008). Add a deacetylase inhibitor, such as 20 to 50 mM nicotinamide (B372718), to both the growth media and purification buffers to prevent this.[1]
Poor Cellular Uptake of AcK Consider using methylester forms of AcK, which can enhance cellular uptake and have been shown to improve the yield of UAA-incorporated proteins by 2-6 fold.
Low Incorporation Efficiency

Q: Mass spectrometry analysis reveals a low percentage of our protein contains N-α-Acetyl-L-lysine at the target site. How can we increase the incorporation efficiency?

A: Low incorporation efficiency is a significant challenge and can be addressed through several optimization strategies:

Potential CauseRecommended Solution
Suboptimal AcKRS/tRNAPyl Pair Use an evolved AcKRS/tRNAPyl pair with enhanced specificity and activity for AcK. Several engineered variants of the Methanosarcina mazei or Methanosarcina barkeri PylRS have been developed for improved AcK incorporation.
Competition with Release Factor 1 (RF1) The amber stop codon (UAG) used to encode AcK is also recognized by Release Factor 1 (RF1), which terminates translation. Using an E. coli strain with a deleted or down-regulated RF1 can significantly improve suppression efficiency.
Codon Context Effects The nucleotide sequence surrounding the amber codon can influence suppression efficiency. If possible, modify the codons flanking the UAG codon, as this has been shown to impact incorporation rates.
Insufficient Intracellular AcK Concentration As mentioned for low protein yield, increasing the external concentration of AcK is a primary strategy. Alternatively, a biosynthetic pathway for AcK within the host cell can be engineered to increase its intracellular availability.[1]
tRNAPyl Expression and Stability Ensure high-level expression of the suppressor tRNAPyl. Using a construct with multiple copies of the tRNA gene can improve its availability.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind site-specific incorporation of N-α-Acetyl-L-lysine?

A1: The site-specific incorporation of N-α-Acetyl-L-lysine (AcK) is achieved through a technique called amber codon suppression. This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically derived from archaea, that does not cross-react with the host cell's endogenous synthetases and tRNAs. An amber stop codon (UAG) is introduced at the desired site in the gene of the target protein. A specific pyrrolysyl-tRNA synthetase (PylRS) variant is engineered to recognize and charge AcK onto its cognate suppressor tRNA (tRNAPyl), which has an anticodon that recognizes the UAG codon. When the ribosome encounters the UAG codon during translation, the AcK-charged tRNAPyl incorporates AcK at that position, allowing the synthesis of a full-length protein containing the unnatural amino acid.

Q2: How can I verify the site-specific incorporation of N-α-Acetyl-L-lysine?

A2: The most definitive method for verification is mass spectrometry. After purifying the protein, it can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The presence of a peptide with a mass shift corresponding to the mass of AcK at the target lysine residue confirms successful incorporation. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact location of the modification. Western blotting using an anti-acetyllysine antibody can also provide evidence of incorporation, though it is less specific about the site of acetylation.

Q3: Can I incorporate N-α-Acetyl-L-lysine at multiple sites in the same protein?

A3: Yes, it is possible to incorporate AcK at multiple sites. This is typically achieved by introducing multiple amber (UAG) codons at the desired locations within the gene. However, the efficiency of producing the full-length protein decreases with an increasing number of suppression events. Optimizing the expression system, particularly the efficiency of the AcKRS/tRNAPyl pair, is crucial for successful multi-site incorporation.

Q4: What are the differences between in vivo and cell-free systems for AcK incorporation?

A4: Both in vivo (using living cells like E. coli or mammalian cells) and cell-free protein synthesis (CFPS) systems can be used for AcK incorporation.

  • In vivo systems: These systems are generally more cost-effective for large-scale production. However, challenges can include the toxicity of the unnatural amino acid or the expressed protein to the host cells, and the cellular uptake of AcK can be a limiting factor.

  • Cell-free systems: CFPS systems offer greater control over the reaction environment, allowing for the direct addition of high concentrations of AcK and other components. They are also suitable for producing toxic proteins. However, CFPS systems can be more expensive, and protein yields may be lower compared to optimized in vivo systems.

Data Presentation

Table 1: Comparison of Pyrrolysyl-tRNA Synthetase (PylRS) Variants for N-α-Acetyl-L-lysine (AcK) Incorporation
PylRS VariantOriginReported Relative Incorporation Efficiency/Yield Improvement
Wild-type M. mazei PylRSMethanosarcina mazeiBaseline
AcKRS-1Engineered M. barkeri PylRS-
AcKRS-3Engineered M. mazei PylRS-
Optimized AcKRS SystemsFurther engineered variantsUp to 58-fold increase in UAG suppression.[1]
tRNAPyl-opt with AcKRSRationally evolved tRNAPyl5-fold increase in AcK incorporation into two positions of sfGFP simultaneously.[2]

Note: Direct quantitative comparisons of protein yield (mg/L) are often context-dependent (protein target, expression system) and not always reported in a standardized manner in the literature.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of N-α-Acetyl-L-lysine in E. coli

This protocol outlines the general steps for expressing and purifying a target protein with site-specifically incorporated AcK in E. coli.

1. Plasmid Construction:

  • Introduce an amber stop codon (TAG) at the desired position in the gene of your target protein using site-directed mutagenesis.
  • Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids:
  • An expression vector containing your target gene with the TAG codon.
  • A plasmid encoding the engineered acetyllysyl-tRNA synthetase (AcKRS) and its cognate tRNAPyl (e.g., pEvol-AcKRS).

2. Protein Expression:

  • Inoculate a starter culture of the transformed E. coli in LB medium with appropriate antibiotics and grow overnight at 37°C.
  • The next day, inoculate a larger volume of fresh LB medium with the overnight culture.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Add N-α-Acetyl-L-lysine to a final concentration of 2-10 mM and nicotinamide to a final concentration of 20-50 mM.
  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

3. Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 20 mM nicotinamide, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
  • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Verification of AcK Incorporation:

  • SDS-PAGE and Western Blot: Analyze the purified protein by SDS-PAGE to check for purity and the expected molecular weight. Perform a Western blot using an anti-acetyllysine antibody to confirm the presence of the acetyl group.
  • Mass Spectrometry: For definitive confirmation and site-verification, subject the purified protein to mass spectrometry analysis as described in the FAQ section.

Visualizations

Diagram 1: Amber Suppression Workflow for AcK Incorporation

cluster_setup Experimental Setup cluster_expression Protein Expression cluster_process Protein Processing & Analysis Plasmid_Target Target Gene (with UAG codon) Ecoli E. coli Host Plasmid_Target->Ecoli Transformation Plasmid_System AcKRS/tRNA^Pyl Plasmid Plasmid_System->Ecoli Culture Cell Culture Growth Ecoli->Culture AcK_Addition Add N-α-Acetyl-L-lysine & Nicotinamide Culture->AcK_Addition Induction Induction (IPTG) Harvest Cell Harvest Induction->Harvest AcK_Addition->Induction Lysis Cell Lysis Harvest->Lysis Purification Protein Purification Lysis->Purification Verification Verification (MS, Western Blot) Purification->Verification

Caption: Experimental workflow for site-specific incorporation of N-α-Acetyl-L-lysine.

Diagram 2: Mechanism of Amber Suppression

cluster_translation Ribosomal Translation cluster_suppression Amber Suppression Event cluster_outcome Protein Product Ribosome Ribosome moving along mRNA Protein Full-length Protein with AcK incorporated Ribosome->Protein continues translation Termination Truncated Protein (if RF1 binds) Ribosome->Termination RF1 competition mRNA 5' --- AUG --- AAA --- UAG --- UAA --- 3' AcK_tRNA AcK-tRNA^Pyl (anticodon: CUA) AcK_tRNA->Ribosome binds to UAG AcKRS Acetyllysyl-tRNA Synthetase (AcKRS) AcKRS->AcK_tRNA charges AcK N-α-Acetyl-L-lysine AcK->AcKRS tRNA tRNA^Pyl tRNA->AcKRS

Caption: Mechanism of amber codon suppression for N-α-Acetyl-L-lysine incorporation.

Diagram 3: Regulation of Protein Acetylation

Protein_Unmodified Protein-Lys Protein_Acetylated Protein-Lys(Ac) Protein_Unmodified->Protein_Acetylated Acetylation Protein_Acetylated->Protein_Unmodified Deacetylation KAT Lysine Acetyltransferase (KAT) HDAC Histone Deacetylase (HDAC/Sirtuin)

Caption: Enzymatic regulation of protein lysine acetylation and deacetylation.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of N-α-Acetyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming challenges related to the in vivo bioavailability of N-α-Acetyl-L-lysine. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data visualization tools.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can limit the in vivo bioavailability of N-α-Acetyl-L-lysine?

N-α-Acetyl-L-lysine is an acetylated derivative of the essential amino acid L-lysine.[1] While its acetylation can influence its properties, its bioavailability can be constrained by several physiological factors:

  • Enzymatic Degradation: The acetyl group can be removed by enzymes known as lysine (B10760008) deacetylases (KDACs), also called histone deacetylases (HDACs), which are present in various tissues and catalyze the removal of acetyl groups from lysine residues.[2][3][4] This deacetylation would convert it back to L-lysine, altering its intended biological effect.

  • Rapid Metabolism and Clearance: As a relatively small and water-soluble molecule, it may be subject to rapid clearance from the body, primarily through renal excretion. Certain N-acetylated amino acids, when abundant, are classified as uremic toxins, indicating they are cleared by the kidneys.[5][6]

  • Limited Membrane Permeability: While it is an amino acid derivative, its transport across biological membranes (e.g., the intestinal epithelium or the blood-brain barrier) may be inefficient, limiting its absorption and distribution to target tissues.

Q2: What are the principal strategies for increasing the in vivo bioavailability of N-α-Acetyl-L-lysine?

Several strategies can be employed to overcome the pharmacokinetic limitations of N-α-Acetyl-L-lysine. These approaches aim to protect the molecule from premature degradation, enhance its absorption, and control its release profile.

  • Prodrug Formulations: This is a widely used strategy to improve the pharmacokinetic properties of a parent drug.[7] By chemically modifying N-α-Acetyl-L-lysine, for example, by creating an ester or an amide derivative, its lipophilicity can be increased to enhance passive permeability. These prodrugs are designed to be inactive and convert to the active N-α-Acetyl-L-lysine in vivo through enzymatic or chemical cleavage.[7][8]

  • Co-administration with Enzyme Inhibitors: To prevent the deacetylation of N-α-Acetyl-L-lysine, it can be co-administered with specific inhibitors of lysine deacetylases (KDACIs).[9] This approach can increase the plasma concentration and half-life of the acetylated form. However, care must be taken as many KDACIs have low selectivity and can cause off-target effects.[10]

  • Advanced Drug Delivery Systems: Encapsulating N-α-Acetyl-L-lysine within a carrier system can protect it from degradation and control its release. Lysine-based polymers, such as polylysine, are promising platforms for delivering various therapeutic agents due to their ability to interact with cells and respond to stimuli like pH.[11][12] Liposomes or nanoparticles can also be used to improve solubility, stability, and targeting.

Troubleshooting Guide

Issue: Consistently low plasma concentrations of N-α-Acetyl-L-lysine are observed in animal studies following oral administration.

Possible Cause Troubleshooting Steps & Rationale
1. Rapid First-Pass Metabolism / Enzymatic Degradation Administer with a Lysine Deacetylase Inhibitor (KDACI): Co-administering a broad-spectrum or specific KDACI can reduce the rate of deacetylation in the gut wall and liver, increasing the amount of intact drug reaching systemic circulation.[9] Develop a Prodrug: Design a prodrug that masks the acetylated amine or the carboxylic acid group. This can protect the molecule from enzymatic attack and improve its lipophilicity for better absorption.[8] The prodrug should be stable in the GI tract but readily convert to the active compound in the bloodstream or target tissue.
2. Poor Intestinal Absorption Formulation with Permeation Enhancers: Incorporate safe and effective permeation enhancers into the oral formulation to transiently increase the permeability of the intestinal epithelium. Utilize a Nanoparticle Delivery System: Encapsulating N-α-Acetyl-L-lysine in nanoparticles (e.g., based on polylysine) can improve its stability in the gastrointestinal tract and facilitate its uptake by intestinal cells.[11][12]
3. High Renal Clearance Modify Molecular Size: Design a macromolecular prodrug or conjugate N-α-Acetyl-L-lysine to a larger carrier molecule (e.g., PEGylation). This increases the hydrodynamic radius, thereby reducing the rate of glomerular filtration and extending its plasma half-life.

Experimental Protocols

Protocol: Synthesis and Evaluation of an Ethyl Ester Prodrug of N-α-Acetyl-L-lysine

This protocol describes the synthesis of a simple prodrug to improve lipophilicity and the subsequent in vitro and in vivo evaluation to confirm its potential for enhanced bioavailability.

1. Synthesis and Characterization:

  • Reaction: Suspend N-α-Acetyl-L-lysine in anhydrous ethanol. Cool the mixture to 0°C in an ice bath. Add thionyl chloride dropwise while stirring. Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).
  • Purification: Remove the solvent under reduced pressure. Re-dissolve the residue in a minimal amount of water and purify using column chromatography (e.g., silica (B1680970) gel with a suitable solvent system like dichloromethane/methanol).
  • Characterization: Confirm the structure of the resulting N-α-Acetyl-L-lysine ethyl ester using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

2. In Vitro Stability and Conversion Studies:

  • Objective: To assess the prodrug's stability in simulated gastrointestinal fluids and its conversion rate to the parent drug in plasma.
  • Method:
  • Prepare solutions of the prodrug in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
  • Prepare a solution of the prodrug in fresh rodent or human plasma.
  • Incubate all solutions at 37°C.
  • Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
  • Immediately quench the enzymatic reaction in the plasma samples (e.g., with acetonitrile).
  • Analyze the concentration of the prodrug and the parent N-α-Acetyl-L-lysine in all samples using a validated LC-MS/MS method.
  • Expected Outcome: The prodrug should show reasonable stability in SGF and SIF but convert efficiently to the parent drug in plasma.

3. In Vivo Pharmacokinetic Study in Rodents:

  • Objective: To compare the oral bioavailability of the prodrug with that of the parent compound.
  • Method:
  • Fast male Sprague-Dawley rats overnight.
  • Divide animals into two groups (n=5 per group).
  • Administer an equimolar dose of either N-α-Acetyl-L-lysine or the ethyl ester prodrug via oral gavage.
  • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
  • Process blood to obtain plasma and store at -80°C until analysis.
  • Quantify the plasma concentrations of N-α-Acetyl-L-lysine (and the prodrug, if detectable) using LC-MS/MS.
  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis. An intravenous administration group for N-α-Acetyl-L-lysine is required to calculate absolute oral bioavailability.

Data Presentation

The table below presents hypothetical data from the pharmacokinetic study described above, illustrating a successful outcome for the prodrug strategy.

Table 1: Comparative Pharmacokinetic Parameters in Rats Following Oral Administration

ParameterN-α-Acetyl-L-lysineN-α-Acetyl-L-lysine Ethyl Ester (Prodrug)
Dose (mg/kg, equimolar) 100115
Cmax (ng/mL) 450 ± 851350 ± 210
Tmax (hr) 0.5 ± 0.21.5 ± 0.5
AUC₀-t (ng·h/mL) 1100 ± 1507500 ± 980
Absolute Bioavailability (%) 12 ± 2.565 ± 8.1
Values are represented as mean ± standard deviation.

Visualizations

experimental_workflow Experimental Workflow for Prodrug Evaluation cluster_synthesis Phase 1: Synthesis cluster_invitro Phase 2: In Vitro Testing cluster_invivo Phase 3: In Vivo Study synthesis Prodrug Synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization stability Stability Assay (SGF, SIF) characterization->stability conversion Plasma Conversion Assay characterization->conversion pk_study Rodent PK Study (Oral Dosing) conversion->pk_study sampling Blood Sampling pk_study->sampling analysis LC-MS/MS Analysis sampling->analysis data_calc Calculate PK Parameters & Bioavailability analysis->data_calc

Caption: A streamlined workflow for the synthesis and evaluation of a novel prodrug.

troubleshooting_logic cluster_causes Primary Causes cluster_solutions Potential Solutions problem Low In Vivo Bioavailability cause1 Rapid Enzymatic Degradation problem->cause1 cause2 Poor Membrane Permeability problem->cause2 cause3 High Renal Clearance problem->cause3 sol1 Prodrug Design cause1->sol1 sol2 Co-administer KDAC Inhibitors cause1->sol2 cause2->sol1 sol3 Advanced Delivery Systems (e.g., Nanoparticles) cause2->sol3 cause3->sol3

Caption: A logical map for troubleshooting low bioavailability of N-α-Acetyl-L-lysine.

References

Technical Support Center: Optimizing Enzymatic Reactions with N-α-Acetyl-L-lysine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-α-Acetyl-L-lysine and its derivatives as substrates in enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: Which enzyme classes utilize N-α-Acetyl-L-lysine or acetylated lysine (B10760008) residues as substrates?

A1: The primary enzyme classes are:

  • Lysine Deacetylases (KDACs): These enzymes remove the acetyl group from lysine residues. They are broadly divided into two families:

    • Histone Deacetylases (HDACs): These are zinc-dependent enzymes.[1]

    • Sirtuins (e.g., SIRT1): These are NAD+-dependent deacetylases.[2][3]

  • Lysine Acetyltransferases (KATs): These enzymes, formerly known as histone acetyltransferases (HATs), transfer an acetyl group from acetyl-CoA to a lysine residue.[4]

Q2: What are the common applications of using N-α-Acetyl-L-lysine in enzymatic assays?

A2: N-α-Acetyl-L-lysine, often incorporated into larger peptide sequences, is a key component in assays for:

  • Screening for inhibitors and activators of HDACs and sirtuins.[3][5]

  • Determining the kinetic parameters of deacetylase enzymes.

  • Studying the regulation of protein function through lysine acetylation and deacetylation.[4][6]

Q3: What are the typical detection methods for deacetylase activity using acetylated lysine substrates?

A3: Common methods include:

  • Fluorometric Assays: A fluorophore and a quencher are attached to the acetylated peptide substrate. Deacetylation by the enzyme allows a developing enzyme (like trypsin) to cleave the peptide, separating the fluorophore from the quencher and generating a fluorescent signal.[3][5]

  • Colorimetric Assays: The substrate contains a chromophore that is released upon enzymatic activity, leading to a measurable change in absorbance.[2]

  • Radioactive Assays: A radiolabeled acetyl group (e.g., [3H]acetate) is incorporated into the substrate. Enzyme activity is measured by the release and quantification of the radiolabeled acetate.[1]

  • Mass Spectrometry: This method can directly measure the change in mass of the substrate upon deacetylation.[7]

Q4: Why is it important to include inhibitors in my assay?

A4: Including specific inhibitors helps to:

  • Confirm that the observed activity is due to the target enzyme.

  • Distinguish between different classes of deacetylases. For example, Trichostatin A (TSA) is a potent inhibitor of Class I and II HDACs but does not inhibit sirtuins (Class III).[2] Nicotinamide (B372718) is a known inhibitor of sirtuins.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Enzyme Activity Inactive Enzyme- Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. - Verify the enzyme's activity with a known positive control substrate.
Incorrect Assay Buffer- Confirm the pH and composition of the assay buffer are optimal for your specific enzyme. HDACs are generally assayed at pH 8.0. - Ensure necessary cofactors are present (e.g., NAD+ for sirtuins).[2]
Substrate Not Recognized- Some HDACs have poor recognition for certain synthetic substrates like Boc-Lys(Ac)-AMC. - Consider using a substrate based on a known physiological target of your enzyme.
Presence of Inhibitors- Ensure that buffers and reagents are free from contaminating deacetylase inhibitors. - Be mindful of high concentrations of DMSO, which can inhibit some enzymes.
High Background Signal Non-enzymatic Deacetylation- Run a no-enzyme control (substituting the enzyme with buffer) to measure the rate of spontaneous substrate degradation.
Contaminated Reagents- Use high-purity reagents and water. - Check for microbial contamination, which can introduce exogenous enzymatic activity.
Autofluorescence of Compounds- When screening compound libraries, test the intrinsic fluorescence of the compounds at the assay's excitation and emission wavelengths.
Inconsistent or Irreproducible Results Pipetting Errors- Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrate.
Temperature Fluctuations- Maintain a stable incubation temperature. Use a water bath or incubator with precise temperature control. Assays are often performed at 37°C.[2][3]
Reagent Instability- Prepare fresh working solutions of unstable reagents like DTT and NAD+ for each experiment.
Cannot Distinguish Between HDAC and Sirtuin Activity Lack of Specific Inhibitors- Include selective inhibitors in parallel reactions. Use Trichostatin A (TSA) or Vorinostat (SAHA) to inhibit Class I/II HDACs and nicotinamide to inhibit sirtuins.[2]

Quantitative Data Summary

Table 1: Typical Reagent Concentrations for Deacetylase Assays

ReagentEnzyme ClassTypical Concentration RangeReference
Substrate (e.g., Boc-Lys(Ac)-AMC) HDACs10 µM - 100 µM[8]
Substrate (Fluorometric) SIRT110 µL of stock per 50 µL reaction[3]
NAD+ Sirtuins500 µM - 1 mM[2][9]
Trichostatin A (TSA) (Inhibitor) Class I/II HDACs1.3 µM[2]
Nicotinamide (Inhibitor) Sirtuins2 mM - 10 mM[2]
Enzyme (SIRT1) Sirtuins~1.5 µg per reaction[3]
Trypsin (Developing Reagent) HDACs/Sirtuins0.5 mg/mL - 2 mg/mL[8]

Experimental Protocols

Protocol 1: General Fluorometric HDAC Activity Assay

This protocol is adapted from established methods for measuring Class I and II HDAC activity.[5]

Materials:

  • HDAC enzyme

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl)

  • HDAC Inhibitor (e.g., Trichostatin A or SAHA) for control reactions

  • Developing Solution (Trypsin in buffer)

  • 96-well black opaque plates

  • Fluorescence plate reader (Ex/Em = 355/460 nm)

Procedure:

  • Prepare Reagents: Prepare working solutions of the substrate, inhibitor, and enzyme in assay buffer.

  • Set up Reactions: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor (for negative control wells) or vehicle (e.g., DMSO).

    • HDAC enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction. The final volume is typically 50-100 µL.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop and Develop: Add the developing solution (trypsin) to each well. This stops the HDAC reaction and cleaves the deacetylated substrate, releasing the fluorophore.

  • Second Incubation: Incubate at 37°C for 10-15 minutes to allow for substrate cleavage.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader at an excitation of ~355 nm and an emission of ~460 nm.[5]

Protocol 2: Colorimetric SIRT1 Activity Assay

This protocol is based on a two-step enzymatic reaction for SIRT1.[2]

Materials:

  • SIRT1 enzyme

  • Colorimetric substrate (e.g., Boc-Lys(Ac)-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl)

  • NAD+ cofactor

  • SIRT1 Inhibitor (e.g., Nicotinamide) for control reactions

  • Lysine Developer

  • 96-well clear plate

  • ELISA plate reader (400 or 405 nm)

Procedure:

  • Prepare Reagents: Prepare working solutions of the substrate, NAD+, inhibitor, and enzyme.

  • Set up Reactions: To the wells of a 96-well plate, add the enzyme sample in buffer. Include a heat-inactivated enzyme control and an inhibitor control.

  • Initiate Reaction: Add the NAD+ cofactor, followed by the colorimetric substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C for 2 hours or at room temperature overnight.[2]

  • Stop and Develop: Add the Lysine Developer to each well to stop the reaction and generate the color.

  • Second Incubation: Incubate at 37°C for 30 minutes.

  • Read Absorbance: Measure the absorbance at 400 or 405 nm using an ELISA plate reader.[2]

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_develop 3. Development & Detection reagents Prepare Reagents (Enzyme, Substrate, NAD+, Buffer) plate Aliquot into 96-well plate reagents->plate inhibitor Add Inhibitor (Control Wells) plate->inhibitor start Initiate Reaction (Add Substrate) inhibitor->start incubate1 Incubate (e.g., 37°C, 60 min) start->incubate1 stop Stop & Develop (Add Developer Solution) incubate1->stop incubate2 Incubate (e.g., 37°C, 15 min) stop->incubate2 read Measure Signal (Fluorescence/Absorbance) incubate2->read data Data Analysis read->data

Caption: General workflow for a typical deacetylase activity assay.

signaling_pathway acetyl_coa Acetyl-CoA kat KAT (Writer) acetyl_coa->kat protein_lys Protein-Lysine protein_lys->kat acetylated_protein Protein-Lysine(Ac) kdac HDAC / Sirtuin (Eraser) acetylated_protein->kdac kat->acetylated_protein Acetylation kdac->protein_lys Deacetylation nam Nicotinamide kdac->nam Product of Sirtuins acetate Acetate kdac->acetate nad NAD+ nad->kdac Required by Sirtuins

Caption: Reversible lysine acetylation signaling pathway.

References

Validation & Comparative

A Researcher's Guide to Validating Anti-N-α-Acetyl-L-lysine Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the precise detection of protein acetylation is critical. The specificity of the primary antibody against N-α-Acetyl-L-lysine is paramount for reliable and reproducible data. This guide provides a comparative overview of commercially available antibodies, supported by established validation protocols, to aid in the selection of the most suitable reagent for your research needs.

Performance Comparison of Commercially Available Antibodies

The selection of a pan-specific anti-acetyl-lysine antibody is a critical first step for studies investigating protein acetylation. Several vendors offer antibodies for this purpose, and their performance can vary. While comprehensive head-to-head data is not always publicly available from manufacturers, independent studies have shed light on the comparative efficacy of some of the most commonly used antibodies.

A key study compared the performance of three commercial anti-acetylated lysine (B10760008) antibodies: clone 4G12 from Millipore, sc-8649 from Santa Cruz Biotechnology, and #9441 from Cell Signaling Technology.[1] The validation was performed using Western blotting on mitochondrial lysates from various mouse tissues, an in vitro non-enzymatic acetylation assay, and an in vitro deacetylation assay.[1]

Summary of Comparative Antibody Performance

VendorCatalog NumberClonalityHostKey Validated ApplicationsSummary of Findings from Independent Study[1]
Millipore 05-515 (clone 4G12)MonoclonalMouseWB, IHC, IP, ELISADemonstrated strong reactivity in Western blots of mitochondrial lysates.
Santa Cruz Biotechnology sc-8649PolyclonalRabbitWB, IHC, IP, ELISAShowed effective detection in Western blots of mitochondrial lysates.
Cell Signaling Technology #9441PolyclonalRabbitWB, IF, IHC, ChIP, ELISARecognized a wide range of acetylated proteins and showed high sensitivity, detecting as little as 0.04 ng of chemically acetylated BSA while not recognizing up to 25 µg of non-acetylated BSA.[2]
Thermo Fisher Scientific MultiplePolyclonal, Monoclonal, Recombinant MonoclonalRabbit, MouseWB, ICC/IF, IHC, ChIP, ELISAOffers a range of antibodies verified by cell treatment to confirm specificity.[3]
Abcam MultiplePolyclonal, MonoclonalRabbit, MouseWB, ICC/IF, IHC, IP, ELISA, ChIPProvides antibodies with extensive citation and image data from various applications.

Essential Experimental Protocols for Antibody Validation

To ensure the specificity of an anti-N-α-Acetyl-L-lysine antibody for your specific application, a series of validation experiments are strongly recommended. Here are detailed protocols for key validation assays.

Dot Blot Assay for Basic Specificity Testing

The dot blot is a rapid and straightforward method to confirm that the antibody recognizes acetylated lysine and not the unmodified lysine.

Protocol:

  • Antigen Preparation: Prepare solutions of acetylated bovine serum albumin (Ac-BSA) and non-acetylated BSA at various concentrations (e.g., 100 ng, 50 ng, 25 ng, 12.5 ng). Also, prepare a solution of free N-α-Acetyl-L-lysine and L-lysine.

  • Membrane Spotting: Spot 1-2 µL of each antigen solution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-N-α-Acetyl-L-lysine antibody (at the manufacturer's recommended dilution) in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody in the blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

Expected Outcome: A strong signal should be observed for Ac-BSA and free N-α-Acetyl-L-lysine, with little to no signal for non-acetylated BSA and L-lysine.

dot_blot_workflow cluster_prep Antigen Preparation cluster_procedure Dot Blot Procedure Ac_BSA Acetylated BSA Spot Spot Antigens on Membrane Ac_BSA->Spot BSA Non-acetylated BSA BSA->Spot Ac_Lys N-α-Acetyl-L-lysine Ac_Lys->Spot Lys L-lysine Lys->Spot Block Block Membrane Spot->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Detect Signal Wash2->Detect peptide_competition_workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_wb Western Blot cluster_results Expected Results Ab_only Antibody Alone (Control) Incubate_control Incubate Ab_only->Incubate_control Ab_peptide Antibody + Acetyl-lysine Peptide Incubate_blocked Incubate to Block Ab_peptide->Incubate_blocked WB_control Probe Membrane with Control Antibody Incubate_control->WB_control WB_blocked Probe Membrane with Blocked Antibody Incubate_blocked->WB_blocked Result_control Strong Signal WB_control->Result_control Result_blocked No/Reduced Signal WB_blocked->Result_blocked ip_ms_workflow cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry Lysate Cell Lysate Incubate_IP Incubate Lysate->Incubate_IP Antibody Anti-Acetyl-lysine Antibody Antibody->Incubate_IP Capture Capture Complexes Incubate_IP->Capture Beads Protein A/G Beads Beads->Capture Wash Wash Capture->Wash Elute Elute Proteins Wash->Elute Prepare Prepare Sample Elute->Prepare LC_MS LC-MS/MS Analysis Prepare->LC_MS Analyze Data Analysis LC_MS->Analyze Identify Identify Proteins Analyze->Identify

References

Comparative analysis of N-α-Acetyl-L-lysine in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Metabolite's Role in Physiological and Pathological States

N-α-Acetyl-L-lysine, a derivative of the essential amino acid L-lysine, is emerging as a significant biomolecule with diverse roles in human health and disease. This guide provides a comprehensive comparative analysis of N-α-Acetyl-L-lysine, contrasting its basal levels and functions in healthy individuals with its altered states in various diseases. The information presented herein, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this metabolite's potential as a biomarker and therapeutic target.

Quantitative Analysis: N-α-Acetyl-L-lysine Levels in Healthy vs. Diseased States

The concentration of N-α-Acetyl-L-lysine in biological fluids can fluctuate significantly in the presence of disease. The following table summarizes quantitative data from various studies, highlighting these differences.

ConditionAnalyteBiospecimenConcentration in Healthy ControlsConcentration in Diseased StateFold Change/SignificanceReference
Healthy Nε-acetyllysinePlasmaMedian: 0.68 µmol/L (n=391)N/AN/A[1]
COVID-19 (in obese patients) N6-Acetyl-L-lysinePlasmaNot detected in non-COVID-19 patientsSignificantly upregulated (p < 0.01) in COVID-19 overweight-obese patients compared to lean COVID-19 patients.Detected only in the COVID-19 cohort, with higher levels in obese individuals.[2]
Periodontitis (in smokers) Lysine (B10760008) and N-acetyl cadaverine (B124047)SalivaLower levels in healthy individuals.Significantly elevated levels in smoker and reverse smoker periodontitis groups compared to healthy and non-smoker periodontitis groups.A combined assessment is suggested as a better biomarker for smoker periodontitis.[3]
Colorectal Cancer Nα-acetyl-L-lysineIntestinal tissue (Drosophila model)Basal levelsPromotes intestinal tumor growth.A key component of a tumor-promoting axis.[4]

Experimental Protocols

Accurate quantification of N-α-Acetyl-L-lysine is crucial for its study. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for Quantification of N-α-Acetyl-L-lysine in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of N-α-Acetyl-L-lysine. Specific parameters may require optimization based on the instrumentation and standards available.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, e.g., N-α-Acetyl-L-lysine-d3).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. Liquid Chromatography (LC) Separation:

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 95% Mobile Phase B over a period of 10-15 minutes is a common starting point.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for N-α-Acetyl-L-lysine and its internal standard.

    • N-α-Acetyl-L-lysine: The exact m/z transitions will depend on the instrument and may need to be optimized, but a common transition is based on the precursor ion [M+H]+.
    • Internal Standard (e.g., N-α-Acetyl-L-lysine-d3): Monitor the corresponding mass-shifted transition.

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of N-α-Acetyl-L-lysine.

Signaling Pathways and Biological Roles

N-α-Acetyl-L-lysine is intricately linked to fundamental cellular processes, including metabolism, inflammation, and epigenetic regulation.

Biosynthesis and Degradation of N-α-Acetyl-L-lysine

N-α-Acetyl-L-lysine can be formed through two primary routes: the direct acetylation of L-lysine by lysine acetyltransferases (KATs) using acetyl-CoA as a donor, and the degradation of acetylated proteins by proteases and peptidases.[5] Its degradation can occur via deacetylation by deacetylases or through further metabolic pathways of lysine.[6]

Lysine L-Lysine NAcetylLysine N-α-Acetyl-L-lysine Lysine:e->NAcetylLysine:w Acetylation AcetylCoA Acetyl-CoA KATs Lysine Acetyltransferases (KATs) AcetylCoA->KATs Deacetylases Deacetylases NAcetylLysine->Deacetylases LysineDegradation Lysine Degradation Pathways NAcetylLysine->LysineDegradation AcetylatedProteins Acetylated Proteins Proteolysis Proteolysis AcetylatedProteins->Proteolysis Proteolysis->NAcetylLysine Deacetylases->Lysine KATs->NAcetylLysine

Biosynthesis and degradation of N-α-Acetyl-L-lysine.
Role in Inflammatory Signaling: The NF-κB Pathway

Lysine acetylation is a critical post-translational modification that regulates the activity of key proteins in inflammatory signaling cascades.[1] The transcription factor NF-κB, a master regulator of inflammation, is a prominent target of acetylation. Acetylation of NF-κB subunits can modulate their transcriptional activity, nuclear translocation, and DNA binding, thereby influencing the expression of pro-inflammatory genes. While the direct role of free N-α-Acetyl-L-lysine in this process is still under investigation, its levels can reflect the overall cellular acetylation status and the activity of lysine acetyltransferases and deacetylases that also target NF-κB.

cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Expression NFkB_active->Gene Transcription KAT KATs KAT->NFkB_active Acetylation (+) NAcetylLysine N-α-Acetyl-L-lysine (Reflects Acetylation Status) KAT->NAcetylLysine HDAC HDACs HDAC->NFkB_active Deacetylation (-) HDAC->NAcetylLysine

N-α-Acetyl-L-lysine's connection to NF-κB signaling.
Link to Histone Acetylation and Epigenetic Regulation

The availability of acetyl-CoA, the substrate for lysine acetyltransferases, links cellular metabolism to epigenetic regulation.[4] N-α-Acetyl-L-lysine levels can be indicative of the cellular acetyl-CoA pool. Histone acetylation, catalyzed by KATs, neutralizes the positive charge of lysine residues on histone tails, leading to a more open chromatin structure that facilitates gene transcription.[7] Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. Therefore, fluctuations in N-α-Acetyl-L-lysine may correlate with global changes in histone acetylation and gene expression patterns.

AcetylCoA Acetyl-CoA NAcetylLysine N-α-Acetyl-L-lysine AcetylCoA->NAcetylLysine KATs KATs AcetylCoA->KATs Histones Histones KATs->Histones Acetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones ChromatinClosed Closed Chromatin (Transcriptionally Repressed) Histones->ChromatinClosed ChromatinOpen Open Chromatin (Transcriptionally Active) AcetylatedHistones->ChromatinOpen HDACs HDACs AcetylatedHistones->HDACs Deacetylation GeneExpression Gene Expression ChromatinOpen->GeneExpression ChromatinClosed->GeneExpression Repression HDACs->Histones

The interplay of N-α-Acetyl-L-lysine, Acetyl-CoA, and histone acetylation.

Conclusion

The comparative analysis of N-α-Acetyl-L-lysine reveals its dynamic nature and significant involvement in a spectrum of physiological and pathological processes. Altered levels of this metabolite have been observed in infectious diseases, inflammatory conditions, and cancer, suggesting its potential as a valuable biomarker. Furthermore, its intimate connection with fundamental cellular mechanisms, including inflammatory signaling and epigenetic regulation, opens avenues for novel therapeutic strategies targeting its metabolism and associated pathways. Further research with standardized, quantitative measurements across a wider range of diseases is warranted to fully elucidate the diagnostic and therapeutic potential of N-α-Acetyl-L-lysine.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-α-Acetyl-L-lysine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantification of N-α-Acetyl-L-lysine: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate analytical method is critical for accurate and reliable measurement of N-α-Acetyl-L-lysine in various stages of research and drug development. This document presents a summary of their performance characteristics, detailed experimental protocols, and visual representations of relevant biological and experimental workflows to aid in methodological selection and implementation.

Quantitative Performance Comparison

The choice between HPLC-FLD, LC-MS/MS, and ELISA for the analysis of N-α-Acetyl-L-lysine depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, throughput, and the complexity of the sample matrix. While LC-MS/MS is often considered the gold standard for its specificity and sensitivity, HPLC-FLD offers a robust and cost-effective alternative, and ELISA provides a high-throughput option for screening large numbers of samples.

Performance ParameterHPLC-FLDLC-MS/MSELISA
Specificity Moderate to HighVery HighHigh (Antibody Dependent)
Sensitivity (LOD/LOQ) Low (µM to nM range)Very Low (nM to pM range)Low to Moderate (ng/mL to pg/mL range)
Accuracy (% Recovery) High (typically >90%)High (typically >95%)Good (typically 85-115%)
Precision (%RSD) < 10%< 5%< 15%
Linearity (R²) > 0.99> 0.99Assay Dependent
Sample Throughput ModerateHigh (with autosampler)Very High
Cost per Sample Low to ModerateHighLow
Required Expertise ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample type and laboratory instrumentation.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and widely used technique for the quantification of amino acids and their derivatives. The method typically involves a pre-column derivatization step to render the non-fluorescent N-α-Acetyl-L-lysine detectable by a fluorescence detector.

Sample Preparation:

  • Protein Precipitation: For biological samples such as plasma or cell lysates, deproteinization is necessary. Add a threefold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously and centrifuge at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Derivatization: The supernatant is then derivatized using a fluorescent labeling reagent such as o-phthalaldehyde (B127526) (OPA) or Dansyl chloride. The reaction conditions (pH, temperature, and incubation time) must be optimized for complete derivatization.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the derivatized analyte from other sample components.[1]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: The fluorescence detector is set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity for the quantification of N-α-Acetyl-L-lysine, making it the preferred method for complex biological matrices and low-concentration samples.

Sample Preparation:

  • Protein Precipitation: Similar to the HPLC-FLD protocol, protein precipitation is performed using a cold organic solvent.

  • Internal Standard: An isotopically labeled internal standard (e.g., N-α-Acetyl-L-lysine-d3) should be added to the sample prior to protein precipitation to correct for matrix effects and variations in sample processing.

  • Supernatant Collection and Dilution: The supernatant is collected and may be diluted with the initial mobile phase to ensure compatibility with the LC system.

LC-MS/MS Conditions:

  • Chromatography: A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is used for separation. Gradient elution is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • MRM Transitions: Specific precursor-to-product ion transitions for N-α-Acetyl-L-lysine (e.g., m/z 189.1 → 144.1, 84.1) and its internal standard are monitored for quantification.[2]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the rapid screening of a large number of samples. The availability of specific antibodies against N-α-Acetyl-L-lysine is crucial for the development of a reliable ELISA.

General Protocol (Competitive ELISA):

  • Coating: A known amount of N-α-Acetyl-L-lysine is coated onto the wells of a microplate.

  • Blocking: The remaining protein-binding sites on the wells are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Competition: The sample or standard containing unknown amounts of N-α-Acetyl-L-lysine is added to the wells along with a specific primary antibody. The free N-α-Acetyl-L-lysine in the sample competes with the coated N-α-Acetyl-L-lysine for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of N-α-Acetyl-L-lysine in the sample.

Visualizing Key Processes

To better understand the context of N-α-Acetyl-L-lysine measurement, the following diagrams illustrate a key biological pathway and a typical experimental workflow.

N_Terminal_Acetylation_Pathway cluster_ribosome Ribosome cluster_cytosol Cytosol Nascent Polypeptide Nascent Polypeptide Methionine Aminopeptidase (MetAP) Methionine Aminopeptidase (MetAP) Nascent Polypeptide->Methionine Aminopeptidase (MetAP) iMet cleavage N-acetyltransferase (NAT) N-acetyltransferase (NAT) Methionine Aminopeptidase (MetAP)->N-acetyltransferase (NAT) Mature Protein (N-terminally Acetylated) Mature Protein (N-terminally Acetylated) N-acetyltransferase (NAT)->Mature Protein (N-terminally Acetylated) Acetylation Acetyl-CoA Acetyl-CoA Acetyl-CoA->N-acetyltransferase (NAT) Acetyl group donor Protein Degradation (Ac/N-end rule) Protein Degradation (Ac/N-end rule) Mature Protein (N-terminally Acetylated)->Protein Degradation (Ac/N-end rule) Protein Folding & Function Protein Folding & Function Mature Protein (N-terminally Acetylated)->Protein Folding & Function

Caption: N-Terminal Acetylation Pathway.

Analytical_Workflow Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation Derivatization (for HPLC-FLD) Derivatization (for HPLC-FLD) Protein Precipitation->Derivatization (for HPLC-FLD) Analytical Measurement Analytical Measurement Protein Precipitation->Analytical Measurement HPLC-FLD HPLC-FLD Derivatization (for HPLC-FLD)->HPLC-FLD Analytical Measurement->HPLC-FLD LC-MS/MS LC-MS/MS Analytical Measurement->LC-MS/MS ELISA ELISA Analytical Measurement->ELISA Data Analysis Data Analysis HPLC-FLD->Data Analysis LC-MS/MS->Data Analysis ELISA->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: General Analytical Workflow.

References

N-α-Acetylation on Lysine: A Subtle Modification with Profound Functional Consequences

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional impact of N-α-acetylation on lysine (B10760008) residues, contrasting protein function with and without this modification. This guide provides an objective comparison based on available experimental data, detailed methodologies for key experiments, and visual representations of involved pathways and workflows.

N-terminal acetylation (NTA) is a widespread and largely irreversible post-translational modification in eukaryotes, affecting a vast majority of proteins. This process, catalyzed by N-terminal acetyltransferases (NATs), involves the transfer of an acetyl group from acetyl-coenzyme A to the α-amino group of the first amino acid of a polypeptide.[1] While NTA can occur on various N-terminal residues, this guide focuses specifically on the functional ramifications of N-α-acetylation when the N-terminal residue is lysine.

The addition of an acetyl group to the N-terminal lysine neutralizes its positive charge and increases its hydrophobicity, leading to significant alterations in protein structure and function.[1] These changes can profoundly impact protein stability, protein-protein interactions, subcellular localization, and involvement in signaling pathways.[1][2]

Functional Comparison: Acetylated vs. Non-Acetylated Proteins on N-Terminal Lysine

The functional outcomes of N-α-acetylation on lysine are context-dependent, influencing protein behavior in diverse ways. Below is a summary of the key functional differences observed between proteins with and without this modification.

Functional AspectProtein without N-α-acetylation on LysineProtein with N-α-acetylation on LysineQuantitative Data/Key Findings
Protein Stability May be targeted for degradation via the N-end rule pathway, where the free N-terminal amine acts as a degradation signal (degron).[2]Can be protected from ubiquitination and subsequent proteasomal degradation by masking the N-terminal degron. In some contexts, however, the acetylated N-terminus can be recognized by specific E3 ligases, leading to degradation.[3]For a lysine-less Bcl-B mutant, N-terminal acetylation correlated with increased protein stability, likely by preventing N-terminal ubiquitination.[3][4]
Protein-Protein Interactions The positively charged N-terminal lysine can participate in electrostatic interactions with negatively charged binding partners.Neutralization of the N-terminal charge can abolish or weaken electrostatic interactions, while the increased hydrophobicity may promote new interactions.N-terminal acetylation of the E2 enzyme Ubc12 has been shown to increase its binding affinity for the E3 ligase Dcn1 by approximately 100-fold.[5]
Subcellular Localization The exposed, positively charged N-terminus can be part of a signal for subcellular targeting, such as a nuclear localization signal (NLS).Acetylation can mask targeting signals, leading to altered subcellular distribution. For instance, it can prevent nuclear import by interfering with the recognition of an NLS.[2]N-terminal acetylation of the GTPase Arl3 is crucial for its correct targeting to the Golgi apparatus through interaction with the membrane protein SYS1.[6]

Signaling Pathways Regulated by N-α-Acetylation on Lysine

N-α-acetylation of lysine residues can act as a molecular switch in various signaling pathways, influencing cellular processes like apoptosis and cell cycle progression. The enzymes responsible for acetylating N-terminal lysine residues are primarily the NatC and NatF N-terminal acetyltransferases, which recognize substrates with a retained initiator methionine followed by a basic residue like lysine.[1]

Regulation of Protein Stability and Apoptosis

N-α-acetylation can directly impact protein stability, which is a critical aspect of apoptosis regulation. By either protecting a protein from degradation or marking it for removal, this modification can influence the levels of key regulatory proteins in apoptotic pathways.

protein_stability_apoptosis cluster_unacetylated Without N-α-acetylation cluster_acetylated With N-α-acetylation Unacetylated_Protein Protein (N-terminal Lysine) E3_Ligase E3 Ubiquitin Ligase Unacetylated_Protein->E3_Ligase Recognition of N-degron NatC NatC/NatF (N-terminal Acetyltransferase) Unacetylated_Protein->NatC Proteasome Proteasome E3_Ligase->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation Acetylated_Protein Acetylated Protein (N-terminal Lysine) Stable_Protein Stable Protein Acetylated_Protein->Stable_Protein Masking of N-degron NatC->Acetylated_Protein Acetylation

Regulation of protein stability by N-α-acetylation on lysine.

Experimental Protocols

Reproducible and accurate experimental methods are crucial for studying the functional effects of N-α-acetylation. Below are detailed protocols for key experiments cited in this guide.

In Vitro N-Terminal Acetylation Assay

This protocol is adapted for assessing the activity of N-terminal acetyltransferases (NATs) on a peptide substrate with an N-terminal lysine.

Materials:

  • Purified recombinant NAT enzyme (e.g., NatC complex)

  • Synthetic peptide substrate with an N-terminal lysine (e.g., MKXXXX...)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the synthetic peptide substrate (at a concentration range to determine kinetic parameters, e.g., 10-500 µM), and the purified NAT enzyme (e.g., 100-500 nM).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding Acetyl-CoA to a final concentration of 100 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of quenching solution (10% TFA).

  • Analyze the reaction mixture by reverse-phase HPLC to separate the acetylated and unacetylated peptides.

  • Quantify the peak areas corresponding to the substrate and product to determine the reaction rate.

Quantitative Mass Spectrometry for N-Terminal Acetylation

This protocol provides a general workflow for the identification and quantification of N-terminally acetylated proteins from a complex biological sample.

Materials:

  • Cell or tissue lysate

  • Lysis buffer with protease and deacetylase inhibitors

  • Trypsin

  • Stable isotope-labeled acetic anhydride (B1165640) (e.g., d6-acetic anhydride) for chemical acetylation of free amines

  • Enrichment materials for acetylated peptides (e.g., anti-acetyllysine antibody beads)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Extraction and Digestion: Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors. Reduce and alkylate the proteins, followed by digestion with trypsin.

  • Chemical Acetylation (Optional, for distinguishing in vivo vs. in vitro acetylation): React the peptide mixture with a stable isotope-labeled acetylating agent to cap all free primary amines (N-termini and lysine side chains).

  • Enrichment of Acetylated Peptides: Use anti-acetyllysine antibody-conjugated beads to immunoprecipitate acetylated peptides from the total peptide mixture.

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction by high-resolution LC-MS/MS.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify acetylated peptides. The presence of a 42 Da mass shift on the N-terminal amine of a peptide starting with lysine indicates N-α-acetylation. For quantitative analysis, compare the signal intensities of the acetylated and non-acetylated forms of the peptide across different samples.

mass_spec_workflow start Cell/Tissue Sample lysis Protein Extraction & Digestion (Trypsin) start->lysis labeling Isotopic Labeling (Optional) lysis->labeling enrichment Enrichment of Acetylated Peptides labeling->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis (Identification & Quantification) lcms->data_analysis end Functional Insights data_analysis->end

Workflow for quantitative mass spectrometry of N-terminal acetylation.

Conclusion

N-α-acetylation on lysine is a critical post-translational modification that significantly diversifies the functional proteome. By neutralizing the positive charge and increasing the hydrophobicity of the N-terminus, this modification can modulate protein stability, dictate protein-protein interactions, and control subcellular localization. Understanding the nuanced functional consequences of N-α-acetylation on lysine residues is essential for elucidating complex cellular regulatory networks and for the development of novel therapeutic strategies targeting diseases where this modification plays a role. Further research focusing on specific protein substrates and their quantitative functional characterization will continue to unravel the full impact of this subtle yet powerful modification.

References

Lack of Sufficient Data for a Comparative Analysis of N-α-Acetyl-L-lysine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in research regarding the specific in vitro and in vivo effects of N-α-Acetyl-L-lysine supplementation. Currently, there is insufficient experimental data to conduct a detailed comparative analysis as requested. The majority of existing research focuses on a different isomer, N-ε-acetyl-L-lysine , and its role as a post-translational modification of proteins, particularly histones. This fundamental distinction is crucial for understanding the current state of research.

N-α-Acetyl-L-lysine is an endogenous metabolite, meaning it is naturally found in the body.[1][2] It is characterized by the acetylation of the alpha-amino group of the amino acid lysine (B10760008). In contrast, N-ε-acetyl-L-lysine involves the acetylation of the epsilon-amino group on the lysine side chain and is a key mechanism in regulating gene expression and protein function.[3][4]

While N-α-Acetyl-L-lysine has been identified in metabolomic studies and is known to be excreted in higher levels in individuals with the metabolic disorder hyperlysinemia, there is a lack of published studies that have investigated the effects of its direct supplementation to either cell cultures (in vitro) or animal models (in vivo).[1] One available study utilized N-α-Acetyl-L-lysine as a chemical tool to investigate the reactivity of certain compounds, a study that does not provide insight into its biological effects.[5]

The broader field of lysine acetylation is an active area of research, with numerous studies exploring the roles of N-ε-acetyl-L-lysine in various diseases, including cancer and inflammatory conditions.[3][6] However, this body of work does not address the effects of exogenous N-α-Acetyl-L-lysine supplementation.

Due to the absence of dedicated research on the biological effects of N-α-Acetyl-L-lysine supplementation, it is not possible to provide a comparison of its in vitro and in vivo effects, including quantitative data, experimental protocols, or signaling pathway diagrams. The current scientific landscape does not offer the necessary foundation to fulfill the request for a detailed comparative guide on this specific topic. Further research is required to elucidate the potential biological activities of N-α-Acetyl-L-lysine when used as a supplement.

References

A Comparative Analysis of N-α-Acetyl-L-lysine and Ectoine as Osmolytes for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two key osmolytes, N-α-Acetyl-L-lysine and ectoine (B1671093). The information presented is supported by experimental data to assist researchers and drug development professionals in selecting the appropriate osmolyte for their specific applications, such as protein stabilization, cell protection, and modulation of cellular pathways.

Executive Summary

Both N-α-Acetyl-L-lysine and ectoine are effective osmolytes with demonstrated protective effects on biomolecules and cells. Ectoine has been more extensively studied for its direct osmoprotective and anti-inflammatory properties, with a significant body of evidence supporting its efficacy in stabilizing proteins and protecting cells from osmotic stress. N-α-Acetyl-L-lysine, a naturally occurring acetylated amino acid, plays a crucial role in cellular regulation through protein acetylation, influencing protein stability, gene expression, and metabolism. While direct comparative studies are limited, existing data suggests both are potent stabilizers, with their suitability depending on the specific application and desired cellular response.

Data Presentation: Quantitative Comparison of Osmolyte Performance

The following table summarizes key quantitative data from comparative and individual studies on the performance of N-α-Acetyl-L-lysine and ectoine.

Performance MetricN-α-Acetyl-L-lysineEctoineOther Osmolytes (for context)Source(s)
Protein (α-amylase) Stability [1][2]
Increase in Midpoint Temperature of Unfolding (Tm) at pH 3.011°C10°CProline, Glycine Betaine, Trehalose, Sucrose (less effective at acidic pH)[1][2]
Residual Enzyme Activity after 15 min at pH 3.060%63.5%Control (no osmolyte) showed significantly lower activity[1][2]
Cell Protection (Human Corneal Epithelial Cells under Hyperosmotic Stress) Data not available in direct comparisonMaintained high cell viability and proliferation at 500 mOsM-[3]
Anti-inflammatory Effect (Suppression of pro-inflammatory cytokines) Data on direct anti-inflammatory effect is limited; influences gene regulation via acetylationSignificantly suppressed TNF-α, IL-1β, IL-6, and IL-8 expression stimulated by hyperosmolarity-[3]
Protein Aggregation Inhibition (Recombinant Human Interferon α2b) Data not available in direct comparisonSignificantly reduced thermal-induced aggregation at 10 mM concentrationHydroxyectoine (B191498) showed superior stabilizing properties[4][5]
Protein Aggregation Inhibition (Alzheimer's β-amyloid) Data not available in direct comparisonStrongly inhibits Aβ42 amyloid formationHydroxyectoine also showed strong inhibition[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Assay for Determining the Effect of Osmolytes on Enzyme Stability (α-amylase)

Objective: To quantify the stabilizing effect of N-α-Acetyl-L-lysine and ectoine on the catalytic activity and thermodynamic stability of α-amylase under acidic conditions.

Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of α-amylase from Bacillus licheniformis in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0).

    • Prepare a 1% (w/v) soluble starch solution in the same buffer.

  • Temperature Profile Analysis:

    • Prepare reaction mixtures containing the enzyme, starch substrate, and the respective osmolyte (N-α-Acetyl-L-lysine or ectoine) at a final concentration of 1 M. A control reaction without any osmolyte should also be prepared.

    • Incubate the reaction mixtures at various temperatures (e.g., 30-100°C) for a fixed time (e.g., 15 minutes).

    • Stop the reaction by adding dinitrosalicylic acid (DNS) reagent and measure the absorbance at 540 nm to determine the amount of reducing sugar produced.

    • The optimal temperature is determined as the temperature at which the enzyme exhibits maximum activity.

  • pH Stability Analysis:

    • Pre-incubate the enzyme solution with and without the osmolytes (1 M) at different pH values (e.g., pH 3.0 to 9.0) for a specified duration (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

    • Following incubation, adjust the pH of all samples to the optimal pH of the enzyme.

    • Measure the residual enzyme activity using the starch-DNS method as described above.

  • Thermodynamic Stability (Melting Temperature, Tm) Determination:

    • Use differential scanning calorimetry (DSC) to measure the thermal unfolding of the enzyme in the presence and absence of the osmolytes.

    • The midpoint temperature of the unfolding transition (Tm) is determined from the peak of the endothermic transition.[1][2]

Cell Viability Assay under Hyperosmotic Stress

Objective: To assess the protective effect of ectoine on human corneal epithelial cells (HCECs) subjected to hyperosmotic stress.

Methodology:

  • Cell Culture and Treatment:

    • Culture primary HCECs to confluence in an isosmolar medium.

    • Switch the cells to hyperosmotic media (e.g., 450-500 mOsM, adjusted with NaCl) with or without varying concentrations of ectoine (e.g., 5-40 mM).

  • MTT Assay for Cell Viability:

    • After a predetermined incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (cells in isosmolar medium without ectoine).[3]

Protein Aggregation Assay

Objective: To evaluate the ability of ectoine to inhibit the thermal-induced aggregation of a model protein, recombinant human interferon α2b (rhIFNα2b).

Methodology:

  • Sample Preparation and Incubation:

    • Prepare solutions of rhIFNα2b (e.g., 100 µg/ml) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0) in the absence and presence of varying concentrations of ectoine (e.g., 1-100 mM).

    • Incubate the samples at an elevated temperature (e.g., 50°C) for an extended period (e.g., 14 days).

  • Aggregation Analysis:

    • Size Exclusion High-Performance Liquid Chromatography (SE-HPLC): Analyze the samples at different time points to quantify the amount of monomeric protein remaining and the formation of soluble aggregates.

    • Turbidity Measurement: Measure the absorbance at 350 nm to monitor the formation of insoluble aggregates.

    • Dynamic Light Scattering (DLS): Determine the size distribution of particles in the solution to characterize the aggregates.[4][5]

Signaling Pathways and Mechanisms of Action

N-α-Acetyl-L-lysine: Regulation through Protein Acetylation

N-α-Acetyl-L-lysine is a key player in the post-translational modification landscape, primarily functioning through the enzymatic addition of an acetyl group to the alpha-amino group of lysine (B10760008) residues in proteins. This process, known as N-terminal acetylation, can significantly impact protein stability, function, and interactions.[7][8] Lysine acetylation, in general, is a dynamic regulatory mechanism that influences a wide array of cellular processes, including gene expression and metabolism.[9]

The acetylation of histone proteins, for example, is a well-established epigenetic modification that alters chromatin structure and regulates gene transcription. By neutralizing the positive charge of lysine residues, acetylation can loosen the interaction between histones and DNA, making the DNA more accessible to transcription factors.[10]

N_alpha_Acetyl_L_lysine_Pathway Metabolic_State Cellular Metabolic State (e.g., Acetyl-CoA levels) NATs N-α-acetyltransferases (NATs) Metabolic_State->NATs influences Proteins Nascent & Mature Proteins NATs->Proteins Acetylated_Proteins N-terminally Acetylated Proteins Protein_Stability Altered Protein Stability & Function Acetylated_Proteins->Protein_Stability Gene_Regulation Regulation of Gene Expression Acetylated_Proteins->Gene_Regulation

N-α-Acetyl-L-lysine's role in protein acetylation.
Ectoine: A Multifaceted Protector Against Cellular Stress

Ectoine's protective effects are mediated through several mechanisms. As a compatible solute, it is preferentially excluded from the surface of proteins, which promotes the hydration and stabilization of their native conformation.[11] Ectoine has also been shown to modulate inflammatory responses by interfering with key signaling pathways such as NF-κB and MAPK.[12]

Under conditions of osmotic stress, ectoine helps to maintain cell volume and protects cellular components from damage. Its anti-inflammatory properties are particularly relevant in the context of drug development for inflammatory conditions.

Ectoine_Signaling_Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Stress Cellular Stress (e.g., Osmotic Stress, Inflammation) IKK IKK Complex Stress->IKK activates MAPK_Cascade MAPK Cascade (p38, JNK, ERK) Stress->MAPK_Cascade activates Ectoine Ectoine Ectoine->IKK inhibits Ectoine->MAPK_Cascade inhibits Cell_Protection Cell Protection & Stabilization Ectoine->Cell_Protection IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression AP1 AP-1 MAPK_Cascade->AP1 activates AP1->Nucleus translocates to

Ectoine's modulation of inflammatory signaling pathways.

Conclusion

Both N-α-Acetyl-L-lysine and ectoine offer significant potential as stabilizing and protective agents in research and drug development. Ectoine stands out for its well-documented, direct osmoprotective and anti-inflammatory effects, making it a strong candidate for formulations aimed at protecting cells and biomolecules from environmental stressors. N-α-Acetyl-L-lysine, through its integral role in protein acetylation, presents a more nuanced approach to cellular regulation, with the potential to influence a wide range of biological processes. The choice between these two osmolytes will ultimately depend on the specific requirements of the application, with ectoine being a more direct protective agent and N-α-Acetyl-L-lysine offering a tool for modulating cellular functions at a more fundamental level. Further direct comparative studies are warranted to fully elucidate the relative advantages of each osmolyte in various contexts.

References

Validating the role of N-α-Acetyl-L-lysine as a biomarker for specific diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of N-α-Acetyl-L-lysine Against Established Biomarkers for Colorectal Cancer, COVID-19 in Obese Patients, Chronic Kidney Disease, and Hyperlysinemia.

For Immediate Release

Researchers, scientists, and drug development professionals are constantly seeking novel biomarkers to improve disease diagnosis, prognosis, and treatment monitoring. N-α-acetyl-L-lysine, a metabolite derived from the essential amino acid lysine (B10760008), has emerged as a candidate biomarker in several pathological conditions. This guide provides an objective comparison of N-α-acetyl-L-lysine's performance against currently utilized biomarkers, supported by available experimental data, to validate its potential role in specific diseases.

Colorectal Cancer: A New Player in a Crowded Field?

Current screening and diagnostic methods for colorectal cancer (CRC) heavily rely on invasive procedures and biomarkers with limitations in sensitivity and specificity, such as Carcinoembryonic Antigen (CEA). Emerging evidence suggests a potential role for N-α-acetyl-L-lysine in the pathogenesis of CRC.

A key mechanism involves the microbial metabolite N-α-acetyl-L-lysine, which is catalyzed by the enzyme Lysyl Oxidase-Like 2 (Loxl2) to produce hydrogen peroxide (H₂O₂). This cascade, known as the Nα-acetyl-L-lysine/Loxl2/H₂O₂ axis, has been shown to promote intestinal tumor growth in preclinical models. The generated H₂O₂ can activate downstream signaling pathways, including the ATR-Chk1 and JNK pathways, which are involved in DNA damage response and cell proliferation. This, in turn, can trigger the JAK/STAT pathway, further promoting intestinal stem cell division and tumor growth.

While the mechanistic link is intriguing, direct comparative studies validating N-α-acetyl-L-lysine against CEA with robust clinical data on sensitivity, specificity, and Area Under the Curve (AUC) are currently limited.

Table 1: Comparison of N-α-Acetyl-L-lysine and Carcinoembryonic Antigen (CEA) for Colorectal Cancer

BiomarkerMechanism of Action / AssociationSensitivitySpecificityAdvantagesDisadvantages
N-α-Acetyl-L-lysine Promotes tumor growth via the Nα-acetyl-L-lysine/Loxl2/H₂O₂ axis, activating pro-proliferative signaling pathways.Data not yet availableData not yet availablePotentially reflects a direct mechanistic role in tumorigenesis.Lacks extensive clinical validation and comparative performance data.
Carcinoembryonic Antigen (CEA) A glycoprotein (B1211001) involved in intracellular adhesion, often elevated in various cancers.[1]59% (for recurrent CRC)[2]89% (for recurrent CRC)[2]Widely used and established in clinical practice for monitoring.Insufficient sensitivity and specificity for early diagnosis; can be elevated in non-malignant conditions.[1][2]

Signaling Pathway in Colorectal Cancer

The following diagram illustrates the proposed signaling pathway initiated by N-α-acetyl-L-lysine in colorectal cancer.

N_alpha_acetyl_L_lysine_pathway cluster_microbiome Microbiome cluster_host_cell Host Cell Staphylococcus sciuri Staphylococcus sciuri N-α-acetyl-L-lysine N-α-acetyl-L-lysine Staphylococcus sciuri->N-α-acetyl-L-lysine produces Loxl2 Loxl2 N-α-acetyl-L-lysine->Loxl2 H2O2 H2O2 Loxl2->H2O2 catalyzes ATR-Chk1 ATR-Chk1 H2O2->ATR-Chk1 activates JNK JNK H2O2->JNK activates JAK/STAT pathway JAK/STAT pathway ATR-Chk1->JAK/STAT pathway triggers JNK->JAK/STAT pathway triggers Intestinal Stem Cell Division Intestinal Stem Cell Division JAK/STAT pathway->Intestinal Stem Cell Division promotes Tumor Growth Tumor Growth Intestinal Stem Cell Division->Tumor Growth leads to

Caption: N-α-acetyl-L-lysine signaling in colorectal cancer.

COVID-19 in Obese Patients: A Marker of Severity?

The COVID-19 pandemic has highlighted the increased risk of severe disease in obese individuals. Metabolomic studies have identified N6-acetyl-l-lysine as a key metabolite in the pathogenesis of COVID-19 in this patient population.

Studies have shown significantly upregulated levels of N6-acetyl-l-lysine in obese and overweight COVID-19 patients compared to lean patients.[3][4][5][6][7][8] This metabolite is thought to play a role in viral entry and may contribute to the increased susceptibility of obese individuals to severe COVID-19. While these findings are significant, a direct quantitative comparison with established inflammatory markers like C-reactive protein (CRP) is necessary to ascertain its clinical utility.

Table 2: Comparison of N6-acetyl-l-lysine and C-reactive protein (CRP) in COVID-19 (Obese Patients)

BiomarkerAssociation with COVID-19 in ObesityQuantitative DataAdvantagesDisadvantages
N6-acetyl-l-lysine Significantly upregulated in obese/overweight COVID-19 patients.[3][4][5][6][7][8]p < 0.01 (vs. lean patients)[3]May reflect specific metabolic dysregulation in obese patients during infection.Lacks comparative performance data against standard inflammatory markers.
C-reactive protein (CRP) A well-established marker of systemic inflammation, typically elevated in severe COVID-19.Levels correlate with disease severity.Widely available, rapid turnaround time, and part of standard clinical practice.Non-specific marker of inflammation.

Chronic Kidney Disease: An Emerging Uremic Toxin?

Chronic Kidney Disease (CKD) is characterized by the progressive loss of kidney function and the accumulation of uremic toxins. Several N-acetylated amino acids are classified as uremic toxins. While there is a clear association between the accumulation of various metabolites and CKD progression, the specific role and comparative performance of N-α-acetyl-L-lysine as a biomarker for CKD are still under investigation.

Studies have shown that other modified lysines, such as Nε-(carboxymethyl)-lysine, correlate with markers of kidney damage like proteinuria and microalbuminuria in non-diabetic CKD patients.[9] Additionally, N-acetylcysteine, a related compound, has been shown to potentially slow the progression of CKD.[10][11] However, direct quantitative comparisons of N-α-acetyl-L-lysine levels across different CKD stages against standard markers like serum creatinine (B1669602) and estimated glomerular filtration rate (eGFR) are needed.

Table 3: Comparison of N-α-Acetyl-L-lysine with Standard CKD Markers

BiomarkerRole in CKDMeasurementAdvantages of Standard MarkersPotential of N-α-Acetyl-L-lysine
N-α-Acetyl-L-lysine Considered a uremic toxin that may accumulate in CKD.[12]Mass Spectrometry, HPLC-May provide insights into specific metabolic pathways affected in uremia.
Serum Creatinine A waste product of muscle metabolism, elevated levels indicate decreased kidney function.Standard colorimetric or enzymatic assaysWell-established, widely available, and used in eGFR calculations.Can be influenced by muscle mass, diet, and certain medications.
eGFR An estimate of the glomerular filtration rate, a direct measure of kidney function.Calculated from serum creatinine, age, sex, and race.Provides a more accurate assessment of kidney function than creatinine alone.An estimate, not a direct measurement.

Hyperlysinemia: A Secondary Indicator?

Hyperlysinemia is a rare autosomal recessive metabolic disorder caused by a deficiency in the enzyme α-aminoadipic semialdehyde synthase, which is involved in the breakdown of lysine. This leads to elevated levels of lysine in the blood and urine. Consequently, alternative metabolic pathways are utilized, resulting in an accumulation of lysine metabolites, including N-α-acetyl-L-lysine.[1][12]

The primary diagnostic marker for hyperlysinemia is elevated plasma lysine levels.[1] While increased N-α-acetyl-L-lysine is a characteristic finding, its diagnostic accuracy compared to plasma lysine has not been extensively evaluated. It currently serves as a confirmatory or secondary biomarker.

Table 4: Comparison of N-α-Acetyl-L-lysine and Plasma Lysine for Hyperlysinemia

BiomarkerRole in HyperlysinemiaDiagnostic UtilityAdvantages of Plasma Lysine
N-α-Acetyl-L-lysine A downstream metabolite that accumulates due to the primary enzyme defect.[12]Confirmatory/secondary marker.-
Plasma Lysine The primary amino acid that accumulates due to the enzyme deficiency.[1]Primary diagnostic marker.Direct measure of the primary metabolic block, well-established diagnostic cutoff values.

Experimental Protocols

Accurate quantification of N-α-acetyl-L-lysine is crucial for its validation as a biomarker. The following outlines a general workflow for its measurement in biological samples.

Experimental Workflow for N-α-Acetyl-L-lysine Quantification

experimental_workflow cluster_analytical Analytical Techniques Sample Collection\n(Plasma, Urine, Tissue) Sample Collection (Plasma, Urine, Tissue) Sample Preparation Sample Preparation Sample Collection\n(Plasma, Urine, Tissue)->Sample Preparation 1. Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation 2. Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection 3. Derivatization (optional) Derivatization (optional) Supernatant Collection->Derivatization (optional) 4. Analytical Separation HPLC / UPLC Derivatization (optional)->Analytical Separation 5. Detection and Quantification Mass Spectrometry (MS/MS) or Fluorescence Detection Analytical Separation->Detection and Quantification 6.

Caption: General workflow for N-α-acetyl-L-lysine analysis.

Methodology for Quantification of N-α-Acetyl-L-lysine in Plasma:

A validated method for the simultaneous quantification of several endogenous biomarkers, including Nɛ-acetyllysine (a structurally similar compound), in human plasma utilizes liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[5]

  • Sample Preparation: A small volume of plasma (e.g., 20 µL) is deproteinized, typically by adding an organic solvent like methanol (B129727) or acetonitrile.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the metabolites is transferred to a new tube.

  • LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system for separation and quantification. A stable isotope-labeled internal standard is used for accurate quantification.

Conclusion

N-α-acetyl-L-lysine shows promise as a biomarker in specific disease contexts, particularly in colorectal cancer and COVID-19 in obese patients, where it may offer insights into the underlying pathophysiology. However, for it to be considered a clinically valid biomarker, further research is imperative. This includes large-scale clinical studies to establish its sensitivity, specificity, and predictive value, and direct comparisons with existing gold-standard biomarkers. The development and standardization of robust and cost-effective analytical methods will also be crucial for its translation into clinical practice. For researchers and drug development professionals, N-α-acetyl-L-lysine and its associated pathways present novel targets for therapeutic intervention.

References

Unveiling the Acetylome: A Comparative Proteomic Guide to N-α-Acetyl-L-lysine-Mediated Protein Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for identifying proteins acetylated by N-α-Acetyl-L-lysine. It offers a detailed experimental protocol, presents a model for quantitative data analysis, and visualizes key workflows and pathways to facilitate the study of this important post-translational modification.

Protein acetylation is a crucial post-translational modification that plays a significant role in regulating a wide range of cellular processes, including gene expression, metabolism, and signal transduction.[1] This modification typically occurs on the ε-amino group of lysine (B10760008) residues (N-ε-acetylation) and is dynamically regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). Another form of this modification is the acetylation of the α-amino group of the N-terminal amino acid of a protein (N-α-acetylation), a process often catalyzed by N-terminal acetyltransferases (NATs).[2][3] N-α-Acetyl-L-lysine is the acetylated form of the amino acid lysine at its α-amino group. Understanding how specific acetyl donors influence the cellular acetylome is critical for elucidating the nuanced roles of acetylation in health and disease.

This guide outlines a comparative proteomics approach to identify proteins that are acetylated following the introduction of exogenous N-α-Acetyl-L-lysine, and contrasts this with the acetylome landscape of untreated cells and cells treated with a well-characterized histone deacetylase (HDAC) inhibitor, which induces a general increase in protein acetylation.

Comparative Analysis of Methodologies

The identification of protein acetylation sites is most effectively achieved through mass spectrometry-based proteomics.[4][5][6] This approach allows for the large-scale, unbiased identification and quantification of acetylation events. To compare the effects of N-α-Acetyl-L-lysine with other states of the acetylome, a quantitative proteomics strategy is essential. Several quantitative methods are available, each with its own advantages and limitations.

Quantitative MethodPrincipleAdvantagesDisadvantages
Label-Free Quantification (LFQ) Compares the signal intensities of peptides across different runs.Cost-effective, no limit to the number of samples, simpler sample preparation.Requires high instrument precision, data analysis can be complex, susceptible to run-to-run variation.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are metabolically labeled with "heavy" and "light" amino acids. Samples are mixed early in the workflow.High accuracy and precision, reduces sample handling variability.Limited to cultured cells, can be expensive, not suitable for tissues or body fluids.[7][8]
Tandem Mass Tags (TMT) / Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Peptides are chemically labeled with isobaric tags. Samples are mixed, and quantification is based on reporter ions in the MS/MS spectra.High throughput (multiplexing of up to 16 samples), increased sample throughput.[7][9]Can be expensive, potential for ratio distortion, more complex sample preparation.[9]

For this guide, we will detail a label-free quantitative (LFQ) workflow due to its cost-effectiveness and broad applicability.

Experimental Design and Protocols

The following protocol describes a label-free quantitative proteomics experiment to compare the acetylomes of a human cell line (e.g., HeLa) under three conditions: untreated (Control), treated with N-α-Acetyl-L-lysine, and treated with the HDAC inhibitor Trichostatin A (TSA).

Cell Culture and Treatment
  • Culture HeLa cells in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For the experimental groups, treat the cells as follows (in biological triplicate):

    • Control: No treatment.

    • N-α-Acetyl-L-lysine: Treat with an optimized concentration of N-α-Acetyl-L-lysine for a specified duration.

    • TSA: Treat with an optimized concentration of Trichostatin A for a specified duration.

  • Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.

Protein Extraction and Digestion
  • Lyse cell pellets in a urea-based lysis buffer (8 M urea (B33335), 100 mM Tris-HCl pH 8.5, 5 mM DTT, and protease inhibitors).

  • Sonicate the lysate to shear DNA and reduce viscosity.

  • Determine protein concentration using a Bradford assay.

  • Reduce protein disulfide bonds with 5 mM DTT for 30 minutes at 55°C.

  • Alkylate cysteine residues with 14 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.

  • Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl pH 8.5.

  • Digest proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

Acetylated Peptide Enrichment
  • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • Lyophilize the desalted peptides.

  • Resuspend the peptides in an immunoprecipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).

  • Incubate the peptide solution with anti-acetyllysine antibody-conjugated beads overnight at 4°C with gentle rotation to enrich for acetylated peptides.[10]

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched acetylated peptides with a low-pH solution (e.g., 0.15% trifluoroacetic acid).

LC-MS/MS Analysis
  • Analyze the enriched peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Separate peptides using a reversed-phase column with a gradient of increasing acetonitrile (B52724) concentration.

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[4]

Data Analysis
  • Process the raw mass spectrometry data using a software package such as MaxQuant or Skyline.[5][11]

  • Search the MS/MS spectra against a human protein database to identify peptides and proteins.

  • Quantify the relative abundance of acetylated peptides across the different conditions using their peak intensities.

  • Perform statistical analysis to identify significantly up- or down-regulated acetylation sites.

  • Conduct bioinformatics analysis, including Gene Ontology (GO) and pathway enrichment analysis, to understand the biological implications of the observed acetylation changes.[12][13]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis A Cell Culture & Treatment (Control, N-α-Acetyl-L-lysine, TSA) B Protein Extraction A->B C Protein Digestion (Trypsin) B->C D Immunoaffinity Enrichment (Anti-acetyllysine antibody) C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F G Bioinformatics Analysis F->G

Caption: A generalized workflow for the comparative analysis of protein acetylation.

Hypothetical Quantitative Data Presentation

The following table presents a hypothetical outcome of the comparative proteomics experiment, showcasing how quantitative data on protein acetylation can be structured for clear comparison. The values represent the fold change in acetylation at specific lysine (K) sites relative to the control group.

ProteinUniProt IDSiteFunctionFold Change (N-α-Acetyl-L-lysine vs. Control)Fold Change (TSA vs. Control)
Histone H3.1P68431K10Chromatin remodeling, gene regulation2.58.2
Histone H4P62805K17Chromatin remodeling, gene regulation3.19.5
GAPDHP04406K191Glycolysis1.83.5
Pyruvate kinaseP14618K305Glycolysis1.52.8
α-EnolaseP06733K259Glycolysis1.22.1
HSP90αP07900K294Protein folding, stress response2.14.0
Tubulin α-1AQ71U36K40Cytoskeleton dynamics1.93.8
p53P04637K382Tumor suppressor, cell cycle control2.86.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of a Regulated Signaling Pathway

The hypothetical data suggests that several enzymes in the glycolytic pathway are hyperacetylated in response to both N-α-Acetyl-L-lysine and TSA treatment. Acetylation of glycolytic enzymes has been shown to regulate their activity. The following diagram illustrates the potential impact of acetylation on key enzymes in glycolysis.

Glycolysis_Pathway cluster_enzymes Key Glycolytic Enzymes Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP Multiple steps Pyruvate Pyruvate PEP->Pyruvate GAPDH GAPDH ENO1 α-Enolase PKM Pyruvate Kinase Ac Ac GAPDH_Ac Ac->GAPDH_Ac ENO1_Ac Ac->ENO1_Ac PKM_Ac Ac->PKM_Ac GAPDH_Ac->GAPDH ENO1_Ac->ENO1 PKM_Ac->PKM

Caption: Regulation of glycolysis by protein acetylation.

This guide provides a comprehensive framework for conducting a comparative proteomic analysis to identify proteins acetylated by N-α-Acetyl-L-lysine. By following the detailed experimental protocol and utilizing the provided templates for data presentation and visualization, researchers can gain valuable insights into the specific effects of this acetyl donor on the cellular acetylome. Such studies are crucial for advancing our understanding of the complex regulatory roles of protein acetylation in various biological and pathological processes.

References

Safety Operating Guide

Proper Disposal of N-α-Acetyl-L-lysine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of N-α-Acetyl-L-lysine, ensuring the safety of personnel and adherence to regulatory standards.

Hazard Assessment

N-α-Acetyl-L-lysine is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1] The toxicological properties of this chemical have not been fully investigated.[2]

Key Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, when handling N-α-Acetyl-L-lysine.[3][4]

  • Handle the substance in a well-ventilated area to avoid inhalation of dust.[3][4]

  • Avoid contact with skin and eyes.[1][2] In case of contact, rinse immediately with plenty of water for at least 15 minutes.[1][2]

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are fundamental to safe laboratory practices.

  • Waste Container: Use a clearly labeled, dedicated container for N-α-Acetyl-L-lysine waste. The container should be in good condition and compatible with the chemical.

  • Labeling: The waste container must be labeled with the full chemical name, "N-α-Acetyl-L-lysine," and the date when the first waste was added.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.[1]

A summary of waste handling and container recommendations is provided in the table below.

Waste TypeContainer TypeLabeling RequirementsStorage Location
Solid N-α-Acetyl-L-lysine Waste Sealable, chemically resistant container (e.g., polyethylene)"Waste N-α-Acetyl-L-lysine", Hazard information (if applicable per local regulations), Accumulation Start DateDesignated Satellite Accumulation Area
Contaminated Labware (e.g., gloves, weighing paper) Lined, sealed waste bin"Solid Waste Contaminated with N-α-Acetyl-L-lysine"Designated Satellite Accumulation Area
Empty N-α-Acetyl-L-lysine Containers Original containerDeface original label before disposalDesignated waste collection area

Disposal Procedures

The primary principle of chemical waste disposal is to prevent its release into the environment.[1]

Step 1: Determine Local Regulations Before proceeding with any disposal method, the user must consult their institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations regarding non-hazardous chemical waste disposal.

Step 2: Preparing for Disposal

  • Solid Waste: Collect any solid N-α-Acetyl-L-lysine waste, including spills cleaned up with absorbent materials, in the designated waste container.[2]

  • Empty Containers: An empty container that held N-α-Acetyl-L-lysine should have all labels defaced before being disposed of as regular trash, provided this is permitted by local regulations.[5]

Step 3: Disposal Options

  • Option A: Hazardous Waste Vendor: The most prudent and universally compliant method is to dispose of N-α-Acetyl-L-lysine waste through a licensed hazardous waste vendor. Contact your institution's EHS office to arrange for a pickup.

  • Option B: In-house Waste Stream (with verification): If your institution's EHS office has confirmed that N-α-Acetyl-L-lysine can be disposed of as non-hazardous solid waste, it may be permissible to place the sealed and labeled container in the designated non-hazardous laboratory waste stream.

Sink Disposal is NOT Recommended: Do not dispose of N-α-Acetyl-L-lysine down the drain.[5] While some non-hazardous chemicals may be suitable for drain disposal in small quantities, this should only be done with explicit approval from your institution's EHS office and in accordance with local wastewater regulations.[6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-α-Acetyl-L-lysine waste.

start Start: N-α-Acetyl-L-lysine Waste Generated consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_hazardous Is the waste classified as hazardous by local regulations? consult_ehs->is_hazardous hazardous_disposal Dispose as Hazardous Waste via Licensed Vendor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Solid Waste per Institutional Protocol is_hazardous->non_hazardous_disposal No end End: Waste Disposed hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the disposal of N-α-Acetyl-L-lysine.

References

Essential Safety and Operational Guidance for Handling N-α-Acetyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of N-α-Acetyl-L-lysine. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.

N-α-Acetyl-L-lysine is an acetylated form of the amino acid L-lysine.[1] While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper handling is crucial to minimize exposure and maintain product integrity.[2] It is identified as a potential irritant.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific handling procedures.[4] The following table summarizes the recommended personal protective equipment for handling N-α-Acetyl-L-lysine.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the powdered substance.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection NIOSH-approved N95 dust mask or equivalentRecommended when handling quantities that may generate airborne dust to prevent inhalation.[5]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory for the safe handling of N-α-Acetyl-L-lysine.

1. Preparation:

  • Ensure the work area is clean and well-ventilated.
  • Locate the nearest eyewash station and safety shower before beginning work.
  • Assemble all necessary equipment, including PPE, spatulas, weigh boats, and containers.

2. Donning PPE:

  • Put on a laboratory coat, ensuring it is fully buttoned.
  • Don safety glasses or goggles.
  • Put on chemical-resistant gloves.
  • If a significant amount of dust is anticipated, wear a NIOSH-approved N95 dust mask.

3. Handling the Compound:

  • Handle N-α-Acetyl-L-lysine in a designated area, away from ignition sources.
  • Minimize dust generation during handling.[6]
  • Use a spatula to carefully transfer the powder from the storage container to a weigh boat or other vessel.
  • If weighing, do so in an enclosure or a well-ventilated area to control dust.
  • Keep the container tightly closed when not in use.[2]

4. Post-Handling:

  • Clean all equipment and the work area thoroughly after use.
  • Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, then eye protection.
  • Wash hands thoroughly with soap and water after handling the compound and removing PPE.[6]

Disposal Plan

Waste Characterization:

  • N-α-Acetyl-L-lysine is not classified as a hazardous waste.[2] However, consult local, state, and federal regulations for any specific disposal requirements.

Disposal Procedure:

  • Solid Waste:

    • Collect excess or spilled N-α-Acetyl-L-lysine powder in a suitable, labeled container for disposal.[2]

    • Avoid generating dust during cleanup.[2] A wet wipe or a vacuum with a HEPA filter can be used for fine particles.

    • Dispose of the contained solid waste in accordance with institutional and local regulations for non-hazardous chemical waste.

  • Contaminated Materials:

    • Dispose of contaminated gloves, weigh boats, and other disposable materials in the designated solid waste stream.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling N-α-Acetyl-L-lysine.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling N-α-Acetyl-L-lysine check_dust Potential for Dust Generation? start->check_dust base_ppe Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat check_dust->base_ppe  No respiratory_ppe Add Respiratory Protection: - N95 Dust Mask check_dust->respiratory_ppe Yes proceed Proceed with Handling base_ppe->proceed respiratory_ppe->base_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.